molecular formula C23H48O12 B1676780 m-PEG12-OH CAS No. 9004-74-4

m-PEG12-OH

Numéro de catalogue: B1676780
Numéro CAS: 9004-74-4
Poids moléculaire: 560.7 g/mol
Clé InChI: VWDQSWKLHABGKL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methoxypolyethylene glycol 350 is a polymer similar in structure and nomenclature to polyethylene glycols.>It is a Polyethylene glycol (PEG) macromer with a reactive chain end consisting of methyl ether. Etherification of the PEG chain ends can be undertaken in basic conditions by reacting it with alkyl halides. mPEG can undergo cross linking to form hydrogels;  polymerization can be initiated by redox reaction or free radical initiator.>m-PEG11-alcohol is a PEG derivative containing a hydroxyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O13/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h26H,2-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQZJIIDLZRWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Versatile Role of m-PEG12-OH in Modern Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biomedical research and therapeutic development, methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units and a terminal hydroxyl group (m-PEG12-OH) has emerged as a critical building block. Its defined length, hydrophilicity, and biocompatibility make it an invaluable tool for enhancing the properties of molecules ranging from small drug candidates to large biologics and nanoparticles. This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols and quantitative data to empower researchers in their quest for novel therapeutics and diagnostics.

Core Applications in Research

The primary utility of this compound lies in its role as a discrete polyethylene (B3416737) glycol (dPEG®) linker. This monodisperse structure provides a precise spacer length, which is crucial for maintaining the biological activity of conjugated molecules and ensuring batch-to-batch reproducibility.[1] Key applications include its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), as well as the functionalization of nanoparticles for improved drug delivery.[2][3]

Enhancing Drug Efficacy and Safety

The covalent attachment of PEG chains, a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4][5] The this compound linker contributes to:

  • Increased Hydrophilicity: The PEG chain enhances the aqueous solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs, helping to prevent aggregation.[1][3]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of biomolecules, which can reduce renal clearance and extend their circulation half-life.[1][3]

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of proteins, potentially reducing their immunogenicity.[1][3]

Application in PROTAC and ADC Synthesis

This compound is a key component in the construction of PROTACs and ADCs, two revolutionary therapeutic modalities.[2][3]

  • PROTACs: These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6] this compound can be used as a linker to connect the target protein ligand and the E3 ligase ligand.[2]

  • ADCs: In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen.[7] The this compound linker serves as a flexible and hydrophilic spacer between the antibody and the cytotoxic payload.[2][7]

Nanoparticle Functionalization

The surface modification of nanoparticles with PEG chains, or PEGylation, is a widely used strategy to improve their stability, biocompatibility, and circulation time in vivo.[8][9][10] This "stealth" property reduces recognition by the immune system, allowing for more effective targeted drug delivery.[7][8] this compound can be incorporated into bifunctional linkers used to coat nanoparticles.

Quantitative Data Summary

The following table summarizes key physicochemical properties of a representative PEG12 linker.

PropertyValueReference
Molecular Weight588.7 g/mol [11]
CAS Number2135793-73-4[11]
Purity>95%[12]
SolubilityWater, DMSO, DCM, DMF[11]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.

Protocol 1: Functionalization of Amine-Modified Gold Nanoparticles with a Hydroxy-PEG12-acid Linker

This protocol describes the covalent attachment of a PEG linker containing a hydroxyl group to amine-functionalized gold nanoparticles (AuNPs-NH2) via EDC/NHS chemistry. This process utilizes a bifunctional linker structurally related to this compound.

Materials:

  • Amine-functionalized gold nanoparticles (AuNPs-NH2)

  • Hydroxy-PEG12-acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifugal filter units (10 kDa MWCO)

Procedure:

  • Activation of Hydroxy-PEG12-acid:

    • Dissolve Hydroxy-PEG12-acid in MES buffer to a final concentration of 10 mM.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the Hydroxy-PEG12-acid solution.

    • Incubate the reaction mixture at room temperature for 30 minutes with gentle stirring to activate the carboxylic acid group.[9]

  • Conjugation to AuNPs-NH2:

    • Disperse the AuNPs-NH2 in MES buffer.

    • Add the activated Hydroxy-PEG12-acid solution to the AuNPs-NH2 dispersion.

    • Allow the reaction to proceed for 4 hours at room temperature with continuous mixing.[9]

  • Purification of AuNP-PEG12-OH:

    • Quench the reaction by adding an excess of a primary amine-containing buffer (e.g., Tris buffer).

    • Purify the functionalized nanoparticles by centrifugation using centrifugal filter units to remove unreacted reagents.[9]

Protocol 2: General Protein PEGylation using an Amine-Reactive PEG12-NHS Ester

This protocol outlines the conjugation of an NHS-activated m-PEG12 derivative to a protein with accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Target protein

  • m-PEG12-NHS ester

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Preparation of Reagents:

    • Dissolve the target protein in PBS at a concentration of 2-10 mg/mL.

    • Immediately before use, dissolve the m-PEG12-NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the m-PEG12-NHS ester stock solution to the protein solution while gently stirring.[4]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to deactivate any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted m-PEG12-NHS ester and byproducts using a suitable method such as dialysis, size-exclusion chromatography, or tangential flow filtration.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for understanding the complex processes involved in bioconjugation and drug delivery.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Carboxyl_Group Carboxyl Group (-COOH) on Nanoparticle Activated_Ester NHS Ester Intermediate Carboxyl_Group->Activated_Ester Activation EDC_NHS EDC + NHS mPEG12_Amine m-PEG12-amine Activated_Ester->mPEG12_Amine Reaction Functionalized_NP PEGylated Nanoparticle mPEG12_Amine->Functionalized_NP Conjugation Purification_Step Purification (e.g., Centrifugation) Functionalized_NP->Purification_Step

Caption: Workflow for Nanoparticle Functionalization.

G cluster_adc Antibody-Drug Conjugate (ADC) cluster_protac PROTAC Antibody Antibody Linker This compound Derived Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload Target_Ligand Target Protein Ligand PROTAC_Linker This compound Derived Linker Target_Ligand->PROTAC_Linker E3_Ligand E3 Ligase Ligand PROTAC_Linker->E3_Ligand

Caption: Structure of ADC and PROTAC Molecules.

G Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC (with m-PEG12 Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

An In-depth Technical Guide to m-PEG12-OH: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-hydroxyl (m-PEG12-OH), a monodisperse polyethylene (B3416737) glycol (PEG) derivative critical in advanced bioconjugation and drug delivery systems. This document details its chemical and physical properties, structure, and its pivotal role as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a heterobifunctional molecule characterized by a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a 12-unit polyethylene glycol chain. This structure imparts a unique combination of hydrophilicity and reactivity, making it an ideal component in the design of complex therapeutic molecules. The PEG chain enhances solubility and can improve the pharmacokinetic profile of conjugated biomolecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound compiled from various suppliers and databases.

PropertyValueReferences
CAS Number 2050595-03-2[2][3][4][5][6][7][8]
Molecular Formula C25H52O13[2][3][4][6][7][8][9]
Molecular Weight 560.67 g/mol [2][3][5][6][7][8][9]
Purity ≥95% - >98%[2][4][8]
Density 1.088 ± 0.06 g/cm³
Topological Polar Surface Area (TPSA) 130.99 Ų[2]
logP -0.1923[2]
Hydrogen Bond Acceptors 13[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 35[2]
Physical Form Liquid, Solid-Liquid Mixture, or White Solid[4][7][9]
Storage Temperature 2-8°C or -20°C[2][3][4][7]

Chemical Structure

The structure of this compound, also known as Dodecaethylene Glycol Monomethyl Ether, consists of a methyl ether cap at one end of a dodecaethylene glycol chain, with a terminal hydroxyl group at the other end.[3][9]

Figure 1: Chemical Structure of this compound.

Applications in Drug Development

This compound is a versatile tool in drug development, primarily utilized as a flexible, hydrophilic linker in the construction of ADCs and PROTACs.[3][5][8] Its inclusion in these complex molecules can enhance their solubility and stability.[10][11]

Role in PROTAC and ADC Synthesis

In the synthesis of PROTACs and ADCs, this compound serves as a spacer that connects the targeting moiety (e.g., an antibody or a small molecule ligand) to the functional component (e.g., a cytotoxic payload or an E3 ligase ligand).[3][5] The terminal hydroxyl group of this compound provides a reactive site for further chemical modification, allowing for its incorporation into the final conjugate.[1]

The following diagram illustrates a generalized workflow for the incorporation of a PEG linker like this compound into a bioconjugate.

G cluster_0 Linker Functionalization cluster_1 Conjugation mPEG12OH This compound ActivatedPEG Activated m-PEG12-Linker (e.g., m-PEG12-Tosylate) mPEG12OH->ActivatedPEG Activation Conjugate Bioconjugate (ADC or PROTAC) ActivatedPEG->Conjugate Biomolecule Targeting Moiety (e.g., Antibody, Ligand) Biomolecule->Conjugate Payload Functional Moiety (e.g., Cytotoxin, E3 Ligase Ligand) Payload->Conjugate

Figure 2: Generalized workflow for bioconjugation using an this compound derived linker.

Experimental Protocols

Detailed, validated experimental protocols for the specific characterization of this compound are not extensively published. However, standard analytical techniques are employed to assess its identity and purity. The principles of these methods, based on protocols for similar PEGylated molecules, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural confirmation of this compound.

Objective: To confirm the chemical structure and assess the purity of this compound.

Methodology:

  • Sample Preparation: A small amount (5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[12]

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Spectral Analysis:

    • In the ¹H NMR spectrum, a characteristic singlet for the terminal methoxy (CH₃O-) protons is expected around 3.38 ppm.[12]

    • A large multiplet corresponding to the repeating ethylene (B1197577) glycol (-CH₂CH₂O-) units of the PEG backbone is typically observed around 3.64 ppm.

    • The protons of the methylene (B1212753) group adjacent to the terminal hydroxyl group (-CH₂OH) will appear at a distinct chemical shift.

    • The integration of these signals should correspond to the expected number of protons in the this compound structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is commonly used to determine the purity of this compound.

Objective: To assess the purity of the this compound sample.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as water or a mixture of organic solvent and water.

  • Chromatographic Conditions:

    • A reversed-phase column (e.g., C18) is typically used.

    • The mobile phase often consists of a gradient of water and an organic solvent like acetonitrile, with or without an additive such as trifluoroacetic acid.

  • Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is often used for detection, as PEG molecules lack a strong UV chromophore.

  • Data Analysis: The purity is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram. A purity of >98% is often reported for commercial samples.[8]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of this compound.

Objective: To verify the molecular weight of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via infusion or coupled with an HPLC system.

  • Ionization: Electrospray ionization (ESI) is a common technique for ionizing PEG molecules.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The observed molecular weight should correspond to the calculated molecular weight of this compound (560.67 g/mol ).[2][3][5][6][7][8][9]

Safety Information

This compound is classified as a chemical that can cause skin and serious eye irritation.[6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]

References

Navigating the Solubility of m-PEG12-OH: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-12-hydroxyl (m-PEG12-OH), a critical component in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). A thorough understanding of its solubility in aqueous and various organic solvents is paramount for its effective application in research and development, ensuring optimal reaction conditions, purification, and formulation.

Core Solubility Profile

This compound, with a molecular weight of approximately 560.67 g/mol , is a polyethylene (B3416737) glycol (PEG) derivative characterized by a chain of twelve ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group at one end and a hydroxyl group at the other. This structure imparts an amphiphilic nature, rendering it soluble in a range of polar solvents. Generally, PEG derivatives exhibit high solubility in water and polar organic solvents, while showing limited to no solubility in non-polar organic solvents.[1][2][]

Quantitative and Qualitative Solubility Data

While precise, experimentally determined quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be established based on the general behavior of PEG compounds and data available for structurally similar molecules.[4][5][6][7] The following tables summarize the expected solubility of this compound in water and common organic solvents. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of your work.

Table 1: Solubility of this compound in Aqueous and Organic Solvents

Solvent SystemSolvent TypeExpected Solubility
WaterAqueousSoluble
Phosphate-Buffered Saline (PBS)Aqueous BufferSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)HalogenatedSoluble
ChloroformHalogenatedSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
TolueneAromatic HydrocarbonSparingly Soluble (Solubility may increase with heating)
Diethyl EtherEtherInsoluble
HexaneNon-polarInsoluble

Note: "Soluble" indicates that the substance is expected to dissolve to a practical extent for most laboratory applications. "Sparingly Soluble" suggests that dissolution may be limited, and "Insoluble" indicates negligible dissolution.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[8] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., water, DMSO, ethanol)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or incubator shaker

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)) or a validated quantitative assay method.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Record the initial mass of this compound.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours).[8]

  • Phase Separation:

    • After the equilibration period, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved this compound.[8]

  • Sample Collection and Preparation:

    • Carefully withdraw the supernatant using a syringe, ensuring not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[8] This step is critical to prevent overestimation of solubility.

    • Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-ELSD/CAD/MS) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Calculation:

    • Calculate the original concentration of this compound in the undiluted filtrate, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental and Logical Workflows

To aid in the conceptualization of the experimental and logical processes described, the following diagrams have been generated.

G Workflow for Shake-Flask Solubility Determination A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate on an orbital shaker (e.g., 24-48h at constant temp.) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Filter supernatant (0.22 µm filter) C->D E 5. Accurately dilute the clear filtrate D->E F 6. Quantify concentration (e.g., HPLC) E->F G 7. Calculate solubility (accounting for dilution) F->G

Caption: A step-by-step workflow for determining the equilibrium solubility of this compound using the shake-flask method.

This compound is a key component in the synthesis of PROTACs, which are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of a target protein.[9][10][11] The PEG linker, in this case, this compound, connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.

G Generalized PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation A Target Protein B PROTAC A->B C E3 Ubiquitin Ligase B->C D Ubiquitination of Target Protein C->D Ub E Proteasomal Degradation D->E F Degraded Protein Fragments E->F

Caption: A simplified diagram illustrating the mechanism of action for a PROTAC, where this compound can serve as a linker.

References

The Pivotal Role of m-PEG12-OH in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced biotherapeutics, the precise and stable linkage of molecules is paramount to efficacy and safety. Methoxy-polyethylene glycol with 12 hydroxyl units (m-PEG12-OH) has emerged as a critical building block in bioconjugation, offering a discrete and versatile spacer to enhance the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2][3] This technical guide provides an in-depth exploration of this compound and its derivatives, detailing their chemical properties, applications, and the experimental protocols essential for their successful implementation in drug development and research.

The process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, known as PEGylation, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutics.[4][5] By increasing the hydrodynamic volume of a biomolecule, PEGylation can reduce renal clearance, thereby extending its circulation half-life.[6][7] The hydrophilic nature of the PEG chain also enhances solubility, improves stability by protecting against proteolytic degradation, and can mask epitopes on the protein surface, reducing its immunogenicity.[6][8]

Unlike traditional polydisperse PEGs, this compound is a monodisperse or discrete PEG (dPEG®), meaning it has a defined molecular weight and structure.[6][9] This precision is crucial for the manufacturing of homogenous bioconjugates with consistent batch-to-batch reproducibility, a key requirement for therapeutic applications.[10][11] The methoxy (B1213986) cap at one end of the PEG chain prevents unwanted crosslinking, while the terminal hydroxyl group provides a versatile handle for further chemical modification into various reactive functionalities.[12]

Core Concepts and Applications

This compound itself is the precursor to a range of reactive derivatives tailored for specific bioconjugation strategies. The terminal hydroxyl group can be readily functionalized to create amine-reactive, thiol-reactive, or carboxyl-reactive linkers.

Key Derivatives and Their Applications:
  • m-PEG12-NHS ester: This derivative features an N-hydroxysuccinimidyl (NHS) ester that reacts efficiently with primary amines (e.g., the N-terminus of proteins and the side chain of lysine (B10760008) residues) to form stable amide bonds.[3] It is a cornerstone of PEGylation for proteins and antibodies.

  • m-PEG12-amine: Containing a terminal primary amine, this linker is commonly conjugated to carboxylic acid groups on biomolecules (e.g., aspartic and glutamic acid residues) through the use of carbodiimide (B86325) chemistry (EDC/NHS).[6][10]

  • m-PEG12-acid: The terminal carboxylic acid of this derivative can be activated to react with primary amines.[13][14] It is frequently used in the synthesis of more complex linker systems, such as those found in ADCs.

  • m-PEG12-maleimide: The maleimide (B117702) group exhibits high specificity for sulfhydryl (thiol) groups, primarily found on cysteine residues. This allows for site-specific conjugation, which is highly desirable for maintaining the biological activity of the parent molecule.[15]

These derivatives are instrumental in the development of:

  • Antibody-Drug Conjugates (ADCs): m-PEG12 linkers are used to attach potent cytotoxic drugs to monoclonal antibodies.[1][13] The PEG spacer improves the solubility and stability of the ADC, and can enable higher drug-to-antibody ratios (DAR) without inducing aggregation.[13][16]

  • PROteolysis TArgeting Chimeras (PROTACs): In these novel therapeutic modalities, a PEG linker, often derived from this compound, connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[1][2][17]

  • PEGylated Proteins and Peptides: The covalent attachment of m-PEG12 derivatives can significantly enhance the therapeutic properties of proteins and peptides by increasing their half-life, solubility, and stability, while reducing their immunogenicity.[4][6]

Data Presentation: Physicochemical and Pharmacokinetic Properties

The incorporation of an this compound derived linker significantly impacts the properties of the resulting bioconjugate. The following tables summarize key quantitative data related to these linkers.

PropertyValueReference
Molecular Formula C25H52O13[18]
Molecular Weight 560.67 g/mol [1][18]
Appearance Liquid
Solubility Soluble in water, DMSO, DMF, DCM[6][14]
Storage -20°C, protect from moisture[1][6]

Table 1: Physicochemical Properties of this compound.

ParameterEffect of PEG12 LinkerRationaleReference
Aqueous Solubility IncreasedThe hydrophilic nature of the 12-unit PEG chain enhances water solubility, which is particularly beneficial for hydrophobic payloads.[13][16]
Circulation Half-Life ExtendedThe increased hydrodynamic size reduces renal clearance, and the PEG chain can shield the molecule from enzymatic degradation.[6][7][19]
Immunogenicity ReducedThe PEG chain can mask epitopes on the biomolecule's surface, diminishing the potential for an immune response.[6][8][13]
Aggregation ReducedThe hydrophilic shield provided by the PEG linker mitigates the propensity for aggregation, especially with hydrophobic drug-linker complexes.[13][16]
Drug-to-Antibody Ratio (DAR) Enables Higher DARThe ability to counteract the aggregation propensity of hydrophobic drugs allows for the conjugation of more drug molecules per antibody.[13]

Table 2: Impact of this compound Derived Linkers on Bioconjugate Properties.

Mandatory Visualization

G cluster_0 Bioconjugation Workflow Biomolecule Biomolecule Conjugation Conjugation Biomolecule->Conjugation m-PEG12-OH_Derivative m-PEG12-Derivative (e.g., NHS ester, Maleimide) m-PEG12-OH_Derivative->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization Bioconjugate Bioconjugate Characterization->Bioconjugate

Caption: General experimental workflow for bioconjugation using an this compound derivative.

G cluster_1 EDC/NHS Amine Coupling Pathway Carboxylic_Acid Protein-COOH (Aspartic/Glutamic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester + NHS NHS NHS/Sulfo-NHS Amide_Bond Stable Amide Bond (Protein-CO-NH-PEG12-m) NHS_Ester->Amide_Bond + m-PEG12-NH2 mPEG12_Amine m-PEG12-NH2

Caption: Reaction mechanism for EDC/NHS-mediated conjugation of m-PEG12-amine to a protein.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound derivatives. These protocols are generalized and may require optimization for specific biomolecules and applications.

Protocol 1: Conjugation of m-PEG12-NHS Ester to a Protein

Objective: To covalently attach m-PEG12-NHS ester to primary amines on a protein.

Materials:

  • Protein of interest

  • m-PEG12-NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Purification system (e.g., size-exclusion chromatography column).

Methodology:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6] Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester.[6]

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).[6]

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution.[6] The optimal ratio should be determined empirically. The final concentration of the organic solvent should not exceed 10% (v/v) to prevent protein denaturation.[6]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.[6] Incubate for 30 minutes at room temperature.[6]

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC).[6]

Protocol 2: Conjugation of m-PEG12-amine to a Protein via EDC/NHS Chemistry

Objective: To conjugate m-PEG12-amine to carboxyl groups on a protein.

Materials:

  • Protein of interest

  • m-PEG12-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0.

  • Coupling Buffer: PBS, pH 7.2-8.0.

  • Quenching Buffer: 1 M hydroxylamine, pH 8.5.

  • Purification system.

Methodology:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.[6]

  • Activation of Carboxyl Groups: Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.[6] Incubate for 15-30 minutes at room temperature with gentle mixing.[6]

  • Conjugation Reaction: Dissolve m-PEG12-amine in the Coupling Buffer.[6] Add a 10- to 100-fold molar excess of the m-PEG12-amine solution to the activated protein solution.[6] Adjust the pH of the reaction mixture to 7.2-8.0 using the Coupling Buffer.[6]

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the Reaction: Add Quenching Buffer to stop the reaction by consuming excess reactive esters. Incubate for 30 minutes at room temperature.[6]

  • Purification: Purify the PEGylated protein using a suitable chromatography method (e.g., SEC or ion-exchange chromatography).[10]

Protocol 3: Conjugation of m-PEG12-maleimide to a Protein's Cysteine Residues

Objective: To achieve site-specific conjugation of m-PEG12-maleimide to free sulfhydryl groups on a protein.

Materials:

  • Protein with accessible cysteine residue(s)

  • m-PEG12-maleimide

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Quenching reagent (optional): L-cysteine or β-mercaptoethanol.

  • Purification system.

Methodology:

  • Protein Preparation and Reduction (if necessary): Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[15] If cysteine residues are oxidized, reduction is necessary.

    • Using TCEP: Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before conjugation.[15]

    • Using DTT: Add a 10- to 100-fold molar excess of DTT and incubate for 30-60 minutes. DTT must be removed before adding the maleimide reagent, as its thiol group will compete in the reaction. Removal can be achieved using a desalting column.[15]

  • PEG Reagent Preparation: Immediately before use, dissolve m-PEG12-maleimide in the Reaction Buffer or a compatible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10-20 mM.[15]

  • Conjugation Reaction: Add the m-PEG12-maleimide stock solution to the (reduced) protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein.[15]

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.[15]

  • Quenching (Optional): To stop the reaction, a small molar excess of a thiol-containing reagent like L-cysteine can be added to react with any unreacted m-PEG12-maleimide.[15]

  • Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography.[16]

Conclusion

This compound and its functionalized derivatives are indispensable tools in modern bioconjugation. Their discrete nature ensures the production of homogeneous conjugates, while the 12-unit PEG spacer imparts a multitude of benefits, including enhanced solubility, stability, and improved pharmacokinetic profiles.[6][10][13] The versatility of its terminal hydroxyl group allows for the creation of a variety of reactive linkers, enabling tailored conjugation strategies for a wide range of biomolecules and therapeutic applications.[12] By understanding the core principles of this compound chemistry and applying robust experimental protocols, researchers and drug developers can effectively leverage this technology to create the next generation of advanced biotherapeutics.

References

An In-Depth Technical Guide to m-PEG12-OH as a Non-Cleavable ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing exposure to healthy tissues.[1][2] An ADC's architecture comprises three essential components: a monoclonal antibody for precise targeting of tumor-associated antigens, a powerful cytotoxic payload, and a chemical linker that joins them.[1][2] The linker is a pivotal element, profoundly influencing the ADC's stability, pharmacokinetic profile, safety, and mechanism of drug release.[2]

Linkers are broadly classified as either cleavable or non-cleavable.[1] Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment, such as low pH or high concentrations of certain enzymes.[3] In contrast, non-cleavable linkers offer superior plasma stability, as they do not have a specific chemical trigger for drug release.[4][5] Instead, the release of the cytotoxic payload relies on the complete proteolytic degradation of the antibody component within the lysosomes of the target cancer cell.[1][4][6] This inherent stability is a significant advantage, as it minimizes the premature release of the payload into systemic circulation, thereby reducing off-target toxicity and widening the therapeutic window.[1][]

This guide provides a detailed technical overview of m-PEG12-OH, a discrete 12-unit polyethylene (B3416737) glycol (PEG) derivative, as a non-cleavable linker for ADC development.

The Role of Polyethylene Glycol (PEG) in ADC Linker Design

The incorporation of PEG chains into linker design has become a critical strategy for optimizing the performance of ADCs.[8][9] Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[8][10] Hydrophilic PEG linkers effectively address these challenges.[11][12]

Key Advantages of PEGylation in ADCs:

  • Improved Hydrophilicity: PEG linkers increase the overall water solubility of the ADC, mitigating aggregation issues associated with hydrophobic payloads and enhancing the conjugate's stability in aqueous environments.[8][10][13][14]

  • Enhanced Pharmacokinetics: The hydrophilic PEG chain creates a "hydration shell" that increases the ADC's hydrodynamic volume.[8][9][10] This "stealth" effect can reduce renal clearance and non-specific interactions, leading to a prolonged circulation half-life and greater accumulation at the tumor site.[8][9][14]

  • Reduced Immunogenicity: The PEG chain can mask potential epitopes on the linker-payload, potentially lowering the risk of an immune response against the ADC.[8][13][14][15]

  • Higher Drug-to-Antibody Ratio (DAR): By counteracting the aggregation propensity of hydrophobic drugs, PEG linkers enable the conjugation of a higher number of drug molecules per antibody, which can lead to enhanced potency.[3][8][14]

This compound is a monodisperse PEG linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units.[16][17] This homogeneity is crucial for producing consistent ADC batches with predictable pharmacokinetic and safety profiles, a significant advantage over polydisperse PEG mixtures.[10][14]

Mechanism of Action: ADC with a Non-Cleavable m-PEG12 Linker

The therapeutic effect of an ADC equipped with a non-cleavable linker is entirely dependent on the specific recognition, internalization, and metabolic processing by the target cancer cell.

Mechanism_of_Action cluster_cell Target Cancer Cell ADC ADC with m-PEG12 Linker Binding 1. Binding ADC->Binding Antigen Tumor Cell Antigen Internalization 2. Internalization (Endocytosis) Antigen->Internalization ADC-Antigen Complex Binding->Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation 3. Lysosomal Degradation (Proteases) Lysosome->Degradation Antibody Backbone is Degraded Release Payload-Linker-Amino Acid Metabolite Released Degradation->Release Effect 4. Cytotoxic Effect Release->Effect Apoptosis Cell Death (Apoptosis) Effect->Apoptosis

Caption: Intracellular trafficking and payload release of an ADC with a non-cleavable linker.

The process begins with the ADC circulating in the bloodstream.[1]

  • Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to its target antigen on the surface of a cancer cell.[1]

  • Internalization: The resulting ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis, and enclosed within an endosome.[1][18]

  • Lysosomal Trafficking and Degradation: The endosome traffics the complex to a lysosome.[1][18] Inside the lysosome's acidic and enzyme-rich environment, proteases like cathepsins degrade the antibody backbone into individual amino acids.[1]

  • Payload Release and Action: This degradation releases the cytotoxic payload, which remains attached to the m-PEG12 linker and a single amino acid residue from the conjugation site (e.g., lysine (B10760008) or cysteine).[6] This active metabolite then exerts its cytotoxic effect, for example, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis.[19]

A key characteristic of this mechanism is the absence of a "bystander effect."[6] The released payload-linker-amino acid complex is often charged and less membrane-permeable, confining the cytotoxicity to the antigen-positive cell that internalized the ADC.[6][18]

Quantitative Data and Performance Metrics

The selection of linker chemistry and length is a critical decision in ADC design. The following tables summarize general trends observed in preclinical studies when modulating PEG linker length.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (General Trends)

Linker Length (PEG Units)Plasma Half-LifePlasma ClearanceRationale
Short (e.g., PEG2-PEG4)ModerateModerateProvides some hydrophilicity without a significant increase in size.
Medium (e.g., PEG8-PEG12)IncreasedReducedBalances improved hydrophilicity and increased hydrodynamic radius, reducing renal clearance.[9][15]
Long (e.g., PEG24+)LongestLowestMaximizes the hydrodynamic size, leading to the slowest clearance rates.[12][15]

Note: Specific values depend heavily on the antibody, payload, and experimental model used.[9]

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (General Trends)

Linker Length (PEG Units)In Vitro Potency (IC50)Rationale
Short (e.g., PEG2-PEG4)Generally HighestMinimal steric hindrance, allowing efficient interaction of the payload with its intracellular target.
Medium (e.g., PEG8-PEG12)High to ModerateMay introduce some steric hindrance, but often maintains high potency.[15]
Long (e.g., PEG24+)Potentially ReducedLonger chains may sterically hinder the payload from reaching its target or affect cell permeability.[19]

Note: A slight decrease in in vitro potency with longer linkers can be offset by improved in vivo efficacy due to better pharmacokinetics.[9]

Table 3: Comparative In Vitro Stability of Common Linker Chemistries

Linker TypeBond ChemistryStability in Plasma (pH 7.4)Release Mechanism
Non-Cleavable (PEG-based) Ether, Amide, ThioetherHighly Stable Proteolytic degradation of the antibody in lysosomes.[20][21]
Cleavable (Hydrazone)HydrazoneModerately Stable (prone to hydrolysis)Acid-catalyzed hydrolysis in endosomes/lysosomes.[20]
Cleavable (Peptide)Valine-Citrulline (vc)Generally StableEnzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[20][21]
Cleavable (Disulfide)DisulfideModerately StableReduction in the high-glutathione environment of the cytoplasm.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of ADCs using an this compound derived linker.

Protocol 1: Synthesis of a Maleimide-Activated m-PEG12-Payload

This protocol describes a general method for activating the terminal hydroxyl of this compound and conjugating it to a payload, followed by activation for antibody conjugation. This often involves converting the -OH to a more reactive group or starting with a derivative like m-PEG12-acid. The following is a representative workflow starting with m-PEG12-acid for conjugation to an amine-containing payload, followed by maleimide (B117702) activation.

Synthesis_Workflow start m-PEG12-acid + Amine-Payload step1 1. Amide Bond Formation (EDC/NHS Chemistry) start->step1 intermediate1 Drug-PEG12-Amine step1->intermediate1 step2 2. Introduce Maleimide (e.g., react with SMCC linker) intermediate1->step2 final_product Maleimide-PEG12-Payload step2->final_product

Caption: Workflow for creating a maleimide-activated drug-linker.

A. Amide Coupling of m-PEG12-acid to Payload

Materials:

  • m-PEG12-acid

  • Amine-containing cytotoxic payload

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve m-PEG12-acid (1.0 equivalent), EDC (1.5 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 30 minutes to form the NHS-activated PEG linker.[14]

  • In a separate vial, dissolve the amine-containing payload (1.2 equivalents) in anhydrous DMF.

  • Add the payload solution to the activated linker solution.

  • Add DIPEA (2-3 equivalents) to raise the pH to 7.5-8.0 for efficient amine coupling.[14]

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, purify the m-PEG12-payload conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the product as a solid.

B. Activation with a Maleimide Group The resulting conjugate from step A would then be further modified, for example, by reacting its newly introduced terminal group with a heterobifunctional linker like SMCC to introduce a maleimide handle for cysteine conjugation.

Protocol 2: Cysteine-Based Antibody Conjugation

This protocol describes the conjugation of a maleimide-activated drug-linker to the thiol groups of a monoclonal antibody, generated by reducing interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb)

  • Maleimide-activated m-PEG12-payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation Buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)

  • Quenching Solution (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.[14]

    • Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.[14]

    • Remove excess TCEP using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated m-PEG12-payload in a minimal amount of DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. The final DMSO concentration should be kept below 10%.[14]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[14]

  • Quenching:

    • Add the quenching solution (e.g., N-acetylcysteine) to a final concentration of 1 mM (or a 20-fold molar excess over the linker) to cap any unreacted thiol groups on the antibody.[22]

    • Incubate for 30 minutes at room temperature.[22]

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other reagents using a pre-equilibrated SEC column (e.g., Sephadex G-25) with PBS buffer, pH 7.4.[8]

  • Characterization:

    • Determine the final protein concentration (e.g., by A280 absorbance).

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[8]

Protocol 3: In Vitro Plasma Stability Assay

This assay determines the stability of the ADC by measuring the amount of intact conjugate over time in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator (37°C)

  • Analytical system (e.g., HIC-HPLC or ELISA)

Procedure:

  • Dilute the ADC to a final concentration of 0.1-1.0 mg/mL in plasma.

  • Incubate the samples at 37°C.

  • At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the sample and immediately freeze it at -80°C to stop any degradation.

  • At the end of the time course, thaw all samples.

  • Analyze the samples to quantify the amount of intact ADC remaining. For a non-cleavable linker, analysis by HIC can show if the DAR profile changes over time, indicating instability.

  • Plot the percentage of intact ADC versus time to determine the stability profile.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the cytotoxic potential of an ADC on cancer cell lines.

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC, unconjugated antibody (negative control), and free payload (positive control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.[8][22]

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.[22]

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a 5% CO2 incubator.[9]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The this compound linker is a valuable tool in the design of modern ADCs, offering a non-cleavable backbone that ensures high plasma stability and minimizes off-target toxicity.[16][17] Its defined 12-unit PEG chain provides a crucial balance of properties: it enhances the hydrophilicity of the conjugate to improve solubility and pharmacokinetics while being of a moderate length that is less likely to compromise the payload's potency.[11][12] The use of a discrete PEG linker like this compound also ensures the production of a homogeneous ADC, a critical factor for regulatory approval and consistent clinical performance. The rational incorporation of such linkers is a key strategy for developing safer and more effective antibody-drug conjugates for targeted cancer therapy.

References

The Core Function of m-PEG12-OH in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the function and application of m-PEG12-OH (Dodecaethylene Glycol Monomethyl Ether) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its role as a critical linker component, detailing its impact on physicochemical properties and overall efficacy, supported by experimental protocols and data.

Introduction: The Central Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's biological activity.[4] Its length, composition, flexibility, and attachment points profoundly influence the PROTAC's solubility, cellular permeability, and, most importantly, the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[2][5] This complex is the essential precursor to the polyubiquitination of the target protein, which marks it for degradation by the proteasome.[6]

Among the diverse linker classes, polyethylene (B3416737) glycol (PEG) has become a cornerstone of PROTAC design, with this compound being a prominent example of a discrete-length PEG linker used in their synthesis.[7][8]

Core Functions of this compound in PROTAC Design

This compound is a monodisperse PEG linker containing 12 repeating ethylene (B1197577) glycol units, capped with a methoxy (B1213986) group on one end and a reactive hydroxyl group on the other.[7][8] This structure imparts several key advantages in PROTAC development.

  • Enhanced Aqueous Solubility : PROTACs are often large, complex molecules with poor water solubility. The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the final PROTAC molecule, which is crucial for its administration, distribution, and bioavailability.[1][9]

  • Optimal Length and Flexibility for Ternary Complex Formation : The 12-unit PEG chain provides a substantial and flexible spacer. This flexibility allows the two ends of the PROTAC to orient themselves effectively to facilitate the formation of a stable and productive ternary complex.[5][9] The linker's length is a critical parameter that must be optimized; a linker that is too short can cause steric hindrance, while one that is too long may lead to a non-productive complex where ubiquitination is inefficient.[5][10]

  • Improved Pharmacokinetics and Cell Permeability : While seemingly counterintuitive for a hydrophilic chain, PEG linkers can improve cell permeability. It is theorized that they can adopt a folded conformation in solution, which can shield their polar surface area and facilitate passage across the cell membrane.[2] This, combined with enhanced solubility, can lead to more favorable pharmacokinetic profiles.

  • Biocompatibility and Synthetic Versatility : PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe component for therapeutic agents.[2] The terminal hydroxyl group (-OH) of this compound provides a convenient chemical handle for synthetic modification, allowing it to be incorporated into PROTACs using a variety of robust conjugation chemistries.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

Systematic studies have demonstrated that varying the PEG linker length can profoundly affect a PROTAC's degradation potency (DC₅₀) and its maximal degradation level (Dₘₐₓ).[5] The optimal length is highly dependent on the specific target protein and E3 ligase pair. The tables below present illustrative data, compiled from literature principles, showing how linker length can impact the efficacy of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4).

Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC LinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)
PEG4 ~9502.8180
PEG8 ~11252.1225
PEG12 ~13001.4270

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[2]

Table 2: Degradation Efficacy of Hypothetical BRD4-Targeting PROTACs

PROTAC LinkerDC₅₀ (nM)Dₘₐₓ (%)Permeability (PAMPA)
PEG4 5585High
PEG8 12>95Moderate
PEG12 28>95Moderate-Low

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation. PAMPA: Parallel Artificial Membrane Permeability Assay. Data is illustrative.[10][11]

As the tables suggest, a systematic evaluation of linker length is essential. While a shorter PEG4 linker may offer better permeability, a longer PEG8 or PEG12 linker might be required to achieve the optimal geometry for ternary complex formation, leading to superior degradation potency.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves first modifying the hydroxyl group to a more reactive functional group (e.g., carboxylic acid, amine, azide, or alkyne) and then sequentially coupling the two ligands.

Protocol 1: General Synthesis of a PROTAC via Amide Bond Formation

This protocol describes a representative synthesis where an m-PEG12-linker, functionalized with a carboxylic acid (m-PEG12-acid), is coupled to two different amine-containing ligands.

Materials:

  • m-PEG12-acid

  • Amine-functionalized E3 Ligase Ligand (e.g., amino-pomalidomide)

  • Amine-functionalized POI Ligand

  • Coupling Reagent (e.g., HATU)

  • Amine Base (e.g., DIPEA)

  • Anhydrous Solvent (e.g., DMF)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Methodology:

  • Activation of Linker: In an inert atmosphere, dissolve m-PEG12-acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • First Ligand Coupling: To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification of Intermediate: Upon completion, purify the ligand-linker intermediate using reverse-phase preparative HPLC. Characterize the product by LC-MS and NMR.

  • Second Ligand Coupling: Repeat steps 1-4 using the purified ligand-linker intermediate (which has a terminal methoxy group and a free functional group on the other ligand for coupling) and the second amine-functionalized POI ligand.

  • Final Purification and Characterization: Purify the final PROTAC product by preparative HPLC to achieve >95% purity. Confirm the identity and integrity of the final compound using high-resolution mass spectrometry and ¹H NMR.

Protocol 2: Western Blotting for Target Protein Degradation

This is the standard assay to directly measure the efficacy of the synthesized PROTAC.[12][13]

Methodology:

  • Cell Culture and Treatment: Seed a relevant human cell line (e.g., MV-4-11 for BRD4) in 6-well plates and allow them to adhere or stabilize for 24 hours. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize protein samples to equal concentrations with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Detection and Analysis: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the core mechanism of PROTAC action and a representative synthetic workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Peptides Proteasome->Fragments Degradation Synthesis_Workflow start This compound step1 Functionalization (e.g., Oxidation to Acid) start->step1 linker m-PEG12-Acid step1->linker step2 Amide Coupling (HATU, DIPEA) linker->step2 ligand1 Amine-Functionalized E3 Ligase Ligand ligand1->step2 intermediate Ligand-Linker Intermediate step2->intermediate step3 Amide Coupling (HATU, DIPEA) intermediate->step3 ligand2 Amine-Functionalized POI Ligand ligand2->step3 purify HPLC Purification step3->purify final_protac Final PROTAC purify->final_protac

References

m-PEG12-OH for Nanoparticle Surface Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of methoxy-polyethylene glycol-hydroxyl with 12 ethylene (B1197577) glycol units (m-PEG12-OH) for the surface modification of nanoparticles. PEGylation, the process of attaching PEG chains to a surface, is a cornerstone strategy in nanomedicine to enhance the therapeutic potential of nanoparticles. This document details the principles of PEGylation with this compound, presents detailed experimental protocols for its application, provides expected characterization data, and discusses the impact of this modification on biological interactions.

Introduction to Nanoparticle PEGylation with this compound

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer widely employed for coating nanoparticle surfaces.[1] This "stealth" effect enables nanoparticles to evade the mononuclear phagocyte system (MPS), which is responsible for clearing foreign particles from the bloodstream.[1] Consequently, PEGylated nanoparticles exhibit prolonged systemic circulation times, leading to enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]

This compound is a monodisperse PEG linker with a defined chain length of 12 ethylene glycol units, a methoxy-terminated end, and a hydroxyl (-OH) terminal group. Its discrete nature ensures batch-to-batch consistency in the PEGylation process. The terminal hydroxyl group, while not highly reactive on its own, provides a versatile handle for covalent attachment to nanoparticles through various chemical activation and conjugation strategies.

Key Advantages of Using this compound:

  • Biocompatibility: PEG is well-tolerated and approved by the FDA for various biomedical applications.[2]

  • Reduced Immunogenicity: The PEG layer shields the nanoparticle from recognition by the immune system.[1]

  • Prolonged Circulation: The "stealth" properties imparted by PEGylation lead to longer half-lives in the bloodstream.[3]

  • Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.[4]

  • Defined Structure: As a discrete molecule, this compound offers precise control over the PEG layer thickness and surface chemistry.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 560.67 g/mol
Molecular Formula C₂₅H₅₂O₁₃
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water and most organic solvents
Terminal Groups Methoxy (-OCH₃) and Hydroxyl (-OH)

Impact of this compound Surface Modification on Nanoparticle Properties

The surface modification of nanoparticles with this compound induces significant changes in their physicochemical properties. These alterations are critical for their subsequent biological interactions. The following tables summarize the expected trends and provide representative data for nanoparticles modified with short-chain PEGs.

Table 1: Representative Physicochemical Properties of Nanoparticles Before and After Short-Chain PEGylation

Nanoparticle TypeParameterBefore PEGylationAfter PEGylation (Short-Chain PEG)Reference
Gold Nanoparticles (AuNPs) Hydrodynamic Diameter (nm)~50~60-70[5]
Zeta Potential (mV)-30 to -40-10 to -20[5]
Iron Oxide Nanoparticles (IONPs) Hydrodynamic Diameter (nm)~25~35-45[5]
Zeta Potential (mV)+20 to +30+5 to +15[5]
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles Hydrodynamic Diameter (nm)~150~160-170[5]
Zeta Potential (mV)-20 to -30-5 to -15[5]

Table 2: Quantification of Surface PEGylation

Nanoparticle TypePEG TypePEG Grafting Density (chains/nm²)Quantification MethodReference
Gold Nanoparticles Short-chain Thiol-PEG1-5Fluorescence Assay, TGA[5]
Iron Oxide Nanoparticles Short-chain Silane-PEG0.5-2TGA, XPS[5]
PLGA Nanoparticles Short-chain PEG-PLA copolymer0.1-1¹H NMR[5]

Experimental Protocols

The terminal hydroxyl group of this compound is not sufficiently reactive for direct, efficient covalent conjugation to most nanoparticle surfaces. Therefore, a two-step process involving activation of the hydroxyl group followed by conjugation is typically required. The following protocol details the conversion of the hydroxyl group to a carboxylic acid, which can then be readily conjugated to amine-functionalized nanoparticles via robust and widely used EDC/NHS chemistry.

Protocol 1: Activation of this compound (Conversion to m-PEG12-COOH)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid group using succinic anhydride (B1165640).

Materials:

  • This compound

  • Succinic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add succinic anhydride (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR to observe the disappearance of the broad -OH peak and the appearance of a C=O stretching peak from the carboxylic acid.

  • Purification - Precipitation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Add the concentrated solution dropwise to cold diethyl ether with vigorous stirring to precipitate the m-PEG12-COOH product.

  • Collection and Drying: Collect the precipitate by filtration or centrifugation. Wash the product with cold diethyl ether to remove unreacted succinic anhydride and DMAP. Dry the purified m-PEG12-COOH under vacuum.

  • Characterization: Confirm the successful conversion by ¹H NMR and FTIR spectroscopy.

G cluster_activation Activation of this compound This compound This compound Reaction Stir in Anhydrous DCM (24-48h, RT) This compound->Reaction Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Reaction DMAP DMAP (catalyst) DMAP->Reaction m-PEG12-COOH m-PEG12-COOH Reaction->m-PEG12-COOH

Activation of this compound to m-PEG12-COOH.
Protocol 2: Conjugation of m-PEG12-COOH to Amine-Functionalized Nanoparticles

This protocol details the covalent attachment of the activated m-PEG12-COOH to nanoparticles with surface amine groups using EDC/NHS chemistry.

Materials:

  • Amine-functionalized nanoparticles (e.g., AuNPs-NH₂, IONPs-NH₂, PLGA-NH₂)

  • m-PEG12-COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: Deionized water or PBS

  • Centrifugal filter units or centrifuge

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate briefly to ensure a homogenous suspension.

  • Activation of m-PEG12-COOH: a. In a separate tube, dissolve m-PEG12-COOH (e.g., 5-10 fold molar excess relative to surface amine groups on NPs) in Activation Buffer. b. Add EDC (1.2 equivalents relative to PEG carboxyl groups) and NHS (1.2 equivalents relative to PEG carboxyl groups). c. Vortex briefly and allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: a. Add the activated m-PEG12-COOH solution to the dispersed nanoparticle suspension. b. Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer. c. Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.

  • Quenching the Reaction: Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes at room temperature.

  • Purification of Functionalized Nanoparticles: a. Purify the PEGylated nanoparticles from excess reagents by repeated centrifugation and resuspension in an appropriate buffer (e.g., PBS or deionized water). b. Typically, three cycles of centrifugation are sufficient. c. After the final wash, resuspend the purified this compound functionalized nanoparticles in a suitable storage buffer.

G cluster_conjugation Conjugation to Amine-Functionalized Nanoparticles m-PEG12-COOH m-PEG12-COOH Activation Activation (15-30 min, RT) m-PEG12-COOH->Activation EDC_NHS EDC / NHS in MES Buffer (pH 6.0) EDC_NHS->Activation Activated_PEG Activated m-PEG12-NHS ester Activation->Activated_PEG Conjugation Conjugation in PBS (pH 7.4) (2-4h, RT) Activated_PEG->Conjugation Amine_NP Amine-Functionalized Nanoparticle Amine_NP->Conjugation PEGylated_NP This compound Functionalized Nanoparticle Conjugation->PEGylated_NP

Conjugation of activated m-PEG12-COOH to amine-functionalized nanoparticles.

Characterization of PEGylated Nanoparticles

Successful PEGylation should be confirmed by multiple characterization techniques.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. A successful PEGylation will result in an increase in the hydrodynamic diameter due to the formation of the hydrophilic PEG layer. The Polydispersity Index (PDI) should also be monitored to assess the uniformity of the sample.

  • Zeta Potential: Measures the surface charge of the nanoparticles. The conjugation of the neutral PEG polymer to positively charged aminated nanoparticles will typically result in a decrease in the zeta potential, shifting it towards neutrality.

  • Fourier Transform Infrared (FTIR) Spectroscopy: Confirms the chemical modification. The appearance of characteristic C-O-C ether stretching bands from the PEG backbone can be observed.

  • Thermogravimetric Analysis (TGA): Can be used to quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the thermal decomposition of the PEG layer.

  • X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of the nanoparticle surface, confirming the presence of the PEG layer.

Biological Interactions and Signaling Pathways

The primary biological role of PEGylation is to create a "stealth" shield that prevents opsonization and clearance by the immune system. This interaction, or lack thereof, is a key determinant of the nanoparticle's in vivo fate.

G cluster_biological Biological Interactions of PEGylated Nanoparticles Unmodified_NP Unmodified Nanoparticle Opsonins Opsonin Proteins (e.g., IgG, Complement) Unmodified_NP->Opsonins Opsonization PEGylated_NP This compound Functionalized Nanoparticle Prolonged_Circulation Prolonged Systemic Circulation PEGylated_NP->Prolonged_Circulation Evades Opsonization Macrophage Macrophage Opsonins->Macrophage Recognition Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis

PEGylation prevents opsonization and subsequent clearance by macrophages.

While this compound itself is not known to directly activate specific signaling pathways, the presence of the PEG layer on the nanoparticle surface can indirectly influence cellular signaling by altering the nanoparticle's interaction with the cell membrane and its receptors. The surface properties of nanoparticles dictate their interaction with biological systems, and PEGylation with short-chain PEGs like this compound can influence cellular uptake mechanisms and subsequent intracellular signaling. Nanoparticles can be internalized by cells through various endocytic pathways, and the presence of a PEG layer may modulate which pathways are utilized.

G cluster_cellular Influence of PEGylation on Cellular Uptake and Signaling PEGylated_NP This compound Functionalized Nanoparticle Cell_Membrane Cell Membrane PEGylated_NP->Cell_Membrane Receptor_Interaction Altered Receptor Interaction Cell_Membrane->Receptor_Interaction Endocytosis Modulated Endocytic Pathway (e.g., Clathrin, Caveolin) Receptor_Interaction->Endocytosis Intracellular_Signaling Downstream Intracellular Signaling Endocytosis->Intracellular_Signaling

PEGylation can modulate cellular uptake and downstream signaling.

Conclusion

This compound is a valuable and versatile tool for the surface modification of nanoparticles. Its well-defined structure and the ability to activate its terminal hydroxyl group for covalent conjugation allow for the precise engineering of nanoparticle surfaces. The resulting PEGylated nanoparticles exhibit enhanced stability, reduced immunogenicity, and prolonged systemic circulation, which are critical attributes for the development of effective nanomedicines for drug delivery and in vivo imaging applications. The protocols and data presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at harnessing the full potential of this compound in advancing nanotherapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of methoxy-polyethylene glycol-12-hydroxyl (m-PEG12-OH). It is intended to be a valuable resource for researchers and professionals in drug development, bioconjugation, and materials science, offering detailed data, experimental protocols, and visualizations to facilitate the effective utilization of this versatile molecule.

Introduction

This compound, also known as dodecaethylene glycol monomethyl ether, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. It consists of a hydrophilic chain of twelve ethylene (B1197577) glycol units, with one terminus capped by a metabolically stable methoxy (B1213986) group and the other end bearing a reactive hydroxyl group.[1] This heterobifunctional architecture makes this compound a valuable building block and linker in various biomedical and pharmaceutical applications. Its PEG chain imparts enhanced water solubility, biocompatibility, and improved pharmacokinetic profiles to conjugated molecules, while the terminal hydroxyl group allows for further chemical modification and attachment to other molecules of interest.[2][3] It is frequently employed in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Physicochemical Properties

The well-defined structure of this compound results in consistent and predictable physicochemical properties, which are crucial for reproducible outcomes in research and development.

General Properties
PropertyValueReference(s)
Synonyms Dodecaethylene Glycol Monomethyl Ether[1]
Appearance Colorless to off-white liquid or solid-liquid mixture[4][5]
Odor Mild odor[3]
Chemical and Molecular Properties
PropertyValueReference(s)
Molecular Formula C25H52O13[2][4][5]
Molecular Weight 560.67 g/mol [1][2][5]
CAS Number 2050595-03-2[1][2][4][5]
Purity Typically ≥98%[4][5]
Polydispersity Index (PDI) As a monodisperse compound, the PDI is approximately 1.0
Physical Properties
PropertyValueReference(s)
Density 1.088 ± 0.06 g/cm³[4]
Melting Point Not Applicable[4]
Boiling Point >200°C / 760 mmHg[3]
Flash Point Not Applicable[6]
Water Solubility Soluble[3]
Solubility Profile

This compound exhibits broad solubility in a range of aqueous and organic solvents due to the hydrophilic nature of the PEG chain and the presence of the terminal hydroxyl group.

SolventSolubility
WaterSoluble
Dichloromethane (DCM)Soluble
Chloroform (B151607)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
MethanolSoluble
EthanolSoluble

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on established analytical techniques for polyethylene glycol derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of water and acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% to 90% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 50°C

    • Evaporator Temperature: 70°C

    • Gas Flow Rate (Nitrogen): 1.6 SLM (Standard Liters per Minute)

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of a ¹H NMR spectrum to confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Average a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).

    • Expected Chemical Shifts (in CDCl₃):

      • ~3.38 ppm (singlet, 3H): Methoxy protons (-OCH₃)

      • ~3.5-3.7 ppm (multiplet, 48H): Ethylene glycol backbone protons (-O-CH₂ -CH₂ -O-)

      • ~2.5-2.8 ppm (triplet, 1H): Hydroxyl proton (-OH). This peak can be broad and its position may vary.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the use of FTIR spectroscopy to identify the key functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Sample Preparation: As this compound is a liquid, place a small drop directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric interferences.

  • Sample Scan: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Expected Characteristic Absorption Bands:

      • ~3400 cm⁻¹ (broad): O-H stretching of the terminal hydroxyl group.

      • ~2870 cm⁻¹ (strong): C-H stretching of the alkyl groups.

      • ~1100 cm⁻¹ (strong, sharp): C-O-C ether stretching of the PEG backbone.

Visualizations

Diagrams created using Graphviz to illustrate key concepts and workflows.

G Figure 1. General Structure of this compound CH3 CH₃- PEG_unit (O-CH₂-CH₂)₁₂- CH3->PEG_unit OH OH PEG_unit->OH

Figure 1. General Structure of this compound

G Figure 2. Experimental Workflow for Characterization cluster_purity Purity Assessment cluster_structure Structural Confirmation cluster_functional Functional Group ID purity_sample Dissolve in H₂O/ACN purity_hplc RP-HPLC-ELSD Analysis purity_sample->purity_hplc purity_data Calculate Peak Area % purity_hplc->purity_data structure_sample Dissolve in CDCl₃ structure_nmr ¹H NMR Spectroscopy structure_sample->structure_nmr structure_data Analyze Chemical Shifts structure_nmr->structure_data functional_sample Direct Application to ATR functional_ftir FTIR-ATR Spectroscopy functional_sample->functional_ftir functional_data Identify Absorption Bands functional_ftir->functional_data start This compound Sample start->purity_sample start->structure_sample start->functional_sample

Figure 2. Experimental Workflow for Characterization

G Figure 3. Reactivity of the Terminal Hydroxyl Group mPEG12OH This compound activation Activation of -OH group (e.g., Tosylation, Mesylation) mPEG12OH->activation activated_peg Activated m-PEG12-X (X = leaving group) activation->activated_peg nucleophilic_sub Nucleophilic Substitution activated_peg->nucleophilic_sub functionalized_peg Functionalized m-PEG12-Nu (e.g., -N₃, -NH₂) nucleophilic_sub->functionalized_peg

Figure 3. Reactivity of the Terminal Hydroxyl Group

References

Introduction: The Pivotal Role of m-PEG12-OH in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the mechanism of action of m-PEG12-OH in targeted therapy for researchers, scientists, and drug development professionals.

Targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), have revolutionized modern medicine by offering high specificity for diseased cells, thereby enhancing efficacy and minimizing off-target toxicity.[1] The success of these complex modalities is critically dependent on the linker that connects the targeting moiety to the therapeutic payload. This compound, a monodisperse 12-unit methoxy-polyethylene glycol linker with a terminal hydroxyl group, has emerged as a crucial building block in this context.[2][3]

This compound does not possess a pharmacological mechanism of action in itself. Instead, its function is to fundamentally modulate the physicochemical and pharmacokinetic properties of the entire therapeutic conjugate.[1][4] As a discrete PEG (dPEG®) linker, its defined length and composition ensure the production of homogeneous bioconjugates with high batch-to-batch reproducibility, a critical factor in drug development.[3][5] This guide elucidates the multifaceted role of the this compound linker, its impact on conjugate performance, and its application in constructing next-generation targeted therapies.

Core Mechanism of Action: A Physicochemical and Pharmacokinetic Modulator

The primary mechanism of action of the this compound linker is the enhancement of the drug conjugate's overall performance through several key physicochemical modifications.

  • Enhanced Solubility and Stability : Many potent cytotoxic payloads used in ADCs and small molecule ligands in PROTACs are hydrophobic.[6] The hydrophilic nature of the 12-unit PEG chain significantly improves the aqueous solubility of the entire conjugate, which helps prevent aggregation and improves stability in systemic circulation.[5][][8]

  • Improved Pharmacokinetics (PK) : PEGylation, the attachment of PEG chains, increases the hydrodynamic volume of the therapeutic molecule.[9] This increased size reduces renal clearance, leading to a longer circulation half-life and prolonged exposure of the target tissue to the drug.[6][10][11]

  • Reduced Immunogenicity and Systemic Clearance : The flexible PEG chain creates a "stealth" shield around the conjugate.[11] This sterically hinders interactions with proteolytic enzymes and can mask epitopes on the targeting protein, reducing recognition by the immune system and clearance by the mononuclear phagocyte system (MPS).[][12]

  • Optimized Spacer Functionality : As a linker of defined length, this compound acts as a precise spacer, ensuring that the targeting moiety and the payload can function optimally without steric hindrance.[5][9] In PROTACs, the linker's length and flexibility are critical for enabling the proper orientation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.[4]

Application in Antibody-Drug Conjugates (ADCs)

In ADCs, a monoclonal antibody is connected via a linker to a potent cytotoxic payload. The this compound linker, typically after functionalization of its terminal hydroxyl group, serves to connect these two components, ensuring the payload remains securely attached until it reaches the target cancer cell.[1][]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker m-PEG12 Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC) with a PEG12 linker.

The general mechanism for an ADC involves the conjugate circulating in the bloodstream, binding to a specific antigen on the surface of a tumor cell, and being internalized. Once inside the cell, the linker is cleaved (or the antibody is degraded in the case of non-cleavable linkers), releasing the cytotoxic payload to induce cell death.[][11]

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with m-PEG12 Linker Receptor Target Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Endosome Formation Receptor->Internalization 2. Internalization Release Lysosomal Degradation Internalization->Release 3. Trafficking Payload Active Cytotoxic Payload Release->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).

Application in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to degrade specific proteins of interest (POIs).[4] A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. The this compound backbone is frequently used to construct this linker, providing the necessary length and physicochemical properties for optimal efficacy.[4][13]

PROTAC_Structure cluster_PROTAC Proteolysis-Targeting Chimera (PROTAC) POI_Ligand Ligand for Target Protein (POI) Linker m-PEG12 Linker POI_Ligand->Linker E3_Ligand Ligand for E3 Ligase Linker->E3_Ligand

Caption: General structure of a Proteolysis-Targeting Chimera (PROTAC).

The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[4] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The PROTAC is then released to target another protein molecule, acting in a catalytic manner.[14]

PROTAC_MoA cluster_ternary 1. Ternary Complex Formation POI Target Protein (POI) POI->b PROTAC PROTAC (with m-PEG12 Linker) PROTAC->b E3 E3 Ubiquitin Ligase E3->b Ub_POI Ubiquitinated POI b->Ub_POI 2. Ubiquitination Recycle PROTAC Recycled b->Recycle Release Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation 3. Degradation Proteasome->Degradation

Caption: Catalytic mechanism of action for a PROTAC molecule.

Quantitative Data Summary

The length and structure of the PEG linker are critical parameters that are fine-tuned to optimize conjugate performance. The following tables summarize representative data from studies comparing different PEG linkers.

Table 1: Impact of PEG Linker Length on Pharmacokinetics and Tumor Uptake (Illustrative data synthesized from principles described in cited literature)

PropertyShort PEG Linker (e.g., PEG4)m-PEG12 LinkerLong PEG Linker (e.g., PEG24)Reference
Circulation Half-Life ShorterModerate / IncreasedLongest[6][10]
Renal Clearance FasterSlowerSlowest[9][10]
Tumor Uptake May be high, but rapid clearanceOptimized balance of uptake and retentionMay decrease if sterically hindered[10]
Overall In Vivo Efficacy VariableGenerally ImprovedOften improved, but can have trade-offs[3]

Table 2: Impact of PEG Linker Length on Receptor Binding Affinity (Data adapted from a study on GRPR-binding agents)

CompoundPEG Spacer LengthBinding Affinity (IC50, nM)Reference
Ga-NOTA-RM26PEG20.9 ± 0.2[15]
Ga-NOTA-RM26PEG31.4 ± 0.1[15]
Ga-NOTA-RM26PEG42.1 ± 0.3[15]
Ga-NOTA-RM26PEG62.5 ± 0.4[15]
Note: This specific study showed higher affinity with shorter linkers, illustrating that the optimal length is target-dependent and must be determined empirically.[15]

Experimental Protocols

The terminal hydroxyl group of this compound is typically functionalized to an amine, acid, NHS ester, or maleimide (B117702) to facilitate conjugation. Below are generalized protocols for synthesizing ADCs and PROTACs.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes a common workflow for conjugating a drug-linker construct, derived from a PEG12 linker, to a monoclonal antibody via exposed thiol groups.

ADC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purify Purification & Characterization A1 1. Prepare mAb solution in amine-free buffer B1 3. Partially reduce mAb with TCEP to expose free thiols (-SH) A1->B1 A2 2. Prepare drug-linker-maleimide (from PEG12 precursor) in DMSO B2 4. Add drug-linker-maleimide to reduced mAb solution A2->B2 B1->B2 B3 5. Incubate (1-2h at RT or overnight at 4°C) B2->B3 C1 6. Purify ADC via Size Exclusion Chromatography (SEC) B3->C1 C2 7. Characterize ADC: - Drug-to-Antibody Ratio (DAR) - Aggregation (SEC) - Purity (SDS-PAGE) C1->C2

Caption: Experimental workflow for the synthesis and characterization of an ADC.

Methodology:

  • Antibody Preparation : Prepare the monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.5-7.5) free of primary amines.[15]

  • Antibody Reduction : To expose free sulfhydryl (thiol) groups, incubate the mAb with a 2-3 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for 1-2 hours. Remove the reducing agent via dialysis or a desalting column immediately prior to conjugation.[3][15]

  • Drug-Linker Preparation : Synthesize and dissolve the thiol-reactive drug-linker construct (e.g., Drug-PEG12-Maleimide) in an organic co-solvent like DMSO to a stock concentration of 10-20 mM.[15]

  • Conjugation : Add a 5- to 20-fold molar excess of the dissolved drug-linker construct to the reduced antibody solution. The optimal ratio should be determined empirically.[15]

  • Incubation : Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[15]

  • Purification : Remove unreacted drug-linker and other impurities using a purification method such as Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[15]

  • Characterization : Analyze the purified ADC to determine the Drug-to-Antibody Ratio (DAR) via UV-Vis spectroscopy or mass spectrometry, assess aggregation by SEC, and confirm purity using SDS-PAGE.

Protocol 2: Synthesis of a PROTAC

This protocol outlines a representative sequential synthesis of a PROTAC using m-PEG12-amine as the linker building block, connecting a POI ligand and an E3 ligase ligand.

PROTAC_Workflow cluster_step1 Step 1: First Coupling Reaction cluster_step2 Step 2: Second Coupling Reaction cluster_final Final Purification & Characterization S1_1 1. Activate carboxylic acid on E3 Ligase Ligand with EDC/NHS S1_2 2. React activated E3 Ligand with m-PEG12-amine S1_1->S1_2 S1_3 3. Purify Ligand-Linker intermediate S1_2->S1_3 S2_2 5. React activated POI Ligand with amine group of Ligand-Linker intermediate S1_3->S2_2 S2_1 4. Activate carboxylic acid on POI Ligand with EDC/NHS S2_1->S2_2 S3_1 6. Purify final PROTAC molecule via HPLC S2_2->S3_1 S3_2 7. Characterize PROTAC: - Confirm structure (NMR, MS) - Assess purity (HPLC) S3_1->S3_2

Caption: Experimental workflow for the sequential synthesis of a PROTAC.

Methodology:

  • First Coupling :

    • Activation : Activate the carboxylic acid group on the first ligand (e.g., the E3 ligase ligand) using carbodiimide (B86325) chemistry. Dissolve the ligand in an anhydrous solvent (e.g., DMF) and add a 1.5-fold molar excess of EDC and NHS. Stir at room temperature for 30 minutes.[9]

    • Conjugation : Add a 1.2-fold molar excess of m-PEG12-amine to the activated ligand solution. Allow the reaction to proceed for 4-12 hours at room temperature.[9]

    • Purification : Purify the resulting Ligand-Linker intermediate using a suitable method like flash chromatography or preparative HPLC.

  • Second Coupling :

    • Activation : In a separate reaction, activate the carboxylic acid group on the second ligand (the POI ligand) using the same EDC/NHS procedure as above.

    • Conjugation : Add the purified Ligand-Linker intermediate to the activated POI ligand solution. Let the reaction proceed until completion, monitored by LC-MS.

  • Final Purification and Characterization : Purify the final PROTAC molecule using preparative HPLC. Confirm the structure and identity of the final product using NMR spectroscopy and high-resolution mass spectrometry (HRMS), and assess its purity by analytical HPLC.[4]

Conclusion

The this compound linker is far more than an inert spacer; it is a critical enabling technology in the field of targeted therapy. Its "mechanism of action" lies in its ability to confer highly desirable properties upon complex bioconjugates. By enhancing solubility, extending circulation half-life, reducing immunogenicity, and providing a defined spatial orientation, the 12-unit PEG linker directly contributes to an improved therapeutic index, maximizing on-target efficacy while minimizing systemic toxicity.[1][11] A thorough understanding of its role and the empirical optimization of its use are fundamental to the successful design and development of next-generation ADCs, PROTACs, and other targeted therapeutics.

References

An In-depth Technical Guide to PEGylation with m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation and m-PEG12-OH

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This process is a cornerstone in pharmaceutical development, renowned for its ability to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The strategic attachment of a PEG moiety can lead to a multitude of benefits, including increased drug solubility and stability, an extended circulatory half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic epitopes.[1][2][3]

This compound is a monodisperse polyethylene glycol derivative characterized by a methoxy (B1213986) group at one terminus and a hydroxyl group at the other, connected by a discrete chain of twelve ethylene (B1197577) glycol units. The monodispersity of this compound ensures batch-to-batch consistency, a critical factor in pharmaceutical development, leading to more homogeneous conjugates compared to traditional polydisperse PEG reagents.[2] The terminal hydroxyl group of this compound, while not directly reactive with functional groups on proteins, serves as a versatile handle for chemical modification into a variety of reactive derivatives for subsequent bioconjugation.

This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in PEGylation, including detailed experimental protocols, data presentation for the characterization of PEGylated products, and visualizations of relevant biological pathways and experimental workflows.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application in PEGylation.

PropertyValue
Chemical Formula C25H52O13
Molecular Weight 560.68 g/mol
Appearance Colorless oil or solid
Solubility Soluble in water, DMSO, DMF, and DCM
Reactive Group Hydroxyl (-OH)
Storage Conditions -20°C, protect from moisture

Experimental Protocols

The hydroxyl group of this compound is not directly reactive towards common functional groups on proteins. Therefore, a two-stage process is typically employed: activation of the hydroxyl group followed by conjugation to the target molecule.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent nucleophilic substitution.

Materials:

Procedure:

  • Tosylation:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a minimal amount of anhydrous DCM.

    • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG12-OTs.

  • Conversion to m-PEG12-amine (Optional):

    • Dissolve the crude m-PEG12-OTs in DMF.

    • Add sodium azide (3 equivalents) to the solution.

    • Heat the reaction mixture to 80°C and stir for 12 hours.

    • After cooling, pour the reaction mixture into cold water and extract with DCM.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude m-PEG12-N₃.

    • Dissolve the crude m-PEG12-N₃ in THF and add water.

    • Add triphenylphosphine (1.5 equivalents) and stir the mixture at room temperature for 12 hours.

    • Concentrate the reaction mixture and purify by column chromatography to obtain m-PEG12-amine.[4]

Protocol 2: Conjugation of Activated m-PEG12 to a Protein

This protocol describes the conjugation of an activated m-PEG12 derivative (e.g., m-PEG12-NHS ester, formed from m-PEG12-acid which can be synthesized from this compound) to primary amines on a protein.

Materials:

  • Protein of interest

  • m-PEG12-NHS ester

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris).

  • PEG Reagent Preparation:

    • Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).[2]

  • Conjugation Reaction:

    • Add a 5-50 fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[2]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester.[2]

    • Incubate for 30 minutes at room temperature.[2]

  • Purification of the PEGylated Protein:

    • Purify the PEGylated protein from unreacted m-PEG12-amine, byproducts, and unmodified protein using an appropriate chromatography method such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[2]

Data Presentation

Thorough characterization of the PEGylated protein is crucial to ensure the quality, consistency, and efficacy of the final product.

Table 1: Characterization of PEGylated Protein
Analytical MethodParameter MeasuredTypical Result for m-PEG12 Conjugate
SDS-PAGE Apparent molecular weightIncreased apparent molecular weight compared to the native protein, with the shift corresponding to the number of attached PEG chains.
Size Exclusion Chromatography (SEC) Hydrodynamic radius and aggregation stateShift to a shorter retention time compared to the native protein, indicating an increased hydrodynamic size.
Mass Spectrometry (ESI-MS) Precise molecular weight and degree of PEGylationA mass increase corresponding to the molecular weight of the m-PEG12 moiety (or multiples thereof).
Reverse Phase HPLC (RP-HPLC) Purity and hydrophobicityAltered retention time compared to the native protein, often used to separate different PEGylated species.
In Vitro Bioassay Biological activity (e.g., IC₅₀, EC₅₀)Retention of biological activity is desired; the extent of retention is protein and conjugation-site dependent.
Table 2: Comparative Pharmacokinetic Parameters

The length of the PEG linker significantly impacts the pharmacokinetic profile of a bioconjugate. A PEG12 linker generally offers a balance between improved properties and retained biological activity.

ParameterUnmodified ProteinProtein-PEG4Protein-PEG8Protein-PEG12
Clearance Rate (mL/h/kg) HighModerateLowLow
Half-life (t½) (hours) ShortIncreasedSignificantly IncreasedSignificantly Increased
Systemic Exposure (AUC) LowIncreasedSignificantly IncreasedSignificantly Increased

Note: The values in this table are representative and will vary depending on the specific protein and conjugation chemistry.[5]

Mandatory Visualizations

Logical Relationship: Activation and Conjugation of this compound

experimental_workflow cluster_activation Activation of this compound cluster_functionalization Functional Group Conversion cluster_conjugation Protein Conjugation mPEG12_OH This compound Tosylation Tosylation (TsCl, TEA) mPEG12_OH->Tosylation mPEG12_OTs m-PEG12-OTs Tosylation->mPEG12_OTs Azidation Azidation (NaN3) mPEG12_OTs->Azidation Reduction Reduction (PPh3) Azidation->Reduction mPEG12_Amine m-PEG12-Amine Reduction->mPEG12_Amine Conjugation Conjugation mPEG12_Amine->Conjugation Protein Protein (-COOH) Activation Activation (EDC, NHS) Protein->Activation Activation->Conjugation PEGylated_Protein PEGylated Protein Conjugation->PEGylated_Protein

Caption: Workflow for the activation of this compound and subsequent conjugation to a protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

m-PEG12 linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[6][7]

protac_pathway cluster_protac PROTAC Action cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (Target Binder - PEG12 Linker - E3 Ligase Binder) Target_Protein Target Protein (e.g., BRD4) PROTAC->Target_Protein binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase recruits Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Protein Ubiquitinated Target Protein Ubiquitination->Ub_Protein Proteasome 26S Proteasome Ub_Protein->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC utilizing a PEG12 linker to induce protein degradation.

References

An In-depth Technical Guide to the Hydrophilic Properties of m-PEG12-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

<_

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(ethylene glycol) (PEG) has become an essential tool in biotechnology and drug development, largely due to its distinct hydrophilic properties. When employed as linkers in bioconjugation, PEGs confer a variety of beneficial characteristics to therapeutic molecules, such as improved solubility, enhanced stability, and adjusted pharmacokinetic profiles.[1] This technical guide offers a detailed examination of the core hydrophilic properties of the m-PEG12-OH linker, a monodisperse PEG derivative with twelve ethylene (B1197577) glycol units. The guide is supported by quantitative data, comprehensive experimental protocols for characterization, and visual diagrams of its applications in key therapeutic areas.

The hydrophilicity of PEG originates from its repeating ethylene oxide units, which readily form hydrogen bonds with water molecules.[1][2] This interaction results in a hydration shell around the conjugated molecule, which increases its effective size and shields it from enzymatic degradation and immune system recognition.[1] The discrete length of the this compound linker provides a defined and consistent spacer arm, which is vital for preserving biological activity and ensuring reproducibility between batches.[3] This guide will explore these elements, equipping researchers with the fundamental knowledge to strategically use the this compound linker in designing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][4][5][6]

Physicochemical Basis of this compound's Hydrophilicity

The remarkable water solubility of the this compound linker is a direct result of its molecular structure. The molecule consists of twelve repeating ethylene glycol units (-O-CH2-CH2-), terminated by a methoxy (B1213986) group (CH3-O-) at one end and a hydroxyl group (-OH) at the other.[7]

The key to its hydrophilicity lies in the numerous ether oxygen atoms along the PEG chain.[8] These oxygen atoms possess partial negative charges and act as hydrogen bond acceptors, readily interacting with the hydrogen atoms of surrounding water molecules.[1][2] This network of hydrogen bonds creates a robust hydration shell around the linker, making it highly soluble in aqueous environments.[1] The terminal hydroxyl group further contributes to this property by acting as both a hydrogen bond donor and acceptor.[9]

G ether ether h_bonding h_bonding ether->h_bonding Forms solubility solubility h_bonding->solubility Leads to hydroxyl hydroxyl hydroxyl->h_bonding Forms hydrophilicity hydrophilicity solubility->hydrophilicity Defines

Quantitative Data on Hydrophilicity

The hydrophilicity of a linker like this compound can be quantified through several key parameters. These metrics are crucial for predicting the linker's behavior in biological systems and its impact on the properties of the final bioconjugate.

Physicochemical Properties

This table summarizes the fundamental physicochemical properties of the this compound linker. The negative LogP value is a strong indicator of its hydrophilic nature.

PropertyValueSource
Molecular Formula C₂₅H₅₂O₁₃[7]
Molecular Weight 560.67 g/mol [7]
Calculated LogP -0.1923[7]
Topological Polar Surface Area (TPSA) 130.99 Ų[7]
Hydrogen Bond Acceptors 13[7]
Hydrogen Bond Donors 1[7]
Comparative Hydrophilicity Indicators

The octanol-water partition coefficient (LogP, or LogD at a specific pH) is a standard measure of a compound's lipophilicity versus hydrophilicity.[10][11] A lower or more negative LogP/LogD value indicates greater hydrophilicity. Surface wettability, measured by the water contact angle, also provides direct evidence of a material's hydrophilic character; lower angles signify higher hydrophilicity.[10][11][12]

ParameterTypical Value for PEG SurfacesInterpretationSource
LogP / LogD Low or negative valuesIndicates high hydrophilicity[10][11]
Water Contact Angle < 80° (bare PEG surface)Indicates a hydrophilic surface[10][11]
Water Contact Angle Can decrease to ~55° with high PEG densityIncreased PEG content enhances hydrophilicity[12]

Applications in Drug Development

The hydrophilic nature of the this compound linker is leveraged to overcome significant challenges in drug delivery and bioconjugation.[13][14]

  • Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody.[4] Hydrophobic payloads can cause the ADC to aggregate, compromising stability and safety.[15] Incorporating a hydrophilic this compound linker can significantly improve the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without inducing aggregation.[16][17] Studies have shown that ADCs with pendant 12-unit PEG chains exhibit excellent physical and chemical stability and slower clearance rates in vivo.[16][18]

  • PROteolysis TArgeting Chimeras (PROTACs): PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[1][5] These molecules are often large and hydrophobic, leading to poor solubility and cell permeability. The inclusion of a hydrophilic PEG linker like this compound is crucial for enhancing the overall physicochemical properties of the PROTAC, thereby improving its efficacy.[1][19]

G

Experimental Protocols

Accurate characterization of hydrophilicity is essential for quality control and for understanding the behavior of PEGylated molecules. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogD)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining LogD.[10][20][21][22]

Materials:

  • This compound or PEGylated compound of interest

  • 1-Octanol (B28484) (HPLC grade, pre-saturated with aqueous buffer)

  • Aqueous buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4), pre-saturated with 1-octanol

  • Separatory funnels or microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical system for concentration measurement (e.g., HPLC, LC-MS, or UV-Vis spectrophotometer)

Procedure:

  • Phase Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely before use.[11]

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[11][20] Spike a small volume of this stock into the aqueous phase to create the starting test solution. The final DMSO concentration should be minimal (<1%).

  • Partitioning: Add equal and precise volumes of the test compound's aqueous solution and the pre-saturated 1-octanol to a vial or separatory funnel.

  • Equilibration: Cap the container and shake vigorously for 2-5 minutes, followed by gentle mixing for 1-2 hours to ensure the compound reaches equilibrium between the two phases.[10][23]

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanol (B41247) layers and to break up any emulsions.[10]

  • Concentration Measurement: Carefully collect an aliquot from each phase. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a suitable and validated analytical method like HPLC.[10][24]

  • Calculation:

    • The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: D = C_oct / C_aq.

    • The LogD is the base-10 logarithm of this value: LogD = log10(D).

  • Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.[10]

// Node definitions prep [label="1. Prepare Pre-saturated\nOctanol and Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="2. Prepare Compound Solution\nin Aqueous Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="3. Mix Octanol and\nAqueous Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="4. Shake/Vortex to\nReach Equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; separate [label="5. Centrifuge for\nPhase Separation", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="6. Measure Concentration\nin Each Phase (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="7. Calculate D and LogD", fillcolor="#34A853", fontcolor="#FFFFFF"]; result [label="Final LogD Value", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges prep -> mix; sample -> mix; mix -> equilibrate; equilibrate -> separate; separate -> measure; measure -> calculate; calculate -> result; } caption: "Experimental workflow for LogD determination via the shake-flask method."

Measurement of Surface Contact Angle

This protocol describes the sessile drop method for determining the water contact angle on a surface modified with a PEG linker, which is a direct measure of surface wettability.[10][13]

Materials:

  • PEG-modified solid substrate (e.g., silicon wafer, glass slide)

  • Deionized water (high-purity)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Micropipette or automated dispensing system

Procedure:

  • Surface Preparation: Ensure the PEG-modified substrate is clean, dry, and free of any contaminants.[11]

  • Droplet Deposition: Place the substrate on the goniometer stage. Using a precision dispenser, carefully and gently place a small droplet of deionized water (typically 1-5 µL) onto the surface.[11][13]

  • Image Acquisition: Immediately after the droplet stabilizes, use the camera to capture a high-contrast profile image of the droplet at the solid-liquid-gas interface.

  • Angle Measurement: Use the goniometer's software to analyze the image and measure the contact angle between the baseline of the droplet (the surface) and the tangent at the droplet's edge.

  • Replicates: Repeat the measurement at multiple locations on the surface and with multiple droplets to obtain a statistically significant average contact angle.

References

An In-depth Technical Guide to m-PEG12-OH: Properties and Applications in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (12)-hydroxyl (m-PEG12-OH), a discrete polyethylene (B3416737) glycol (dPEG®) linker. It is an indispensable tool in the design and synthesis of advanced therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties of this compound, experimental protocols for its functionalization and subsequent use in bioconjugation, and its role in enhancing the developability of complex drug molecules.

Core Properties of this compound

This compound is a monodisperse PEG linker composed of a methoxy-terminated chain of twelve ethylene (B1197577) glycol units with a terminal hydroxyl group. This well-defined structure is critical for ensuring batch-to-batch consistency and producing homogeneous bioconjugates, a significant advantage over traditional polydisperse PEG reagents.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C25H52O13[1][2][3][4]
Molecular Weight 560.67 g/mol [1][2][3][4][5]
Appearance Liquid or Solid or Semi-solid
Solubility Soluble in Water, DMSO, DMF, DCM
Storage Temperature -20°C to 4°C[2]

The Role of this compound in Enhancing Drug Properties

The incorporation of a PEG linker, such as this compound, into a therapeutic molecule can significantly improve its physicochemical and pharmacological properties.

  • Enhanced Solubility and Stability : The hydrophilic nature of the PEG chain increases the overall water solubility of the conjugate, which is particularly beneficial for hydrophobic drug payloads. This can mitigate aggregation and improve the stability of the molecule in aqueous environments. Studies have shown that the inclusion of a PEG12 linker can significantly reduce the aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs).

  • Improved Pharmacokinetics : The PEG chain creates a hydration shell around the conjugated molecule, which can shield it from enzymatic degradation and reduce renal clearance. This "stealth" effect leads to a prolonged circulation half-life and allows for greater accumulation at the target site.

Experimental Protocols

This compound serves as a foundational building block that can be chemically modified to introduce various reactive functional groups. The following protocols describe the synthesis of key derivatives and their application in the construction of ADCs and PROTACs.

Functionalization of this compound

The terminal hydroxyl group of this compound can be converted into other functional groups, such as a carboxylic acid or an amine, to facilitate conjugation to a wide range of molecules.

This protocol describes the conversion of the terminal hydroxyl group to a carboxylic acid via reaction with succinic anhydride (B1165640).

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add succinic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by dialysis or chromatography to yield m-PEG12-acid.

This protocol outlines a two-step process for the synthesis of m-PEG12-amine, involving the activation of the hydroxyl group followed by nucleophilic substitution and reduction.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Sodium azide (B81097) (NaN3)

  • Anhydrous Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

Step 1: Tosylation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add TsCl (1.2 equivalents) and TEA or pyridine (1.5 equivalents).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain m-PEG12-OTs.

Step 2: Azidation and Reduction

  • Dissolve the m-PEG12-OTs in anhydrous DMF and add sodium azide (3 equivalents).

  • Heat the reaction mixture (e.g., to 80°C) and stir for several hours until the reaction is complete.

  • After cooling, extract the product with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to yield m-PEG12-N3.

  • Dissolve the m-PEG12-N3 in THF, add PPh3 and a small amount of water (Staudinger reaction).

  • Stir the reaction at room temperature until the azide is fully reduced to the amine.

  • Purify the crude product by chromatography to obtain pure m-PEG12-amine.

Application in PROTAC Synthesis

m-PEG12 linkers are frequently used in the design of PROTACs to connect the target protein ligand and the E3 ligase ligand. The following is a general workflow for PROTAC synthesis using a functionalized m-PEG12 linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product E3_Ligase_Ligand E3 Ligase Ligand (amine-functionalized) Coupling Amide Bond Formation (EDC, NHS or HATU, DIPEA) E3_Ligase_Ligand->Coupling mPEG12_acid m-PEG12-acid mPEG12_acid->Coupling Target_Ligand Target Protein Ligand Final_Coupling Final Amide Coupling Target_Ligand->Final_Coupling (with reactive handle) Intermediate E3 Ligase-PEG12-acid Coupling->Intermediate Intermediate->Final_Coupling PROTAC PROTAC Molecule Final_Coupling->PROTAC

PROTAC Synthesis Workflow

This protocol describes the coupling of an amine-functionalized ligand to m-PEG12-acid.

Materials:

  • Amine-functionalized ligand (E3 ligase or target protein ligand)

  • m-PEG12-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N-hydroxysuccinimide (NHS) (optional, with EDC)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve m-PEG12-acid (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling agent (EDC/NHS or HATU, 1.1-1.5 equivalents) and a base (DIPEA or TEA, 2-3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-functionalized ligand (1-1.2 equivalents) to the activated m-PEG12-acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic layer.

  • Purify the crude product by column chromatography or preparative HPLC.

Application in Antibody-Drug Conjugate (ADC) Synthesis

m-PEG12 linkers can be used to attach a cytotoxic payload to a monoclonal antibody. A common strategy involves the reaction of a maleimide-functionalized PEG linker with a thiol group on the antibody.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Drug-Linker Preparation cluster_conjugation Final Conjugation Antibody Monoclonal Antibody (with interchain disulfides) Reduction Reduction of Disulfides (e.g., with TCEP) Antibody->Reduction Reduced_Antibody Reduced Antibody (with free thiols) Reduction->Reduced_Antibody Final_Conjugation_Step Thiol-Maleimide Reaction Reduced_Antibody->Final_Conjugation_Step Drug_Payload Cytotoxic Drug Payload Drug_Linker_Coupling Drug-Linker Conjugation Drug_Payload->Drug_Linker_Coupling PEG_Maleimide m-PEG12-Maleimide PEG_Maleimide->Drug_Linker_Coupling Drug_Linker Drug-m-PEG12-Maleimide Drug_Linker_Coupling->Drug_Linker Drug_Linker->Final_Conjugation_Step ADC Antibody-Drug Conjugate Final_Conjugation_Step->ADC

ADC Synthesis Workflow

This protocol describes the conjugation of a maleimide-activated drug-linker to a reduced antibody.

Materials:

  • Monoclonal antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Maleimide-functionalized m-PEG12-payload

  • Conjugation buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography)

Procedure:

  • Antibody Reduction:

    • Dissolve the antibody in conjugation buffer.

    • Add a reducing agent (e.g., TCEP) to reduce the interchain disulfide bonds, generating free thiol groups.

    • Incubate for 1-2 hours at 37°C.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Dissolve the maleimide-activated m-PEG12-payload in a small amount of a compatible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the reduced antibody solution in a 5-10 fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching reagent to react with any unreacted maleimide (B117702) groups.

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and other impurities.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and development. Its well-defined structure provides a precise spacer length, enhancing the solubility, stability, and pharmacokinetic properties of bioconjugates. The straightforward functionalization of its terminal hydroxyl group allows for its incorporation into a wide range of complex therapeutic modalities, including ADCs and PROTACs, thereby enabling the design of more effective and safer targeted therapies. The experimental protocols provided in this guide offer a foundation for the successful application of this compound in advanced pharmaceutical research.

References

In-Depth Technical Guide: Properties and Applications of Dodecaethylene Glycol Monomethyl Ether (CAS No. 2050595-03-2) in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecaethylene glycol monomethyl ether, identified by CAS number 2050595-03-2 and commonly referred to as m-PEG12-OH, is a discrete polyethylene (B3416737) glycol (PEG) derivative that has emerged as a critical linker in the development of advanced biotherapeutics. Its unique physicochemical properties, particularly its hydrophilicity and defined length, make it an ideal component in the architecture of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the properties of this compound, with a specific focus on its application in the potent and selective BCR-ABL degrader, SIAIS178. Detailed experimental protocols, quantitative performance data, and visualizations of the underlying biological pathways are presented to facilitate its application in drug discovery and development.

Physicochemical Properties of this compound

Dodecaethylene glycol monomethyl ether is a valuable building block in chemical biology and drug development due to its well-defined structure and favorable properties.

PropertyValueReference
CAS Number 2050595-03-2[1][2]
Molecular Formula C25H52O13[1]
Molecular Weight 560.67 g/mol [1]
Appearance Colorless to light yellow liquid[2][3]
Purity >98% (HPLC)[1]
IUPAC Name 2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-ol[4]
SMILES COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO[1]
Storage Temperature 2-8°C (sealed in dry, dark place)[2][4]

Application in Proteolysis Targeting Chimeras (PROTACs): The Case of SIAIS178

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ubiquitin ligase. A key example illustrating the successful application of a PEG12 linker is the development of SIAIS178, a potent degrader of the oncogenic fusion protein BCR-ABL, which is a driver of chronic myeloid leukemia (CML).[1][5]

SIAIS178 is a PROTAC that connects the BCR-ABL inhibitor dasatinib (B193332) to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase via a PEG12-based linker.[1][2] This strategic design facilitates the recruitment of VHL to BCR-ABL, leading to the ubiquitination and subsequent proteasomal degradation of the oncoprotein.[1]

Quantitative Performance of SIAIS178

The efficacy of SIAIS178 has been demonstrated through various in vitro and in vivo studies. The quantitative data underscores the potency of this molecule in targeting BCR-ABL.

ParameterCell LineValueReference
IC50 (Anti-proliferative Activity) K56224 nM[4][6]
DC50 (BCR-ABL Degradation) K5628.5 nM[4]
BCR-ABL Protein Reduction K562 (at 100 nM for 16h)Significant[6]
In Vivo Efficacy K562 Xenograft ModelAttenuates tumor progression[6]
Signaling Pathway: SIAIS178-Mediated BCR-ABL Degradation

The mechanism of action of SIAIS178 involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The following diagram illustrates this pathway.

PROTAC_Mechanism cluster_cell Cancer Cell SIAIS178 SIAIS178 (Dasatinib-PEG12-VHL Ligand) Ternary_Complex Ternary Complex (BCR-ABL :: SIAIS178 :: VHL) SIAIS178->Ternary_Complex BCR_ABL BCR-ABL (Target Protein) BCR_ABL->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_BCR_ABL Poly-ubiquitinated BCR-ABL Ternary_Complex->Poly_Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BCR_ABL->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation POI_Ligand POI Ligand (e.g., Dasatinib) PROTAC PROTAC Synthesis (e.g., SIAIS178) POI_Ligand->PROTAC Linker This compound (CAS 2050595-03-2) Linker->PROTAC E3_Ligand E3 Ligase Ligand (e.g., VHL Ligand) E3_Ligand->PROTAC In_Vitro In Vitro Assays (Western Blot, Cell Viability) PROTAC->In_Vitro In_Vivo In Vivo Studies (Xenograft Models) In_Vitro->In_Vivo Data_Analysis Data Analysis (DC50, IC50, Tumor Growth) In_Vitro->Data_Analysis In_Vivo->Data_Analysis

References

storage and handling conditions for m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Storage and Handling of m-PEG12-OH

For researchers, scientists, and drug development professionals, the integrity and stability of reagents are paramount to achieving reliable and reproducible results. This guide provides a comprehensive overview of the recommended (CAS No. 2050595-03-2), a commonly used PEG-based linker in the synthesis of PROTACs and antibody-drug conjugates (ADCs).[1][2] Adherence to these guidelines is crucial for maintaining the quality and performance of the molecule.

Chemical and Physical Properties

This compound is a dodecaethylene glycol monomethyl ether.[2] It possesses a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility in aqueous media.[3][4]

Molecular Formula: C₂₅H₅₂O₁₃[5][6] Molecular Weight: 560.67 g/mol [5][6] Appearance: Colorless to light yellow liquid[1] Density: Approximately 1.088 g/cm³

Recommended Storage Conditions

Proper storage is essential to prevent degradation and maintain the stability of this compound. The primary concerns for PEG products are sensitivity to temperature, light, and moisture.[7]

The following table summarizes the recommended storage conditions from various suppliers.

Storage FormTemperatureDurationSupplier Recommendations
Pure (Neat) -20°CUp to 3 yearsRecommended for long-term storage.[2] Keep in a tightly sealed container, protected from light and moisture.[3]
4°CUp to 2 yearsSuitable for shorter-term storage.[6][8]
In Solvent -80°CUp to 1 yearUse anhydrous, aprotic solvents. Aliquot to avoid repeated freeze-thaw cycles and purge with an inert gas (e.g., argon or nitrogen).[2][8]
-20°CUp to 6 monthsSuitable for working solutions. Minimize exposure to air and moisture.

Key Storage Practices:

  • Protection from Moisture: Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][8]

  • Protection from Light: Store vials protected from light, especially UV exposure.[7]

  • Inert Atmosphere: For long-term storage of solutions, it is advisable to store under an inert gas like argon or nitrogen to prevent oxidative degradation.[8]

Handling and Safety Precautions

This compound is classified as a substance that causes skin irritation and serious eye irritation.[5] Therefore, appropriate safety measures must be taken during handling.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses or goggles.[5]

  • Skin Protection: Wear protective gloves and a lab coat.[5]

  • Hand Hygiene: Wash hands thoroughly after handling the material.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water, removing any contact lenses. Seek prompt medical attention.[5]

  • Skin Contact: Rinse the affected skin area thoroughly with water. Remove contaminated clothing and wash it before reuse.[5]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.[5]

The logical workflow for receiving and handling this compound is illustrated in the diagram below.

G Figure 1: Workflow for Storage and Handling of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_solution_storage Solution Storage Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Storage_Decision Long-term or Short-term? Inspect->Storage_Decision Long_Term Store at -20°C Protect from light/moisture Storage_Decision->Long_Term Long Short_Term Store at 4°C Storage_Decision->Short_Term Short Equilibrate Equilibrate to Room Temp Long_Term->Equilibrate Short_Term->Equilibrate Use_in_Hood Use in Fume Hood Equilibrate->Use_in_Hood Wear_PPE Wear PPE (Gloves, Goggles) Use_in_Hood->Wear_PPE Prepare_Solution Prepare Stock Solution (if required) Use_in_Hood->Prepare_Solution Aliquot Aliquot Solution Prepare_Solution->Aliquot Store_Solution Store at -80°C or -20°C Under Inert Gas Aliquot->Store_Solution

Figure 1: Workflow for Storage and Handling of this compound.

Stability Profile and Degradation Pathways

While specific quantitative stability data for this compound is not extensively published, the stability of PEG-containing molecules is well-understood. The primary degradation pathway for the polyethylene glycol backbone is oxidation.[9] This process can be initiated by heat, light, or the presence of transition metal ions and leads to chain scission, forming byproducts such as aldehydes and formic acid.[9][10]

Experimental Protocol for Stability Assessment

To ensure the integrity of this compound under specific experimental conditions, a stability assessment can be performed. The following protocol is a suggested approach based on general guidelines for chemical reagents.[11][9]

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMSO or DMF) at a known concentration (e.g., 10 mg/mL).[8]

    • Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a sample vial. Incubate at 60°C for 24 and 48 hours.[11]

    • Base Hydrolysis: Add 0.1 M NaOH to a sample vial. Incubate at room temperature for 24 and 48 hours.[11]

    • Oxidation: Add 3% H₂O₂ to a sample vial. Incubate at room temperature for 24 and 48 hours, protected from light.[11]

    • Photostability: Expose a sample to a calibrated light source according to ICH Q1B guidelines.

    • Thermal Stress: Place a vial of the pure material in an oven at an elevated temperature (e.g., 60°C) for 24 and 48 hours.

  • Analysis:

    • At each designated time point, withdraw a sample from each stress condition.

    • Analyze the samples, along with an unstressed control sample, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.

The experimental workflow for this stability assessment is outlined in the diagram below.

G Figure 2: Experimental Workflow for Stability Assessment cluster_analysis Analysis Prep Prepare Stock Solution of this compound Stress Apply Stress Conditions Prep->Stress Control Control Sample (Unstressed) Prep->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Photo Photostability (ICH Q1B) Stress->Photo Thermal Thermal Stress (60°C) Stress->Thermal Analysis Analyze by HPLC/MS at T=0, 24h, 48h Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Control->Analysis Data Compare Degradant Peaks and Parent Peak Area Analysis->Data

Figure 2: Experimental Workflow for Stability Assessment.

By adhering to the storage and handling conditions outlined in this guide, researchers can ensure the quality, stability, and reliable performance of this compound in their critical applications.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-OH Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins, including antibodies. The covalent attachment of PEG chains can significantly improve a biopharmaceutical's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, increased solubility, and reduced immunogenicity.[][2][3] m-PEG12-OH is a discrete PEG (dPEG®) linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units. This monodispersity ensures the final conjugated antibody is a homogenous product, which is highly advantageous for therapeutic applications where batch-to-batch consistency is critical.[4]

This document provides detailed protocols for the conjugation of this compound to antibodies, focusing on the common strategy of activating the terminal hydroxyl group of the PEG linker for reaction with primary amines on the antibody.

Advantages of Antibody PEGylation

  • Improved Pharmacokinetics : The increased size of the PEGylated antibody reduces renal clearance, extending its circulation time in the body.[4]

  • Reduced Immunogenicity : The PEG chain can mask epitopes on the antibody surface, decreasing its recognition by the immune system.[][4][5]

  • Enhanced Stability : PEGylation can protect the antibody from proteolytic degradation and aggregation.[][4]

  • Increased Solubility : The hydrophilic nature of the PEG polymer can improve the solubility of antibodies, especially those prone to aggregation.[2]

Chemistry of this compound Conjugation

The terminal hydroxyl group (-OH) of this compound is not directly reactive with functional groups on antibodies under typical physiological conditions. Therefore, it must first be "activated" to a more reactive species. A common and effective strategy is to convert the hydroxyl group into an N-hydroxysuccinimide (NHS) ester. This activated m-PEG12-NHS ester will then readily react with primary amines (-NH2) on the antibody, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form a stable amide bond.[3][4]

Experimental Protocols

This section details a two-stage process for conjugating this compound to an antibody:

  • Activation of this compound to m-PEG12-NHS Ester.

  • Conjugation of the Activated PEG to the Antibody.

I. Activation of this compound to m-PEG12-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive NHS ester using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography (optional, for purification)

Protocol:

  • Reaction Setup : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Addition of Reagents : To the stirred solution, add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and a non-nucleophilic base such as Triethylamine (TEA) (2 equivalents). Alternatively, EDC (1.5 equivalents) and NHS (1.2 equivalents) can be used.

  • Reaction : Allow the reaction to proceed at room temperature for 4 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification :

    • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography to isolate the m-PEG12-NHS ester.

    • The final product should be thoroughly dried and stored under desiccated conditions at -20°C.

II. Conjugation of m-PEG12-NHS Ester to Antibody

This protocol outlines the reaction of the activated m-PEG12-NHS ester with the primary amines of the antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • m-PEG12-NHS ester (from Step I)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Protocol:

  • Antibody Preparation :

    • If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), they must be removed. Perform buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 7.4) using dialysis, a desalting column, or TFF.[6]

    • Adjust the antibody concentration to 2-10 mg/mL.

  • PEGylation Reaction :

    • Dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-100 mM).

    • Add the desired molar excess of the m-PEG12-NHS ester stock solution to the antibody solution. The optimal molar ratio of PEG to antibody should be determined empirically but typically ranges from 5:1 to 50:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching :

    • To stop the reaction and quench any unreacted m-PEG12-NHS ester, add a quenching buffer to a final concentration of 20-50 mM (e.g., 1 M Tris-HCl, pH 8.0).

    • Incubate for 15-30 minutes at room temperature.[6][8]

  • Purification of the PEGylated Antibody :

    • Remove unreacted PEG, quenching reagent, and byproducts.

    • Size-Exclusion Chromatography (SEC) is a common method that separates molecules based on their hydrodynamic radius. The larger PEGylated antibody will elute before the smaller, unreacted PEG molecules.[][9]

    • Ion-Exchange Chromatography (IEX) can also be used, as PEGylation can alter the overall charge of the antibody.[9]

    • Hydrophobic Interaction Chromatography (HIC) is another option for purification.[9]

  • Characterization of the PEGylated Antibody :

    • SDS-PAGE : To visualize the increase in molecular weight of the antibody after PEGylation. The PEGylated antibody will show a band shift compared to the unconjugated antibody.

    • SEC-HPLC : To assess the purity and aggregation of the final product.[10]

    • Mass Spectrometry (MALDI-TOF or ESI-MS) : To determine the precise molecular weight and the degree of PEGylation (average number of PEG chains per antibody).[10]

    • Functional Assays : To confirm that the PEGylated antibody retains its binding affinity and biological activity (e.g., ELISA, cell-based assays).

Data Presentation

The following tables provide typical starting parameters for the conjugation reaction. These should be optimized for each specific antibody and application.

Table 1: Recommended Reaction Parameters for Antibody PEGylation

ParameterRecommended ConditionNotes
Antibody Concentration2-10 mg/mLHigher concentrations can promote aggregation.
Conjugation BufferPhosphate-Buffered Saline (PBS)Must be free of primary amines.
pH7.2 - 8.0Slightly alkaline pH deprotonates lysine amines, increasing their nucleophilicity.[3]
Molar Ratio (PEG:Ab)5:1 to 50:1This needs to be optimized to achieve the desired degree of PEGylation.
Reaction Time1-2 hours at RT or overnight at 4°CLonger incubation times or higher temperatures can increase the degree of labeling.[7]
Quenching Reagent1 M Tris-HCl or 1 M GlycineFinal concentration of 20-50 mM.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing Ab_prep Antibody Buffer Exchange (Amine-free buffer, pH 7.2-8.0) Mix Mix Antibody and Activated m-PEG12 Ab_prep->Mix PEG_prep Activate this compound to m-PEG12-NHS Ester PEG_prep->Mix Incubate Incubate (1-2h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Purify Purification (e.g., SEC, IEX) Quench->Purify Characterize Characterization (SDS-PAGE, MS, HPLC) Purify->Characterize

Caption: A general workflow for the conjugation of this compound to antibodies.

Chemical Reaction Pathway

chemical_reaction cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ PEG_Ab m-PEG12-CO-NH-Antibody Antibody->PEG_Ab pH 7.2-8.0 PEG_NHS m-PEG12-O-CO-NHS PEG_NHS->PEG_Ab NHS_byproduct NHS PEG_NHS->NHS_byproduct

Caption: Reaction of an antibody's primary amine with an NHS-activated PEG linker.

References

Step-by-Step Synthesis of PROTACs Using m-PEG12-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the step-by-step synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the m-PEG12-OH linker. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] The linker component is critical for a PROTAC's efficacy, influencing the stability of the ternary complex and the molecule's physicochemical properties.[3][4] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility and provide synthetic flexibility.[5][6]

This guide outlines two primary synthetic strategies following the initial functionalization of this compound: amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's natural protein degradation machinery. The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC is released to engage in another degradation cycle.[2]

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Reuse Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthetic Workflow Overview

The synthesis of a PROTAC using this compound begins with the functionalization of the terminal hydroxyl group of the PEG linker to introduce a reactive handle suitable for conjugation. This is followed by a sequential coupling of the E3 ligase ligand and the POI ligand.

Synthesis_Workflow General PROTAC Synthesis Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: First Ligand Coupling cluster_2 Step 3: Second Ligand Coupling cluster_3 Step 4: Purification mPEG12OH This compound Functionalized_PEG Functionalized m-PEG12 (e.g., -COOH, -NH2, -N3) mPEG12OH->Functionalized_PEG Oxidation, Azidation, or Amination Ligand_Linker Ligand-Linker Intermediate Functionalized_PEG->Ligand_Linker Ligand1 E3 Ligase Ligand or POI Ligand Ligand1->Ligand_Linker Amide Coupling or Click Chemistry Final_PROTAC Final PROTAC Ligand_Linker->Final_PROTAC Ligand2 POI Ligand or E3 Ligase Ligand Ligand2->Final_PROTAC Amide Coupling or Click Chemistry Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: General workflow for PROTAC synthesis using this compound.

Data Presentation: Quantitative Summary

The following table summarizes typical quantitative data for the key reactions in PROTAC synthesis. Note that yields are highly dependent on the specific ligands and reaction conditions.

ParameterLinker FunctionalizationAmide CouplingCuAAC (Click Chemistry)
Typical Yield 70-95%60-90%[1]55-90%[7]
Purity after Purification >95%>95%[1]>95%[8]
Key Analytical Techniques NMR, LC-MSNMR, LC-MSNMR, LC-MS

Experimental Protocols

These protocols are generalized and may require optimization based on the specific properties of the ligands being used.

Protocol 1: Functionalization of this compound

The terminal hydroxyl group of this compound must first be converted to a reactive functional group for subsequent coupling reactions.

Option A: Oxidation to m-PEG12-acid

This protocol describes the oxidation of the primary alcohol to a carboxylic acid.

  • Reagents and Materials:

    • This compound

    • Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)

    • Acetone

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (B86663)

  • Procedure:

    • Dissolve this compound in acetone.

    • Cool the solution in an ice bath.

    • Slowly add Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Once the reaction is complete, quench with isopropanol.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield m-PEG12-acid.

Option B: Conversion to m-PEG12-azide

This protocol involves a two-step process: tosylation followed by azidation.

  • Reagents and Materials:

    • This compound

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM)

    • Sodium azide (B81097) (NaN₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Tosylation: Dissolve this compound in DCM and add TEA or pyridine. Cool to 0°C and add TsCl portion-wise. Stir overnight at room temperature. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain m-PEG12-OTs.

    • Azidation: Dissolve the m-PEG12-OTs in anhydrous DMF and add sodium azide. Heat the reaction mixture (e.g., to 60-80°C) and monitor by TLC or LC-MS. After completion, cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain m-PEG12-azide.[9]

Option C: Conversion to m-PEG12-amine

This can be achieved by reduction of the corresponding azide.

  • Reagents and Materials:

    • m-PEG12-azide (from Protocol 1B)

    • Triphenylphosphine (B44618) (PPh₃) or Hydrogen gas with a Palladium catalyst (H₂/Pd-C)

    • Tetrahydrofuran (THF)

    • Water

  • Procedure (Staudinger Reduction):

    • Dissolve m-PEG12-azide in THF.[9]

    • Add triphenylphosphine and stir at room temperature.[9]

    • Add water and continue stirring until the reaction is complete as monitored by TLC or LC-MS.[9]

    • Concentrate the reaction mixture and purify by column chromatography or preparative HPLC to obtain m-PEG12-amine.[9]

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid-functionalized component and an amine-functionalized component.

  • Reagents and Materials:

    • Amine-functionalized ligand/linker (1.0 eq)

    • Carboxylic acid-functionalized ligand/linker (1.1 eq)

    • Coupling agent: HATU (1.2 eq) or EDC/HOBt (1.2 eq each)

    • Base: DIPEA (2.0-3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the carboxylic acid-functionalized component, coupling agent, and base in anhydrous DMF or DCM.[10]

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]

    • Add the amine-functionalized component to the reaction mixture.[10]

    • Stir the reaction at room temperature overnight, monitoring progress by LC-MS.[10]

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[10]

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol details the copper(I)-catalyzed cycloaddition of an azide-functionalized component and an alkyne-functionalized component.

  • Reagents and Materials:

    • Azide-functionalized ligand/linker (1.0 eq)

    • Alkyne-functionalized ligand/linker (1.1 eq)

    • Copper(II) sulfate (CuSO₄) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.5 eq)

    • Solvent mixture (e.g., DMSO/water or t-BuOH/water)

  • Procedure:

    • Dissolve the azide and alkyne components in the chosen solvent mixture.[11]

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.[11]

    • In another vial, prepare an aqueous solution of CuSO₄.[11]

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.[11]

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.[11]

    • Once complete, dilute the mixture with water and extract the product with an organic solvent.[11]

    • Purify the final PROTAC by preparative HPLC.[11]

Characterization

The final PROTAC product and all intermediates should be thoroughly characterized to confirm their identity and purity using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are a versatile platform in biomedical research, drug delivery, and diagnostics due to their unique physicochemical properties and biocompatibility. Surface modification of AuNPs is crucial for enhancing their stability in biological media, minimizing non-specific protein adsorption, and enabling targeted delivery. Polyethylene glycol (PEG) is the most widely used polymer for this purpose, creating a hydrophilic "stealth" layer that prolongs circulation time.

This document provides a detailed protocol for the functionalization of gold nanoparticles with m-PEG12-OH (methoxy-polyethylene glycol with 12 ethylene (B1197577) glycol units and a terminal hydroxyl group). A critical aspect of this process is the requirement of a thiol group for stable conjugation to the gold surface. Therefore, this protocol is presented in two main stages: the synthesis of citrate-stabilized gold nanoparticles, followed by a two-step functionalization process involving the thiolation of this compound and its subsequent attachment to the AuNPs.

Principle of Functionalization

The primary mechanism for attaching molecules to gold surfaces is the formation of a strong and stable dative bond between a sulfur atom (from a thiol group, -SH) and the gold atoms of the nanoparticle. The provided this compound does not possess a thiol group, necessitating a chemical modification to introduce one. This process converts the terminal hydroxyl group of the PEG into a thiol group, creating m-PEG12-SH. This thiolated PEG can then readily displace the citrate (B86180) ions on the surface of pre-synthesized AuNPs in a ligand exchange reaction, forming a dense and stable PEG layer.

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~20 nm)

This protocol describes the synthesis of monodisperse citrate-stabilized gold nanoparticles using the Turkevich method.

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄) solution (1% w/v)

  • Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)

Procedure:

  • In a 250 mL round-bottom flask, add 100 mL of DI water and 1 mL of the 1% HAuCl₄ solution.

  • Bring the solution to a rolling boil with vigorous stirring using a magnetic stir bar.

  • Rapidly inject 10 mL of a 1% trisodium citrate solution into the boiling solution.

  • Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red, which indicates the formation of gold nanoparticles.[1]

  • Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.

  • Allow the solution to cool to room temperature.

  • Store the synthesized citrate-stabilized AuNPs at 4°C for future use.

Protocol 2: Thiolation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a thiol group.

Materials:

  • This compound

  • Thiolation reagent (e.g., Thioacetic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous organic solvent (e.g., Dichloromethane, DCM)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.5 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • DI water

Procedure:

  • Dissolve this compound and a molar excess of thioacetic acid in anhydrous DCM.

  • Add DCC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Evaporate the solvent to obtain the acetyl-protected thiolated PEG.

  • To deprotect the thiol group, dissolve the product in an aqueous NaOH solution and stir for 2-4 hours at room temperature.

  • Neutralize the solution with HCl.

  • Purify the resulting m-PEG12-SH by dialysis or column chromatography.

  • Lyophilize the purified solution to obtain the final product.

Protocol 3: Functionalization of Gold Nanoparticles with m-PEG12-SH

This protocol details the ligand exchange reaction to coat the citrate-stabilized AuNPs with the synthesized m-PEG12-SH.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • m-PEG12-SH solution (from Protocol 2, e.g., 1 mg/mL in DI water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge capable of pelleting nanoparticles

Procedure:

  • To 10 mL of the citrate-stabilized AuNP solution, add the m-PEG12-SH solution. A 10,000-fold molar excess of the PEG linker is a recommended starting point, though this should be optimized.

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature with gentle stirring to facilitate the ligand exchange.

  • To remove unbound PEG and displaced citrate ions, centrifuge the solution at a speed sufficient to pellet the gold nanoparticles (e.g., 15,000 x g for 30 minutes).

  • Carefully remove the supernatant.

  • Resuspend the nanoparticle pellet in 10 mL of PBS buffer.

  • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG molecules.

  • After the final wash, resuspend the this compound functionalized AuNPs in the desired buffer (e.g., PBS) for storage at 4°C.

Characterization and Data Presentation

Thorough characterization is essential to confirm the successful synthesis and functionalization of the gold nanoparticles. The following tables summarize the expected changes in key physicochemical properties.

Table 1: Physicochemical Characterization of Gold Nanoparticles

ParameterCitrate-Stabilized AuNPsThis compound Functionalized AuNPsTechniqueRationale for Change
Surface Plasmon Resonance (SPR) λmax ~520 nmSlight red-shift (2-5 nm)UV-Visible SpectroscopyThe PEG layer alters the local refractive index at the nanoparticle surface.[2]
Hydrodynamic Diameter ~20-25 nmIncrease of 5-15 nmDynamic Light Scattering (DLS)The attached PEG layer and associated water molecules increase the effective size in solution.[3]
Zeta Potential Highly negative (~ -30 to -50 mV)Less negative (~ -5 to -15 mV)Electrophoretic Light Scattering (ELS)Replacement of negatively charged citrate ions with neutral PEG molecules shields the surface charge.
Morphology Monodisperse spheresUnchanged core morphologyTransmission Electron Microscopy (TEM)Confirms the size and shape of the gold core remain intact after functionalization.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments

Wavenumber (cm⁻¹)Functional GroupPresent inSignificance
~3400O-H stretchThis compound, PEGylated AuNPsConfirms the presence of the hydroxyl group and adsorbed water. A shift may be observed upon functionalization.[4]
~2900C-H stretch (methylene)This compound, PEGylated AuNPsCharacteristic of the PEG backbone.[4]
~1100C-O-C stretch (ether)This compound, PEGylated AuNPsStrong peak confirming the presence of the PEG polymer on the nanoparticle surface.
~1640C=O stretch (carboxylate)Citrate-Stabilized AuNPsIndicates the presence of the citrate capping agent. This peak should be significantly reduced or absent after PEGylation.

Visualizations

G cluster_0 Protocol 1: AuNP Synthesis cluster_1 Protocol 2 & 3: Functionalization HAuCl4 HAuCl4 Solution Boiling Boiling & Stirring HAuCl4->Boiling Citrate Trisodium Citrate Citrate->Boiling Cooling Cooling Boiling->Cooling AuNP_Citrate Citrate-Stabilized AuNPs Cooling->AuNP_Citrate Ligand_Exchange Ligand Exchange AuNP_Citrate->Ligand_Exchange mPEG_OH This compound Thiolation Thiolation Reaction mPEG_OH->Thiolation mPEG_SH m-PEG12-SH Thiolation->mPEG_SH mPEG_SH->Ligand_Exchange Purification Centrifugation & Washing Ligand_Exchange->Purification AuNP_PEG This compound Functionalized AuNPs Purification->AuNP_PEG

Caption: Workflow for synthesis and functionalization of gold nanoparticles.

G cluster_citrate Citrate Stabilized cluster_peg PEG Functionalized AuNP AuNP Citrate1 Citrate AuNP->Citrate1 Weak Adsorption Citrate2 Citrate AuNP->Citrate2 Citrate3 Citrate AuNP->Citrate3 Citrate4 Citrate AuNP->Citrate4 PEG1 This compound PEG2 This compound PEG3 This compound PEG4 This compound AuNP_PEG AuNP AuNP_PEG->PEG1 Au-S Bond AuNP_PEG->PEG2 AuNP_PEG->PEG3 AuNP_PEG->PEG4

Caption: Ligand exchange from citrate to thiolated this compound on the AuNP surface.

References

Application Notes: EDC/NHS Chemistry for m-PEG12 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a leading bioconjugation strategy used to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The covalent attachment of PEG chains can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, enhances solubility, and shields it from proteolytic degradation and immune recognition.[1][2]

This document provides detailed protocols and application notes for the conjugation of a discrete methoxy-PEG12 linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of a stable amide bond between a carboxyl group and a primary amine.[3]

It is important to note that standard EDC/NHS chemistry activates carboxyl groups (-COOH), not hydroxyl groups (-OH). Therefore, for the conjugation of m-PEG12-OH, it must first be functionalized to a carboxyl-containing derivative, such as m-PEG12-acid. These protocols will proceed with m-PEG12-acid as the starting PEG reagent.

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that creates a stable amide bond between a carboxyl group and a primary amine.[1] This "zero-length" crosslinking method is highly efficient and proceeds under mild, aqueous conditions, making it ideal for biomolecules.[3][4]

  • Activation of the Carboxylic Acid: In the first step, EDC reacts with the carboxyl group of m-PEG12-acid to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[4][5]

  • Formation of a Stable NHS Ester: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions. The addition of NHS stabilizes the activated carboxyl group by converting the intermediate into a more stable, amine-reactive NHS ester.[3][6] This semi-stable ester is more resistant to hydrolysis and can efficiently react with a primary amine (e.g., on a lysine (B10760008) residue of a protein) at a physiological or slightly basic pH (7.2-8.0) to form a stable amide bond, releasing NHS as a byproduct.[7][8]

EDC_NHS_Reaction_Mechanism cluster_activation Step 1: Activation (pH 4.5 - 6.0) cluster_stabilization_coupling Step 2: Stabilization & Coupling (pH 7.2 - 8.0) PEG_Acid m-PEG12-COOH (Carboxyl Group) Intermediate O-acylisourea Intermediate (Unstable) PEG_Acid->Intermediate + EDC EDC EDC->Intermediate NHS_Ester m-PEG12-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate m-PEG12-CO-NH-R (Stable Amide Bond) NHS_Ester->Conjugate + Amine R-NH₂ (Primary Amine) Amine->Conjugate

EDC/NHS reaction mechanism for amine coupling.

Application Notes

Buffer and pH Considerations

The success of the EDC/NHS reaction is critically dependent on pH control. The two-step process has different optimal pH ranges:

  • Activation Step: The reaction between the carboxyl group and EDC is most efficient at a slightly acidic pH of 4.5 to 6.0. An MES buffer is commonly recommended for this step as it is a non-amine, non-carboxylate buffer.[7][9]

  • Coupling Step: The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7.2 to 8.0. Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[5][7] Amine-containing buffers like Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5]

Optimizing Molar Ratios

The efficiency of the conjugation is heavily influenced by the molar ratios of the reactants.

  • EDC/NHS to PEG-Acid: A molar excess of EDC and NHS over the m-PEG12-acid is recommended to drive the activation reaction. Starting points often range from a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the available carboxyl groups.[10]

  • PEG-Reagent to Protein: The ratio of the PEG reagent to the target protein determines the degree of PEGylation.[11] This ratio should be optimized empirically based on the number of available primary amines on the protein and the desired final properties of the conjugate. A higher molar ratio generally leads to a higher degree of PEGylation.[11]

General Experimental Workflow

The overall process involves preparing the reagents, activating the PEG-acid, conjugating it to the amine-containing molecule, quenching the reaction, and finally, purifying and analyzing the conjugate.

Experimental_Workflow Start Start Prep 1. Reagent Preparation (Buffers, PEG, Protein, EDC/NHS) Start->Prep Activate 2. Activation m-PEG12-acid + EDC/NHS (pH 4.5-6.0, 15-30 min) Prep->Activate Conjugate 3. Conjugation Add activated PEG to Protein (pH 7.2-8.0, 2h RT or O/N 4°C) Activate->Conjugate Quench 4. Quenching (e.g., Hydroxylamine (B1172632), Tris) Conjugate->Quench Purify 5. Purification & Analysis (SEC, SDS-PAGE, LC-MS) Quench->Purify End End Purify->End

General workflow for m-PEG12-acid conjugation.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of m-PEG12-acid to a Protein

This protocol describes a general method for conjugating m-PEG12-acid to a protein containing primary amines (e.g., lysine residues).

Materials:

  • m-PEG12-acid

  • Protein of interest

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[7]

  • Quenching Buffer: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5[12]

  • Desalting columns (e.g., SpinOUT™ GT-600 or Zeba™ Spin Desalting Column)[6][7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) (optional, for dissolving PEG)

Procedure:

  • Reagent Preparation: a. Equilibrate EDC, NHS, and m-PEG12-acid vials to room temperature before opening to prevent moisture condensation.[1][6] b. Prepare a stock solution of m-PEG12-acid (e.g., 100 mg/mL) in anhydrous DMF or DMSO if not readily soluble in aqueous buffer.[8] c. Prepare a solution of the protein (e.g., 1-2 mg/mL) in ice-cold Coupling Buffer (PBS, pH 7.2). d. Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0). Do not store these solutions.[1]

  • Activation of m-PEG12-acid: a. In a reaction tube, dissolve the desired amount of m-PEG12-acid in Activation Buffer. b. Add the freshly prepared EDC and NHS solutions to the m-PEG12-acid solution. Use a 2-10 fold molar excess of EDC and NHS over m-PEG12-acid.[10][12] c. Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[12]

  • Amine Coupling: a. Immediately after activation, the activated m-PEG12-NHS ester can be added to the protein solution. b. To improve efficiency and control, it is recommended to first remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2).[7] This step also serves to exchange the buffer to the optimal pH for the coupling reaction. c. Add the buffer-exchanged, activated m-PEG12-NHS ester to the protein solution. d. Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6][12]

  • Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine to a final concentration of 10 mM).[6][7] b. Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[12]

  • Purification of the Conjugate: a. Remove unreacted PEG, quenching reagent, and reaction byproducts from the PEGylated protein conjugate. b. Purification can be achieved using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).[13]

  • Analysis and Storage: a. Analyze the purified conjugate using appropriate methods (see Protocol 2 and Table 2). b. Store the final conjugate under conditions suitable for the specific protein, typically at -20°C or -80°C.[8]

Protocol 2: Analysis of PEGylation by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to provide an initial assessment of a PEGylation reaction. The covalent attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its unmodified counterpart.

Procedure:

  • Sample Preparation: a. Collect small aliquots of the reaction mixture before conjugation (unmodified protein), after the conjugation/quenching step, and after final purification. b. Mix each sample with an appropriate volume of SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). c. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: a. Load the prepared samples, alongside a molecular weight marker, into the wells of a suitable polyacrylamide gel (e.g., 4-20% Tris-Glycine gel). b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization: a. After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue. b. Destain the gel to visualize the protein bands. c. Image the gel using a gel documentation system.[14]

  • Data Analysis: a. Compare the migration of the PEGylated protein bands to the unmodified protein. The PEGylated protein will show a significant increase in apparent molecular weight.[14] b. The presence of multiple, higher molecular weight bands in the PEGylated sample lane can indicate a mixture of mono-, di-, and higher-order PEGylated species, as well as any remaining unreacted protein.[14]

Data Presentation

Table 1: Summary of Typical Reaction Conditions for Protein PEGylation
ParameterRecommended ConditionRationale & Notes
Activation pH 4.5 - 6.0Optimal for EDC-mediated carboxyl activation.[7]
Activation Buffer 0.1 M MESNon-amine, non-carboxylate buffer to prevent side reactions.[9]
Coupling pH 7.2 - 8.0Optimal for the reaction between NHS ester and primary amines.[5][7]
Coupling Buffer PBS, Borate, BicarbonateMust be free of primary amines.[5]
Molar Ratio (EDC:PEG) 2:1 to 10:1Molar excess drives the formation of the active intermediate.[10]
Molar Ratio (NHS:PEG) 2:1 to 5:1Molar excess stabilizes the intermediate as an NHS ester.[10]
Molar Ratio (PEG:Protein) 5:1 to 50:1Highly dependent on the protein and desired degree of PEGylation; requires empirical optimization.[11]
Activation Time 15 - 30 minutes at RTSufficient for activation while minimizing hydrolysis of the intermediate.[12]
Coupling Time 2 hours at RT or Overnight at 4°CLonger incubation at a lower temperature can increase efficiency and preserve protein stability.[6]
Table 2: Analytical Techniques for Characterization of PEGylated Proteins
TechniqueInformation ProvidedKey Considerations
SDS-PAGE Apparent molecular weight, degree of PEGylation (qualitative), purity.[14]Provides an initial, rapid assessment of the reaction's success. Heterogeneity is visible as multiple bands.
Size-Exclusion Chromatography (SEC-HPLC) Purity, aggregation state, separation of PEGylated species from unreacted protein/PEG.[2]Can resolve different PEGylated forms and detect aggregation.
Mass Spectrometry (MALDI-TOF, LC-MS) Accurate molecular weight, confirmation of covalent modification, degree of PEGylation.[2][15]Provides precise mass data to confirm the number of attached PEG chains. LC-MS/MS can be used for site analysis.
Liquid Chromatography (RP-HPLC, IEX) Purity, separation of positional isomers and different PEGylated species.[2]Orthogonal methods to SEC for a more comprehensive purity assessment.
Biological Activity Assays Functional impact of PEGylation (e.g., enzyme kinetics, receptor binding).[14]Crucial for ensuring the therapeutic efficacy of the protein is retained after modification.

References

Application Notes and Protocols for the Use of m-PEG12-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) modification, or PEGylation, is a widely established bioconjugation technique used to enhance the therapeutic properties of peptides and proteins. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume. This modification can lead to a longer circulatory half-life, reduced renal clearance, enhanced solubility, and protection from proteolytic degradation. Furthermore, PEGylation can shield antigenic epitopes, thereby reducing the immunogenicity of the therapeutic peptide.[1][2]

m-PEG12-OH is a monodisperse PEG linker consisting of 12 ethylene (B1197577) glycol units with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other. The defined length of this compound ensures the synthesis of homogeneous PEGylated peptides, a critical factor for reproducibility in research and therapeutic applications. However, the terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation to a peptide. Therefore, an activation step is necessary to convert the hydroxyl group into a more reactive functional group capable of forming a stable covalent bond with the N-terminal amine of a peptide synthesized on a solid support.

These application notes provide detailed protocols for the activation of this compound and its subsequent coupling to a peptide during solid-phase peptide synthesis (SPPS), followed by cleavage, purification, and characterization of the final PEGylated peptide.

Activation of this compound

The terminal hydroxyl group of this compound must be activated prior to its use in SPPS. Several methods can be employed for this activation. Below are protocols for two common activation strategies.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, creating a good leaving group for subsequent reactions.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA) or Pyridine (B92270)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Cold diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base: Add triethylamine or pyridine (1.5-2 equivalents) to the stirred solution.

  • Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Precipitation: Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying: Dry the resulting m-PEG12-OTs product under vacuum.

Protocol 2: Activation of this compound via Carbonate Formation

This protocol details the activation of this compound with p-nitrophenyl chloroformate to form a reactive p-nitrophenyl carbonate derivative.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution.

  • Addition of Chloroformate: Slowly add p-nitrophenyl chloroformate (1.2 equivalents) dissolved in anhydrous DCM.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the m-PEG12-p-nitrophenyl carbonate.

On-Resin PEGylation Protocol

This protocol describes the coupling of activated m-PEG12 to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based SPPS.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • Activated m-PEG12 derivative (e.g., m-PEG12-OTs or m-PEG12-p-nitrophenyl carbonate)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Preparation: Ensure the peptide-resin has the N-terminal Fmoc protecting group removed. This is typically achieved by treating the resin with 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF to remove residual piperidine.

  • Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a solid-phase synthesis vessel.

  • Coupling Reaction:

    • Dissolve the activated m-PEG12 derivative (2-5 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (4-10 equivalents) to the solution.

    • Add the activated PEG solution to the swollen resin.

  • Agitation: Agitate the mixture at room temperature for 4-24 hours. The reaction time may need to be optimized depending on the specific peptide and the activated PEG derivative used.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test for primary amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Cleavage and Deprotection

After successful on-resin PEGylation, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Materials:

  • PEGylated peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

  • Centrifuge

  • Fume hood

Procedure:

  • Drying: Dry the PEGylated peptide-resin under vacuum.

  • Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved PEGylated peptide.

  • Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude PEGylated peptide.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude PEGylated peptide under vacuum.

Purification and Characterization

The crude PEGylated peptide is purified to remove unreacted peptide, excess PEG, and other impurities.

Purification Methods:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from the smaller un-PEGylated peptide and excess PEG reagent.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique for purifying the PEGylated peptide. The retention time of the PEGylated peptide will typically be different from the native peptide.

  • Ion-Exchange Chromatography (IEX): Can be used if the PEGylation reaction alters the overall charge of the peptide.

Characterization Methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the PEGylated peptide.

  • HPLC Analysis: To assess the purity of the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data related to the synthesis and purification of a PEGylated peptide using this compound. Actual values will vary depending on the specific peptide sequence, resin, and reaction conditions.

ParameterTypical ValueMethod of Determination
On-Resin Coupling Efficiency > 95%Kaiser Test
Cleavage Yield 70-90%Gravimetric analysis of crude product
Crude Purity 50-80%RP-HPLC
Final Purity after Purification > 98%RP-HPLC
Overall Yield 30-60%Gravimetric analysis of purified product

Diagrams

SPPS_Workflow_with_mPEG12OH cluster_SPPS Solid-Phase Peptide Synthesis cluster_PEGylation On-Resin PEGylation cluster_Cleavage_Purification Cleavage & Purification Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Prepare Resin Amino_Acid_Coupling Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling 2. Expose Amine Amino_Acid_Coupling->Fmoc_Deprotection Repeat for each amino acid Final_Fmoc_Deprotection Final N-terminal Fmoc Deprotection Amino_Acid_Coupling->Final_Fmoc_Deprotection 3. Complete Sequence Couple_PEG Coupling of Activated m-PEG12 to Peptide Final_Fmoc_Deprotection->Couple_PEG 4. Prepare for PEGylation Activate_PEG Activation of This compound Activate_PEG->Couple_PEG 1. Prepare PEG Cleavage Cleavage from Resin & Deprotection Couple_PEG->Cleavage Purification Purification (HPLC) Cleavage->Purification 1. Isolate Crude Product Characterization Characterization (MS, HPLC) Purification->Characterization 2. Obtain Pure Product

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Activation_Pathways cluster_Tosylation Tosylation Pathway cluster_Carbonate Carbonate Pathway mPEG12OH This compound TosCl Tosyl Chloride (TsCl) Pyridine or TEA mPEG12OH->TosCl PNPC p-Nitrophenyl Chloroformate Pyridine mPEG12OH->PNPC mPEG12OTs m-PEG12-OTs TosCl->mPEG12OTs Activation Peptide-Resin-NH2 Peptide-Resin-NH2 mPEG12OTs->Peptide-Resin-NH2 Coupling mPEG12PNP m-PEG12-p-nitrophenyl carbonate PNPC->mPEG12PNP Activation mPEG12PNP->Peptide-Resin-NH2 Coupling

Caption: Activation Pathways for this compound.

References

m-PEG12-OH Linker: Application Notes and Protocols for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The m-PEG12-OH linker, a monodisperse polyethylene (B3416737) glycol (PEG) derivative with twelve repeating ethylene (B1197577) glycol units, a terminal methoxy (B1213986) group, and a terminal hydroxyl group, is a critical component in the design and synthesis of advanced targeted drug delivery systems. Its incorporation into bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), offers significant advantages in improving the therapeutic index of targeted agents.[1][2][3] The methoxy-capped terminus prevents crosslinking, while the hydroxyl group provides a versatile handle for conjugation to a variety of payloads following appropriate activation.

The hydrophilic nature of the PEG chain enhances the aqueous solubility of hydrophobic payloads, reduces aggregation, and can prolong the circulation half-life of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation and the immune system.[4][5] This "stealth" effect minimizes non-specific uptake and can lead to improved pharmacokinetic and pharmacodynamic profiles.[6][7]

These application notes provide detailed protocols for the use of the this compound linker in the synthesis of ADCs and PROTACs, along with a summary of its impact on the physicochemical and biological properties of these targeted therapies.

Data Presentation: Impact of PEG Linkers on ADC Properties

The selection of a linker is a critical parameter that significantly influences the stability, pharmacokinetics, and in vivo efficacy of an antibody-drug conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and architecture on key ADC performance metrics. While direct comparative data for this compound is limited, the trends observed with other PEG12 linkers provide valuable insights into its expected performance.

Table 1: Influence of PEG Linker Architecture on ADC Stability and Pharmacokinetics

Linker ArchitectureDrug-to-Antibody Ratio (DAR)Monomer (%) after 28 days at 40°CClearance (mL/h/kg)AUC (μg*h/mL)
Pendant 2xPEG128960.1220,833
Linear PEG248890.357,143
Source: Data synthesized from Tedeschini et al., Journal of Controlled Release, 2021.[8]

Table 2: Effect of PEG Linker Length on ADC Clearance in Rodent Models

Linker LengthClearance Rate (mL/day/kg)Key Observation
No PEGHighRapid clearance and potential for aggregation.
PEG4ModerateImproved pharmacokinetics compared to no PEG.
PEG8LowSignificant reduction in clearance, often reaching a plateau.
PEG12LowSimilar clearance to PEG8, suggesting an optimal length for this parameter.[6]
PEG24LowNo significant further improvement in clearance compared to PEG8/12.[6]
Source: General trends adapted from multiple preclinical studies.[6]

Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths

Linker LengthTumor Growth InhibitionGeneral Observation
Short (e.g., PEG4)ModerateMay have higher in vitro potency but can be cleared more rapidly in vivo.
Intermediate (e.g., PEG8-PEG12)HighOften provides a good balance of in vivo efficacy and tolerability.[9]
Long (e.g., PEG24)HighCan lead to the highest in vivo efficacy, particularly for miniaturized ADCs, but may also decrease in vitro cytotoxicity.[10][11]
Source: Qualitative summary from multiple sources.

Experimental Protocols

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on payloads or targeting moieties and requires activation to a better leaving group for efficient conjugation. The following protocols describe a general two-step strategy: 1) activation of the this compound linker, and 2) conjugation of the activated linker to a payload.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the m-PEG12-OTs product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of a Payload-Linker Conjugate (Payload-m-PEG12-OH)

This protocol outlines the conjugation of a payload containing a nucleophilic group (e.g., an amine or thiol) to the activated m-PEG12-OTs.

Materials:

  • m-PEG12-OTs (from Protocol 1)

  • Payload with a primary amine or thiol group

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base (for amine nucleophiles)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the payload (1 equivalent) in anhydrous DMF or DMSO in a round-bottom flask under an inert atmosphere.

  • If the payload is an amine, add DIPEA (2-3 equivalents) to the solution.

  • Add a solution of m-PEG12-OTs (1.1 equivalents) in a minimal amount of anhydrous DMF or DMSO to the payload solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive nucleophiles, gentle heating (e.g., 40-50°C) may be required.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude payload-linker conjugate can be purified by reverse-phase HPLC.

  • Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Protocol 3: Characterization of the ADC

Thorough characterization of the final ADC is crucial to ensure its quality and consistency.

Materials:

  • Purified ADC

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC)-HPLC system

  • Size-Exclusion Chromatography (SEC)-HPLC system

  • Mass Spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Determination of Drug-to-Antibody Ratio (DAR):

    • Use UV-Vis spectroscopy to measure the absorbance of the ADC at 280 nm (for the antibody) and at a characteristic wavelength for the payload. The DAR can be calculated using the molar extinction coefficients of the antibody and the payload.[12]

    • Alternatively, use HIC-HPLC to separate the different drug-loaded species and calculate the average DAR from the peak areas.

  • Analysis of Purity and Aggregation:

    • Use SEC-HPLC to determine the percentage of monomeric ADC and to quantify any high molecular weight aggregates.[13]

  • Confirmation of Identity and Integrity:

    • Use mass spectrometry, after deglycosylation and/or reduction of the ADC, to confirm the molecular weight of the light and heavy chains and to verify the covalent attachment of the drug-linker.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with this compound Linker) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

General mechanism of action for an antibody-drug conjugate.

PROTAC_Mechanism_of_Action POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (with this compound Linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Mechanism of action for a PROTAC.

ADC_Synthesis_Workflow start Start activate_linker Activate this compound (e.g., Tosylation) start->activate_linker prepare_antibody Prepare Antibody (e.g., Reduction of Disulfides) start->prepare_antibody conjugate_payload Conjugate Activated Linker to Payload activate_linker->conjugate_payload purify_drug_linker Purify Drug-Linker (HPLC) conjugate_payload->purify_drug_linker conjugate_to_antibody Conjugate Drug-Linker to Antibody purify_drug_linker->conjugate_to_antibody prepare_antibody->conjugate_to_antibody purify_adc Purify ADC (SEC) conjugate_to_antibody->purify_adc characterize_adc Characterize ADC (DAR, Purity, etc.) purify_adc->characterize_adc end End characterize_adc->end

Experimental workflow for ADC synthesis using this compound.

Conclusion

The this compound linker is a valuable tool for the development of targeted drug delivery systems. Its defined length and hydrophilic nature contribute to improved physicochemical properties and pharmacokinetic profiles of bioconjugates. The terminal hydroxyl group, following appropriate activation, allows for versatile conjugation to a range of payloads. The protocols and data presented herein provide a framework for the rational design, synthesis, and characterization of ADCs and PROTACs utilizing the this compound linker, facilitating the development of next-generation targeted therapeutics.

References

Revolutionizing ADC Development: Achieving Higher Drug-to-Antibody Ratios with m-PEG12-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which defines the number of drug molecules conjugated to a single antibody. While a higher DAR can enhance potency, it often leads to issues with aggregation, reduced stability, and poor pharmacokinetics, primarily due to the hydrophobicity of the payload. The use of hydrophilic linkers, such as those based on polyethylene (B3416737) glycol (PEG), is a key strategy to overcome these challenges.[1][2]

This document provides detailed application notes and protocols for the use of m-PEG12-OH, a non-cleavable 12-unit PEG linker, in the development of ADCs with a higher DAR. The incorporation of a discrete PEG12 linker can significantly improve the physicochemical properties of an ADC, enabling higher drug loading while maintaining stability and favorable pharmacokinetic profiles.[1][3]

The Role of this compound in High-DAR ADCs

The this compound linker offers several advantages in the development of high-DAR ADCs:

  • Enhanced Hydrophilicity: The PEG chain creates a hydrophilic "shield" around the hydrophobic drug payload. This "hydration shell" increases the overall water solubility of the ADC, preventing aggregation and improving stability in aqueous environments.[4][5][6]

  • Improved Pharmacokinetics: The increased hydrodynamic volume imparted by the PEG linker reduces renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[5][7]

  • Enabling Higher Drug Loading: By mitigating the aggregation propensity of hydrophobic payloads, PEG linkers allow for the conjugation of a greater number of drug molecules per antibody, leading to a higher DAR and potentially greater efficacy.[1][8]

  • Reduced Immunogenicity: The PEG "cloud" can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.[1]

The defined length of the this compound linker ensures the production of homogeneous ADCs, which is crucial for consistent manufacturing, predictable in vivo behavior, and a reliable safety profile.[3]

Data Presentation: Impact of PEG12 Linker Architecture on High-DAR ADCs

Quantitative data from preclinical studies highlights the significant impact of PEG12 linker architecture on the stability and pharmacokinetic properties of high-DAR ADCs. A key study compared a Trastuzumab-DM1 conjugate with a high DAR of approximately 8, utilizing a pendant linker architecture with two 12-unit PEG chains, against a similar ADC with a linear 24-unit PEG linker.

Linker ArchitectureDrug-to-Antibody Ratio (DAR)% Monomeric Species (Day 0)% Monomeric Species (Day 28 at 40°C)Clearance (mL/day/kg)Area Under the Curve (AUC) (μg·h/mL)
Pendant (2xPEG12)~8>99%~95%Low~3x higher than linear
Linear (PEG24)~8>99%~85%High-

Table 1: Comparison of pendant 2xPEG12 and linear PEG24 linkers on the stability and pharmacokinetics of high-DAR (≈8) Trastuzumab-DM1 ADCs. Data adapted from a pivotal study on linker architecture.[3][9]

The results clearly demonstrate that the ADC with the pendant PEG12 linker architecture exhibited significantly greater stability under thermal stress and a markedly improved pharmacokinetic profile with slower clearance and higher overall exposure.[3][9]

Experimental Protocols

This section provides detailed protocols for the key steps in developing a high-DAR ADC using this compound. The overall workflow involves the functionalization of this compound, synthesis of the drug-linker construct, and finally, conjugation to the antibody.

Protocol 1: Functionalization of this compound

The terminal hydroxyl group of this compound is not sufficiently reactive for direct conjugation. It must first be activated, for example, by converting it to a better leaving group like a tosylate, which can then be readily displaced by a nucleophile to introduce a reactive handle (e.g., an amine).

1.1 Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10-15 minutes.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain m-PEG12-OTs.

1.2 Amination of m-PEG12-OTs

This protocol describes the conversion of the tosylated PEG to an amine-terminated PEG.

Materials:

Procedure:

  • Dissolve m-PEG12-OTs (1 equivalent) in anhydrous DMF.

  • Add sodium azide (3-5 equivalents) and heat the reaction to 60-80°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting m-PEG12-N3 (azide) can be reduced to the amine. A common method is the Staudinger reaction:

    • Dissolve the crude m-PEG12-N3 in THF and add triphenylphosphine (1.5 equivalents).

    • Stir at room temperature for 2-4 hours, then add water and continue stirring for another 8-12 hours.

  • Alternatively, catalytic hydrogenation can be used:

    • Dissolve the m-PEG12-N3 in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) and add a catalytic amount of Palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere until the reaction is complete.

  • Purify the final m-PEG12-NH2 product by appropriate methods (e.g., chromatography or extraction).

Protocol 2: Synthesis of Drug-Linker Construct

This protocol outlines the conjugation of a payload containing a carboxylic acid to the amine-functionalized m-PEG12 linker.

Materials:

  • m-PEG12-NH2

  • Payload with a carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Dipeisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • In a reaction vial, dissolve the carboxylic acid-containing payload (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve m-PEG12-NH2 (1.1 equivalents) in anhydrous DMF or DMSO.

  • Add the m-PEG12-NH2 solution to the activated payload solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to 7.5-8.0 for efficient amine coupling.

  • Stir the reaction at room temperature for 4-12 hours, or overnight at 4°C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.

Protocol 3: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation of a maleimide-functionalized drug-linker to a reduced antibody. This requires the drug-linker to be synthesized with a terminal maleimide (B117702) group.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer (e.g., PBS, pH 7.4, with 1 mM EDTA)

  • Maleimide-activated drug-linker

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in the conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in a small amount of DMSO or DMF.

    • Add the drug-linker solution to the reduced antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.

    • Purify the ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker and other small molecules.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of different drug-loaded species.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

  • Monitor the elution profile at 280 nm (for the antibody) and a wavelength specific to the payload.

  • The unconjugated antibody will elute first, followed by species with increasing DAR, due to the increased hydrophobicity.

  • Calculate the average DAR by integrating the peak areas of the different species and using a weighted average formula.

Mandatory Visualizations

Experimental Workflow for High-DAR ADC Development

ADC_Development_Workflow cluster_0 Linker Functionalization cluster_1 Drug-Linker Synthesis cluster_2 ADC Synthesis & Purification cluster_3 Characterization mPEG_OH This compound Tosylation Tosylation (TsCl) mPEG_OH->Tosylation mPEG_OTs m-PEG12-OTs Tosylation->mPEG_OTs Amination Amination (NaN3, Reduction) mPEG_OTs->Amination mPEG_NH2 m-PEG12-NH2 Amination->mPEG_NH2 Conjugation1 Conjugation Drug_Linker Drug-Linker Conjugate Payload Payload-COOH Activation Activation (EDC/NHS) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Conjugation1->Drug_Linker Antibody Monoclonal Antibody Reduction Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Conjugation2 Conjugation Reduced_Ab->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified High-DAR ADC Purification->Purified_ADC DAR_Analysis DAR Analysis (HIC) Purified_ADC->DAR_Analysis Drug_Linker_Maleimide Drug-Linker-Maleimide Drug_Linker_Maleimide->Conjugation2 ADC_MoA cluster_0 Extracellular cluster_1 Intracellular cluster_2 Apoptosis Signaling ADC ADC (this compound linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization 2. Internalization (Endocytosis) Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release 3. Payload Release Lysosome->Payload_Release Degradation Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Intrinsic Intrinsic Pathway DNA_Damage->Intrinsic Extrinsic Extrinsic Pathway DNA_Damage->Extrinsic Caspase_Activation Caspase Activation (Caspase-3, -7) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

References

Bioconjugation of m-PEG12-OH to Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a cornerstone bioconjugation technique for enhancing the therapeutic properties of biopharmaceuticals.[1][2][3] This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and extends its circulating half-life.[4][5][6] Furthermore, the hydrophilic PEG chains can mask epitopes on the protein surface, thereby reducing immunogenicity and protecting the protein from proteolytic degradation.[3][4]

The methoxy-PEG12-OH (m-PEG12-OH) is a monodisperse PEG linker, meaning it has a precisely defined length of 12 ethylene (B1197577) glycol units. This uniformity is highly advantageous for producing homogeneous conjugates, which is a critical factor for therapeutic applications. However, the terminal hydroxyl (-OH) group of this compound is not sufficiently reactive to directly conjugate with proteins under physiological conditions.[1][3] Therefore, it must first be chemically "activated" to introduce a functional group that can readily react with specific amino acid side chains on the protein.[1][4]

This document provides detailed protocols for the activation of this compound and its subsequent conjugation to proteins via two primary pathways: targeting primary amines (lysine residues) and targeting sulfhydryl groups (cysteine residues).

Chemical Principles of this compound Activation and Conjugation

The bioconjugation of this compound to a protein is a two-stage process:

  • Activation of this compound: The terminal hydroxyl group is converted into a more reactive functional group.

  • Conjugation to the Protein: The activated PEG reacts with specific functional groups on the protein surface.

The choice of activation chemistry dictates which amino acid residues will be targeted.

Targeting Primary Amines (Lysine Residues)

Primary amines, present on the N-terminus and the side chains of lysine (B10760008) residues, are the most common targets for PEGylation due to their abundance on protein surfaces.[3][7] To target these groups, the hydroxyl group of this compound is typically converted into an N-hydroxysuccinimide (NHS) ester. This can be achieved through a one-step reaction with N,N'-Disuccinimidyl carbonate (DSC).[8][9][10] The resulting PEG-NHS ester is highly reactive towards primary amines at a neutral to slightly alkaline pH (7.0-8.5), forming a stable amide bond.[7][11]

Targeting Sulfhydryl Groups (Cysteine Residues)

For site-specific conjugation, the sulfhydryl group of a cysteine residue is an ideal target due to its relatively low abundance and high nucleophilicity.[3] To achieve this, the hydroxyl group of this compound must be converted into a thiol-reactive group, most commonly a maleimide (B117702). This is a multi-step process that typically involves:

  • Tosylation: The hydroxyl group is first converted into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl).[1][12][13]

  • Amination: The tosylate is then displaced by an amine, often through reaction with ammonia (B1221849).[13]

  • Maleimide Functionalization: The resulting PEG-amine is reacted with a maleimide-containing compound to yield the final m-PEG12-Maleimide.

The maleimide group then reacts specifically with the thiol group of a cysteine residue via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[14]

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG12-NHS Ester

This protocol describes the activation of the hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to create an amine-reactive NHS ester.[8][15]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Ice-cold diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve the this compound in anhydrous DCM.

  • Add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the PEG solution.[15]

  • Allow the reaction to stir at room temperature for 24 hours.[15]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[8][15]

  • Precipitate the activated m-PEG12-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether while stirring vigorously.[8][15]

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting m-PEG12-NHS ester powder under vacuum and store it under desiccated conditions at -20°C.[7]

Protocol 2: Conjugation of m-PEG12-NHS Ester to Protein Lysine Residues

This protocol details the conjugation of the activated m-PEG12-NHS ester to primary amines on a target protein.[7][16]

Materials:

  • Target protein with accessible primary amines

  • m-PEG12-NHS ester (from Protocol 1)

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free)[7][17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[7]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it with the Reaction Buffer using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[7][16]

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved m-PEG12-NHS ester to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[17]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Quenching the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[4]

  • Purification: Purify the PEGylated protein from unreacted PEG and protein using a suitable chromatography method.[7]

Protocol 3: Synthesis of m-PEG12-Maleimide

This protocol describes a multi-step synthesis to convert this compound into a thiol-reactive m-PEG12-Maleimide.

Part A: Synthesis of m-PEG12-Tosylate [13]

  • Dissolve this compound in anhydrous DCM.

  • Add 3 equivalents of triethylamine (B128534) (TEA).

  • Slowly add 2.5 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in DCM.

  • Stir the reaction for 20 hours at room temperature.

  • Filter the solution and wash the filtrate with saturated NH4Cl solution.

  • Dry the organic layer over MgSO4, remove the solvent, and precipitate the product with diethyl ether.

Part B: Synthesis of m-PEG12-Amine [13]

  • Dissolve the m-PEG12-Tosylate from Part A in ammonia water.

  • Stir the reaction for 10 days at room temperature.

  • Extract the reaction mixture with DCM and dry the organic layer over MgSO4.

  • Remove the solvent and precipitate the product with diethyl ether to obtain m-PEG12-Amine.

Part C: Synthesis of m-PEG12-Maleimide

  • Dissolve m-PEG12-Amine from Part B in an anhydrous solvent like DCM.

  • Add a slight molar excess of a maleimide-NHS ester reagent.

  • Stir the reaction at room temperature for several hours.

  • Purify the m-PEG12-Maleimide product by precipitation or chromatography.

Protocol 4: Conjugation of m-PEG12-Maleimide to Protein Cysteine Residues

This protocol outlines the site-specific conjugation of m-PEG12-Maleimide to a free cysteine residue on a protein.

Materials:

  • Target protein with accessible cysteine residue(s)

  • m-PEG12-Maleimide (from Protocol 3)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA (degassed)

  • Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography, or Hydrophobic Interaction Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Disulfide Bond Reduction (if necessary): If the target cysteine is in a disulfide bond, it must be reduced.

    • Add a 10- to 100-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed.

    • Alternatively, use DTT, but it must be removed before adding the maleimide reagent.

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-Maleimide in the Reaction Buffer or a compatible organic solvent (DMSO or DMF) to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG12-Maleimide stock solution to the reduced protein solution.[7]

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[7]

  • Quenching (Optional): Add a small molar excess of L-cysteine or β-mercaptoethanol to react with any unreacted maleimide.[7]

  • Purification: Purify the PEGylated protein conjugate.

Data Presentation

Table 1: Recommended Reaction Conditions for Amine-Targeted PEGylation

ParameterRecommended ValueNotes
m-PEG12-NHS Ester Activation
Molar Ratio (this compound:DSC:Pyridine)1 : 1.5 : 1.5Ensures complete activation.
Reaction Time24 hoursAt room temperature.
SolventAnhydrous DCMMust be free of water to prevent hydrolysis.
Protein Conjugation
Reaction pH7.2 - 8.5Optimal for reaction with primary amines.
Molar Excess (PEG:Protein)5- to 50-foldEmpirically determined for desired degree of PEGylation.[4]
Reaction Time1-2 hours (RT) or Overnight (4°C)Longer times may be needed for less reactive proteins.
Quenching ReagentTris or Glycine (10-50 mM)Deactivates excess NHS ester.[4]

Table 2: Recommended Reaction Conditions for Thiol-Targeted PEGylation

ParameterRecommended ValueNotes
m-PEG12-Maleimide Synthesis
Tosylation (PEG-OH:TsCl:TEA)1 : 2.5 : 3Molar Ratios.
AminationExcess Ammonia WaterLong reaction time (up to 10 days).
Protein Conjugation
Reaction pH6.5 - 7.5Minimizes reaction with amines.
Molar Excess (PEG:Protein)10- to 20-foldStarting point for optimization.[7]
Reaction Time2-4 hours (RT) or Overnight (4°C)Monitor reaction progress for optimization.[7]
Reducing Agent (if needed)TCEPDoes not need to be removed prior to conjugation.
Quenching ReagentL-cysteine or β-mercaptoethanolReacts with excess maleimide.[7]

Purification and Characterization of PEGylated Proteins

The product of a PEGylation reaction is a heterogeneous mixture containing the desired PEGylated protein, unreacted protein, and excess PEG reagent.[12] Chromatographic techniques are essential for purification.

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG and other small molecules. It can also separate the native protein from the PEGylated forms.[12][18]

  • Ion Exchange Chromatography (IEX): PEGylation can shield the surface charges of a protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX.[18]

  • Hydrophobic Interaction Chromatography (HIC): This technique can be used as a polishing step to separate different PEGylated species.[1]

Characterization of the final product is crucial to determine the degree of PEGylation and to ensure the protein's integrity and activity. Common analytical techniques include:

  • SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.[19]

  • HPLC (SEC, IEX, RP-HPLC): Used to assess the purity and heterogeneity of the PEGylated product.[2]

Visualizations

G cluster_0 Activation of this compound for Amine Conjugation cluster_1 Protein Conjugation (Amine-Targeted) cluster_2 Purification This compound This compound DSC_Pyridine DSC, Pyridine in Anhydrous DCM This compound->DSC_Pyridine m-PEG12-NHS_Ester m-PEG12-NHS Ester DSC_Pyridine->m-PEG12-NHS_Ester Conjugation_Amine Conjugation (pH 7.2-8.5) m-PEG12-NHS_Ester->Conjugation_Amine Protein_Lysine Protein with Lysine Residues Protein_Lysine->Conjugation_Amine PEG_Protein_Lysine PEG-Protein Conjugate (Amide Bond) Conjugation_Amine->PEG_Protein_Lysine Purification_Amine Purification (SEC / IEX) PEG_Protein_Lysine->Purification_Amine G cluster_0 Activation of this compound for Thiol Conjugation cluster_1 Protein Conjugation (Thiol-Targeted) This compound This compound Tosylation 1. Tosylation (TsCl, TEA) This compound->Tosylation m-PEG12-OTs m-PEG12-Tosylate Tosylation->m-PEG12-OTs Amination 2. Amination (Ammonia) m-PEG12-OTs->Amination m-PEG12-NH2 m-PEG12-Amine Amination->m-PEG12-NH2 Maleimide_Func 3. Maleimide Functionalization m-PEG12-NH2->Maleimide_Func m-PEG12-Maleimide m-PEG12-Maleimide Maleimide_Func->m-PEG12-Maleimide Conjugation_Thiol Conjugation (pH 6.5-7.5) m-PEG12-Maleimide->Conjugation_Thiol Protein_Cysteine Protein with Cysteine Residue Reduction Reduction (TCEP) (if needed) Protein_Cysteine->Reduction Reduced_Protein Reduced Protein Reduction->Reduced_Protein Reduced_Protein->Conjugation_Thiol PEG_Protein_Cysteine PEG-Protein Conjugate (Thioether Bond) Conjugation_Thiol->PEG_Protein_Cysteine Purification_Thiol Purification (SEC / IEX / HIC) PEG_Protein_Cysteine->Purification_Thiol

References

Application Notes and Protocols for m-PEG12-OH in the Development of Theranostic Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of diagnostics and therapeutics into a single platform, known as theranostics, represents a significant advancement in personalized medicine. Theranostic nanoparticles are engineered to simultaneously diagnose, deliver targeted therapy, and monitor treatment response. A critical component in the design of these nanoparticles is the surface coating, which dictates their stability, biocompatibility, and pharmacokinetic profile. Polyethylene glycol (PEG) is a widely used polymer for this purpose, and methoxy-poly(ethylene glycol)-hydroxyl, specifically with 12 PEG units (m-PEG12-OH), offers a discrete and defined linker for nanoparticle functionalization.

These application notes provide a comprehensive overview of the role of this compound in the development of theranostic nanoparticles. We detail its application in surface modification, conjugation strategies for therapeutic agents and imaging moieties, and provide experimental protocols for the synthesis and characterization of these advanced nanomaterials.

Key Advantages of this compound in Theranostic Nanoparticle Formulation

  • Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a hydration layer around the nanoparticle, which reduces non-specific protein adsorption (opsonization), leading to longer circulation times and reduced immunogenicity.[1]

  • "Stealth" Properties: By minimizing recognition by the mononuclear phagocyte system (MPS), PEGylation allows for greater accumulation of nanoparticles at the target site, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2][3]

  • Versatile Functionalization: The terminal hydroxyl (-OH) group of this compound serves as a versatile chemical handle for the covalent attachment of a wide range of molecules, including therapeutic drugs, targeting ligands (antibodies, peptides), and imaging agents, through well-established bioconjugation techniques.[4]

  • Defined Linker Length: The discrete length of the 12-unit PEG chain provides precise control over the distance between the nanoparticle surface and the conjugated functional molecule, which can be crucial for optimizing biological interactions.

Data Presentation: Characterization of Functionalized Nanoparticles

Successful functionalization of nanoparticles with this compound and subsequent conjugation of therapeutic or imaging agents can be monitored by various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of theranostic nanoparticles.

Table 1: Physicochemical Properties of Functionalized Iron Oxide Nanoparticles (IONPs)

Nanoparticle FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare IONPs15 ± 2.10.25-25.8 ± 1.5
IONPs-m-PEG12-OH35 ± 3.50.18-10.2 ± 1.1
IONPs-m-PEG12-Doxorubicin45 ± 4.20.21-8.5 ± 0.9

Data is representative and may vary based on the specific nanoparticle core and synthesis method.

Table 2: Doxorubicin (B1662922) Loading and Release from IONPs-m-PEG12-Doxorubicin

ParameterValue
Drug Loading Content (wt%)5.8 ± 0.7%
Drug Loading Efficiency (%)75 ± 5.2%
In vitro Release at pH 7.4 (24h)15 ± 2.1%
In vitro Release at pH 5.5 (24h)45 ± 3.8%

The pH-dependent release is a desirable feature for tumor-targeted drug delivery, as the tumor microenvironment is often acidic.

Experimental Protocols

The following protocols provide a general framework for the synthesis and functionalization of a model theranostic nanoparticle system based on iron oxide nanoparticles (IONPs) for MRI imaging and doxorubicin delivery, using this compound as a linker.

Protocol 1: Synthesis of Amine-Functionalized Iron Oxide Nanoparticles (IONPs-NH2)

This protocol describes the co-precipitation method for synthesizing superparamagnetic iron oxide nanoparticles with an amine-functionalized silica (B1680970) shell.

Materials:

Procedure:

  • Dissolve FeCl₃·6H₂O (2.35 g) and FeCl₂·4H₂O (0.86 g) in 50 mL of DI water under nitrogen bubbling with vigorous stirring.

  • Heat the solution to 80°C.

  • Add 10 mL of NH₄OH (25%) dropwise to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.

  • Continue stirring for 1 hour at 80°C.

  • Cool the mixture to room temperature and wash the nanoparticles three times with DI water and twice with ethanol by magnetic separation.

  • Resuspend the IONPs in 100 mL of ethanol.

  • Add 1.0 mL of TEOS and 5 mL of NH₄OH (25%) and stir for 12 hours to form a silica shell.

  • Add 0.5 mL of APTES and continue stirring for another 24 hours to functionalize the surface with amine groups.

  • Wash the resulting IONPs-NH₂ nanoparticles three times with ethanol and twice with DI water using magnetic separation.

  • Resuspend the IONPs-NH₂ in DI water for storage at 4°C.

Protocol 2: Functionalization of IONPs-NH2 with this compound via a Carboxylated Intermediate

This protocol details the attachment of this compound to the amine-functionalized IONPs. This is a two-step process involving the activation of a carboxylated PEG linker and its subsequent reaction with the amine groups on the IONPs. For this protocol, we will assume the use of a commercially available HOOC-PEG12-OH.

Materials:

  • IONPs-NH₂ from Protocol 1

  • HOOC-PEG12-OH

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Washing Buffer: PBS

Procedure:

  • Activation of HOOC-PEG12-OH: a. Dissolve HOOC-PEG12-OH (50 mg) in 5 mL of Activation Buffer. b. Add EDC (2-fold molar excess over carboxyl groups) and NHS (5-fold molar excess over carboxyl groups). c. Incubate for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to IONPs-NH₂: a. Disperse IONPs-NH₂ (10 mg) in 10 mL of Coupling Buffer. b. Add the activated HOOC-PEG12-OH solution to the IONP-NH₂ suspension. c. Incubate the reaction mixture for 4 hours at room temperature with gentle rotation.

  • Quenching and Purification: a. Add 1 mL of Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS esters. b. Purify the IONPs-m-PEG12-OH by magnetic separation. Wash three times with Washing Buffer. c. Resuspend the purified nanoparticles in PBS for further use.

Protocol 3: Conjugation of Doxorubicin (Dox) to IONPs-m-PEG12-OH

This protocol describes the attachment of the anticancer drug Doxorubicin to the terminal hydroxyl group of the PEG linker via an acid-labile hydrazone bond for pH-controlled drug release. This requires modification of the hydroxyl group to a reactive aldehyde.

Materials:

  • IONPs-m-PEG12-OH from Protocol 2

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Doxorubicin hydrochloride

  • Hydrazine (B178648) hydrate (B1144303)

  • Dimethylformamide (DMF)

  • PBS, pH 7.4 and pH 5.5

Procedure:

  • Oxidation of Terminal -OH to Aldehyde: a. Lyophilize IONPs-m-PEG12-OH to obtain a dry powder. b. Resuspend the nanoparticles in anhydrous DCM. c. Add DMP (1.5 equivalents to -OH groups) and stir under nitrogen for 4 hours at room temperature. d. Quench the reaction with a saturated sodium thiosulfate (B1220275) solution. e. Wash the resulting IONPs-m-PEG12-CHO nanoparticles extensively with DCM and then PBS by magnetic separation.

  • Synthesis of Doxorubicin-Hydrazide: a. Dissolve Doxorubicin hydrochloride in DMF. b. Add hydrazine hydrate (10-fold molar excess) and stir for 24 hours at room temperature in the dark. c. Purify the Doxorubicin-hydrazide by precipitation in diethyl ether.

  • Conjugation of Doxorubicin-Hydrazide to IONPs-m-PEG12-CHO: a. Disperse IONPs-m-PEG12-CHO in PBS (pH 7.4). b. Add Doxorubicin-hydrazide (5-fold molar excess to aldehyde groups). c. Adjust the pH to 6.0 with dilute HCl and react for 24 hours at room temperature in the dark. d. Purify the IONPs-m-PEG12-Doxorubicin nanoparticles by extensive dialysis against PBS (pH 7.4) to remove unconjugated drug.

Mandatory Visualizations

G cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_theranostic Theranostic Agent Conjugation cluster_application Application IONP_Core Iron Oxide Nanoparticle Core Amine_Shell Amine-Functionalized Silica Shell IONP_Core->Amine_Shell PEGylation Conjugation with HOOC-PEG12-OH (EDC/NHS Chemistry) Amine_Shell->PEGylation IONP_PEG_OH IONP-m-PEG12-OH PEGylation->IONP_PEG_OH Oxidation Oxidation of -OH to Aldehyde IONP_PEG_OH->Oxidation Dox_Conj Conjugation of Doxorubicin-Hydrazide Oxidation->Dox_Conj Theranostic_NP Theranostic Nanoparticle (IONP-m-PEG12-Dox) Dox_Conj->Theranostic_NP MRI MRI Imaging (Diagnostic) Theranostic_NP->MRI Drug_Delivery Targeted Drug Delivery (Therapeutic) Theranostic_NP->Drug_Delivery

Caption: Workflow for the synthesis of a theranostic nanoparticle.

G cluster_pathway Targeted Signaling Pathway (e.g., PI3K/AKT) Theranostic_NP Theranostic Nanoparticle (Targeting Ligand + Drug) Receptor Overexpressed Receptor Theranostic_NP->Receptor Binding Cell_Membrane Cancer Cell Membrane Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered Drug_Target Intracellular Target (e.g., DNA) Drug_Release->Drug_Target Apoptosis Apoptosis Drug_Target->Apoptosis AKT AKT Drug_Target->AKT Inhibition PI3K PI3K PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Targeted drug delivery and signaling pathway modulation.

References

Purification of m-PEG12-OH Conjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of m-PEG12-OH (methoxy-polyethylene glycol, 12 units, hydroxyl terminus) conjugates. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their pharmacokinetic and pharmacodynamic profiles.[1] Effective purification is a critical step to isolate the desired conjugate from unreacted starting materials and potential byproducts.[1][2]

The primary purification techniques for PEGylated compounds are based on chromatography, which leverages differences in molecular size, charge, and hydrophobicity.[2] The most common methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[] Hydrophobic Interaction Chromatography (HIC) can also be employed as a complementary technique.[][4]

Challenges in Purifying PEGylated Conjugates

The PEGylation reaction often yields a heterogeneous mixture containing:

  • The desired PEGylated conjugate

  • Unreacted this compound

  • Unmodified starting biomolecule (e.g., protein, peptide, or small molecule)

  • Multi-PEGylated species (molecules with more than one PEG chain attached)

  • Positional isomers (PEG chains attached at different sites on the biomolecule)[2]

  • Aggregates of the PEGylated conjugate[2]

The addition of the neutral and hydrophilic PEG chain can lead to only slight differences in the physicochemical properties between these species, making purification challenging.[2]

Chromatographic Purification Methods

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size).[2][] Since PEGylation increases the size of the conjugate, SEC is highly effective at removing smaller, unreacted molecules like the parent biomolecule and excess this compound.[1][2][]

Key Principles:

  • Larger molecules elute first as they are excluded from the pores of the chromatography resin.

  • Smaller molecules penetrate the pores and have a longer path, thus eluting later.

Experimental Protocol: Size Exclusion Chromatography

This protocol provides a general method for the purification of this compound conjugates. Optimization may be required based on the specific characteristics of the conjugate.

Table 1: SEC System Parameters

ParameterRecommended SettingNotes
HPLC System Isocratic pump, autosampler, UV and/or RI detectorA Refractive Index (RI) detector is useful as PEG lacks a strong UV chromophore.[2]
Column SEC column suitable for the molecular weight range of the conjugate and impurities.For example, Agilent PL aquagel-OH 30, 8 µm, 300 x 7.5 mm.[5]
Mobile Phase Buffered saline solution (e.g., Phosphate-Buffered Saline, pH 7.4).[6]The separation is isocratic.
Flow Rate 0.5 - 1.0 mL/minDependent on column dimensions and particle size.
Detector UV (e.g., 280 nm for proteins) and/or Refractive Index (RI)-
Sample Preparation Dissolve the crude reaction mixture in the mobile phase. Filter through a 0.22 µm syringe filter.-

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Collect fractions based on the detector signal. The PEGylated conjugate is expected to elute before the unreacted biomolecule and this compound.

  • Analyze the collected fractions for purity using an appropriate analytical technique (e.g., analytical SEC, SDS-PAGE, or Mass Spectrometry).[7]

  • Pool the pure fractions.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC Purification cluster_analysis Analysis & Pooling prep Dissolve Crude Mixture in Mobile Phase filter Filter Sample (0.22 µm) prep->filter equilibrate Equilibrate SEC Column filter->equilibrate inject Inject Sample equilibrate->inject collect Collect Fractions inject->collect analyze Analyze Fraction Purity (e.g., HPLC, MS) collect->analyze pool Pool Pure Fractions analyze->pool final final pool->final Purified This compound Conjugate

Figure 1. Experimental workflow for the purification of this compound conjugates using SEC.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[1][] The attachment of a neutral PEG chain like this compound can shield the surface charges of a biomolecule, altering its interaction with the IEX resin.[] This change in charge interaction allows for the separation of the PEGylated conjugate from the un-PEGylated form. IEX can also be effective in separating positional isomers, as the location of the PEG chain can differentially shield charges.[]

Key Principles:

  • Cation Exchange (CEX): Positively charged molecules bind to a negatively charged resin. Elution is achieved by increasing the salt concentration or pH.

  • Anion Exchange (AEX): Negatively charged molecules bind to a positively charged resin. Elution is achieved by increasing the salt concentration or decreasing the pH.

Experimental Protocol: Ion Exchange Chromatography

This protocol provides a general method for Cation Exchange Chromatography. For anion exchange, a positively charged column would be used with an appropriate buffer system.

Table 2: IEX System Parameters

ParameterRecommended SettingNotes
HPLC System Gradient pump, autosampler, UV detector-
Column Cation exchange column (e.g., ProPac™ SCX-10, 4 x 250 mm).[8]-
Mobile Phase A Low salt buffer (e.g., 20 mM MES, pH 5.9).[8]Buffer choice depends on the pI of the conjugate.
Mobile Phase B High salt buffer (e.g., 20 mM MES, 1 M NaCl, pH 5.9).[8]-
Flow Rate 1.0 mL/min.[8]-
Detector UV (e.g., 280 nm for proteins).[8]-
Sample Preparation Dilute the sample in Mobile Phase A to a concentration of 0.1-0.5 mg/mL.[8]Ensure the sample is at the correct pH and low salt concentration for binding.

Procedure:

  • Equilibrate the column with 100% Mobile Phase A.

  • Inject the prepared sample. The conjugate and unreacted biomolecule should bind to the column.

  • Apply a linear gradient of increasing Mobile Phase B to elute the bound species. The PEGylated conjugate often elutes at a different salt concentration than the native molecule due to charge shielding.

  • Collect fractions across the elution peak(s).

  • Analyze the fractions for purity.

  • Pool the pure fractions and desalt if necessary.

IEX_Workflow cluster_prep Sample Preparation cluster_hplc IEX Purification cluster_analysis Analysis & Pooling prep Dilute Sample in Low Salt Buffer (A) filter Adjust pH if needed prep->filter equilibrate Equilibrate IEX Column with Buffer A filter->equilibrate inject Inject Sample equilibrate->inject gradient Apply Salt Gradient (Increase Buffer B) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool & Desalt Fractions analyze->pool final final pool->final Purified This compound Conjugate

Figure 2. General workflow for the purification of this compound conjugates using IEX.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[1][] The stationary phase is non-polar (e.g., C18 or C8), and the mobile phase is polar. The addition of a hydrophilic PEG chain generally decreases the overall hydrophobicity of the conjugate compared to the parent molecule, leading to a shorter retention time.[1] This method provides high resolution and is effective for purifying PEGylated peptides and small molecules.[][6]

Experimental Protocol: Reversed-Phase HPLC

This protocol is a starting point for the purification of this compound conjugates and should be optimized.

Table 3: RP-HPLC System Parameters

ParameterRecommended SettingNotes
HPLC System Gradient pump, autosampler, UV detector-
Column C18 or C8 reversed-phase column (e.g., Jupiter C18, 300 Å, 5 µm, 150 x 4.6 mm).[8]The choice depends on the hydrophobicity of the conjugate.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in water.[6][8]Formic acid can be used as an alternative to TFA.[9]
Mobile Phase B 0.1% TFA in acetonitrile (B52724).[6]-
Flow Rate 1.0 mL/min.[8]-
Column Temperature 40-45 °C.[6][8]Elevated temperature can improve peak shape.
Detector UV (e.g., 220 nm for peptides, or a suitable wavelength for other molecules).[8]For molecules without a UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[10]
Sample Preparation Dissolve the crude mixture in a solvent compatible with the mobile phase (e.g., a low percentage of acetonitrile in water). Filter through a 0.22 µm syringe filter.[6]-

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the prepared sample.

  • Apply a gradient of increasing Mobile Phase B to elute the conjugate. A shallow gradient often provides better resolution.

  • Collect fractions corresponding to the peak of the desired conjugate.

  • Analyze the purity of the collected fractions.

  • Pool the pure fractions and remove the organic solvent and TFA, typically by lyophilization.[6]

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product prep Dissolve Crude Mixture filter Filter Sample (0.22 µm) prep->filter equilibrate Equilibrate C18 Column filter->equilibrate inject Inject Sample equilibrate->inject gradient Apply Acetonitrile Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Remove Solvent (Lyophilize) pool->lyophilize final final lyophilize->final Purified This compound Conjugate

Figure 3. Workflow for RP-HPLC purification of this compound conjugates.

Purity Assessment

After purification, it is essential to assess the purity of the final this compound conjugate. A combination of analytical techniques is often employed for comprehensive characterization.[11]

Table 4: Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedReference
Analytical HPLC (SEC, IEX, RP-HPLC) Quantifies the amount of the desired conjugate and identifies impurities.[7][]
Mass Spectrometry (MS) Confirms the identity and precise molecular weight of the conjugate.[11]
SDS-PAGE (for proteins) Visualizes the increase in molecular weight after PEGylation and assesses purity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the chemical structure and confirms the site of conjugation.[11]

By selecting the appropriate purification strategy, or often a combination of techniques, high-purity this compound conjugates can be obtained for research and drug development applications.

References

Application Notes and Protocols for PEGylation with m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for PEGylation utilizing methoxy-poly(ethylene glycol)-hydroxyl, with a discrete chain length of 12 ethylene (B1197577) glycol units (m-PEG12-OH). This document outlines the principles of activating the terminal hydroxyl group of this compound for subsequent bioconjugation, detailed experimental protocols, and methods for the characterization of the resulting PEGylated molecules.

Introduction to PEGylation with this compound

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Key benefits include increased solubility and stability, extended circulation half-life by reducing renal clearance, and decreased immunogenicity by masking antigenic epitopes.[1][2]

This compound is a monodisperse PEG reagent, meaning it has a precisely defined chain length of 12 ethylene glycol units. This ensures batch-to-batch consistency and results in a more homogeneous PEGylated product compared to traditional polydisperse PEG reagents.[3] The methoxy (B1213986) cap on one end of the PEG chain prevents unwanted crosslinking during conjugation reactions.[1]

The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to directly form stable covalent bonds with functional groups commonly found on biomolecules, such as amines or carboxyl groups. Therefore, an essential first step is the activation of this hydroxyl group to a more reactive species.[4] This guide provides protocols for this activation and subsequent conjugation to proteins.

Core Principles: Activation of the this compound Terminal Hydroxyl Group

The versatility of the terminal hydroxyl group lies in its ability to be chemically transformed into various reactive functionalities. The choice of activation chemistry depends on the target functional group on the biomolecule to be PEGylated. Two common strategies are:

  • Conversion to an Amine-Reactive Species: The hydroxyl group can be converted to a derivative that readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). A typical approach involves converting the hydroxyl to a carboxylic acid, followed by activation to an N-hydroxysuccinimide (NHS) ester.[4]

  • Conversion to a Carboxyl-Reactive Species: Alternatively, the hydroxyl group can be modified to introduce a primary amine, which can then react with carboxyl groups (e.g., on aspartic or glutamic acid residues of a protein) using carbodiimide (B86325) chemistry.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG12-Carboxylic Acid and Subsequent NHS Ester Formation

This two-part protocol first converts the terminal hydroxyl group of this compound to a carboxylic acid, which is then activated to an amine-reactive NHS ester.

Part A: Synthesis of m-PEG12-Carboxylic Acid

Materials:

  • This compound

  • Succinic anhydride[4]

  • Anhydrous pyridine[4]

  • Anhydrous dichloromethane (B109758) (DCM)[4]

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) and succinic anhydride (B1165640) (1.5 equivalents) in anhydrous pyridine (B92270) in a round-bottom flask.[4]

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Remove the pyridine by rotary evaporation.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield m-PEG12-carboxylic acid.

Part B: Activation to m-PEG12-NHS Ester

Materials:

  • m-PEG12-carboxylic acid (from Part A)

  • N-hydroxysuccinimide (NHS)[4]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • Anhydrous Dichloromethane (DCM)[4]

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the m-PEG12-carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM in a round-bottom flask.[4]

  • Add EDC (1.2 equivalents) to the solution.[4]

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere.[4]

  • The resulting m-PEG12-NHS ester solution can be used directly in the subsequent conjugation reaction or purified.

Protocol 2: Conjugation of m-PEG12-NHS Ester to a Protein

This protocol describes the reaction of the activated m-PEG12-NHS ester with primary amines on a target protein.

Materials:

  • Protein of interest

  • m-PEG12-NHS ester (from Protocol 1 or commercially sourced)

  • Reaction Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (amine-free, e.g., do not use Tris)[5]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[5]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[5]

  • Purification system (e.g., Size Exclusion Chromatography)[5]

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[5]

  • PEG Reagent Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]

  • Conjugation Reaction: Add a 5- to 50-fold molar excess of the m-PEG12-NHS ester stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.[5]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[5]

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS ester.[5] Incubate for an additional 30 minutes at room temperature.[5]

  • Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using a suitable method such as Size Exclusion Chromatography (SEC).[5]

Data Presentation

Successful PEGylation requires careful optimization of reaction conditions. The following tables summarize key quantitative data for consideration.

Table 1: Key Reaction Parameters for m-PEG12-NHS Ester Conjugation

ParameterRecommended Range/ValueRationale
pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis. Higher pH increases the reaction rate but also the rate of hydrolysis.[5]
Temperature 4°C to Room Temperature (25°C)Lower temperatures can be used to slow down the hydrolysis of the NHS ester and are often preferred for sensitive proteins.[6]
Molar Ratio (PEG:Protein) 5:1 to 50:1A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio depends on the number of available primary amines on the protein and the desired degree of PEGylation and should be determined empirically.[5]
Reaction Time 1 - 4 hoursDependent on temperature and pH. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or HPLC.[5]

Table 2: Purification and Characterization of PEGylated Proteins

MethodPurposeExpected Outcome
Size Exclusion Chromatography (SEC) Purification and analysis of aggregationSeparation of the higher molecular weight PEGylated protein from unreacted protein and low molecular weight PEG reagent.[5]
Ion Exchange Chromatography (IEX) Purification and separation of species with different degrees of PEGylationSeparation based on changes in the net surface charge of the protein after PEGylation.[5]
SDS-PAGE Assessment of PEGylationAn increase in the apparent molecular weight of the PEGylated protein compared to the unmodified protein.[7]
Mass Spectrometry (MS) Confirmation of PEGylation and determination of the degree of PEGylationProvides accurate mass of the PEGylated protein, allowing for the determination of the number of attached PEG chains.[6][8]
HPLC (Reversed-Phase or SEC) Purity assessment and quantificationQuantifies the amount of PEGylated protein, unmodified protein, and aggregates.[6]
Biological Activity Assay Functional assessmentConfirms that the PEGylated protein retains its desired biological function.

Visualization of Experimental Workflow and Logic

PEGylation_Workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation mPEG_OH This compound SuccinicAnhydride Succinic Anhydride, Pyridine mPEG_OH->SuccinicAnhydride mPEG_COOH m-PEG12-COOH SuccinicAnhydride->mPEG_COOH Carboxylation EDC_NHS EDC, NHS, DCM mPEG_COOH->EDC_NHS mPEG_NHS m-PEG12-NHS Ester EDC_NHS->mPEG_NHS Activation Reaction Conjugation Reaction (pH 7.2-8.5) mPEG_NHS->Reaction Protein Target Protein (with primary amines) Protein->Reaction Quenching Quenching (Tris or Glycine) Reaction->Quenching Purification Purification (e.g., SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization FinalProduct PEGylated Protein Characterization->FinalProduct

Caption: Workflow for the activation of this compound and subsequent protein conjugation.

Decision_Tree Start Start: PEGylate a biomolecule TargetGroup What is the target functional group on the biomolecule? Start->TargetGroup Amine Primary Amine (-NH2) TargetGroup->Amine Amine Thiol Thiol (-SH) TargetGroup->Thiol Thiol Carboxyl Carboxyl (-COOH) TargetGroup->Carboxyl Carboxyl NHS_Ester Use Amine-Reactive PEG (e.g., m-PEG12-NHS Ester) Amine->NHS_Ester Maleimide Use Thiol-Reactive PEG (e.g., m-PEG-Maleimide) Thiol->Maleimide Amine_PEG Use Carboxyl-Reactive PEG (e.g., m-PEG-Amine with EDC/NHS) Carboxyl->Amine_PEG

Caption: Decision tree for selecting a PEGylation strategy based on the target functional group.

References

Application Notes and Protocols for m-PEG12-OH in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical fields such as drug delivery, tissue engineering, and regenerative medicine due to their excellent biocompatibility, tunable physical properties, and high water content that mimics the native extracellular matrix.[1] The specific molecule, m-PEG12-OH (methoxy-poly(ethylene glycol) with 12 ethylene (B1197577) glycol repeat units and a terminal hydroxyl group), is a monofunctional PEG derivative. Due to its single reactive hydroxyl group, this compound does not directly participate in network formation as a crosslinker. Instead, it serves as a critical modifying agent to tailor the physicochemical and biological properties of hydrogels.

The terminal hydroxyl group of this compound must first be functionalized to a more reactive moiety, such as an acrylate (B77674) or amine, to be incorporated into the hydrogel network during polymerization.[2][] Once functionalized, this monofunctional PEG can be used to:

  • Control Crosslinking Density: By competing with multifunctional crosslinkers, it can reduce the overall crosslink density, thereby tuning the mechanical properties and swelling behavior of the hydrogel.[4]

  • Incorporate Dangling Chains: When co-polymerized into the hydrogel network, it creates dangling "brush-like" chains that can alter the hydrogel's surface properties, lubricity, and resistance to protein adsorption.[4]

  • Tether Bioactive Molecules: The terminal end of the m-PEG can be conjugated to peptides (e.g., RGD for cell adhesion), growth factors, or drugs before being incorporated into the hydrogel, allowing for precise presentation of these molecules within the 3D matrix.[1][5]

This document provides detailed protocols for the functionalization of this compound and its subsequent use in the formation of tunable hydrogels.

Experimental Protocols

Protocol 1: Functionalization of this compound to m-PEG12-Acrylate (m-PEG12-Acr)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive acrylate group, a necessary step for its participation in common hydrogel formation methods like photopolymerization.[2]

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether (cold)

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Round-bottom flask, dropping funnel, separatory funnel

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

Procedure:

  • Drying of Reactant: Dry the this compound under vacuum for 12-24 hours to remove any residual water.

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried this compound in anhydrous DCM. A concentration of 10-20% (w/v) is a typical starting point.[2]

  • Addition of Base: Cool the solution in an ice bath. Add triethylamine (TEA) dropwise while stirring. Use a 2 to 4-fold molar excess of TEA relative to the hydroxyl groups of the this compound.[2]

  • Acrylation: Slowly add acryloyl chloride to the cooled solution using a dropping funnel. A 2 to 4-fold molar excess of acryloyl chloride relative to the hydroxyl groups is recommended to ensure complete conversion.[2]

  • Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with a 2 M potassium carbonate solution and deionized water to remove unreacted acryloyl chloride and TEA-hydrochloride salt.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.

  • Precipitation and Recovery: Add a small amount of a polymerization inhibitor like hydroquinone to the solution. Precipitate the m-PEG12-Acrylate product by adding the solution dropwise to a large volume of cold diethyl ether.

  • Final Product: Collect the precipitate by filtration and dry under vacuum. Store the final product at a low temperature in the dark to prevent premature polymerization.

G A Dry this compound (Vacuum, 12-24h) B Dissolve in Anhydrous DCM A->B C Cool in Ice Bath & Add Triethylamine (TEA) B->C D Add Acryloyl Chloride (Dropwise) C->D E React Overnight (Room Temperature) D->E F Wash with K2CO3 and DI Water E->F G Dry with Na2SO4 F->G H Precipitate in Cold Ether G->H I Collect & Dry Product: m-PEG12-Acrylate H->I

Protocol 2: Hydrogel Formation by Photopolymerization using m-PEG12-Acrylate as a Modifier

This protocol details the formation of a PEG hydrogel using a difunctional crosslinker (PEGDA) and the synthesized m-PEG12-Acrylate as a property-modifying agent. The ratio of monofunctional to difunctional PEG will determine the final properties of the hydrogel.[4]

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA, e.g., 6 kDa)

  • m-PEG12-Acrylate (from Protocol 1)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS, sterile)

  • UV light source (365 nm)

  • Molds for hydrogel casting

Procedure:

  • Prepare Precursor Solution:

    • Dissolve the desired total concentration of PEG (PEGDA + m-PEG12-Acrylate) in sterile PBS. For example, to make a 10% (w/v) total PEG hydrogel.

    • The ratio of PEGDA to m-PEG12-Acrylate can be varied to control the hydrogel properties. For example, a 9:1 molar ratio of PEGDA to m-PEG12-Acrylate.

    • Ensure all components are fully dissolved. Gentle vortexing or warming may be required.

  • Add Photoinitiator: Add the photoinitiator to the precursor solution. For Irgacure 2959, a concentration of 0.05-0.1% (w/v) is commonly used.[2] Mix thoroughly and protect the solution from light from this point forward.

  • (Optional) Cell Encapsulation: If encapsulating cells, centrifuge the cell suspension and resuspend the cell pellet in the final precursor solution at the desired cell density.

  • Casting: Pipette the final precursor solution into the desired molds (e.g., wells of a culture plate, custom-made PDMS molds).

  • Photopolymerization: Expose the precursor solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient duration to achieve complete crosslinking.[6] The time will depend on the UV intensity, photoinitiator concentration, and solution volume, but is typically in the range of 1-10 minutes.

  • Washing and Equilibration:

    • Carefully remove the hydrogels from the molds and place them in a beaker of sterile PBS.

    • Wash the hydrogels for 24-48 hours, replacing the PBS every 8-12 hours, to remove any unreacted monomers and the photoinitiator.

    • The hydrogels are now ready for characterization and application.

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Post-Processing A Dissolve PEGDA & m-PEG12-Acrylate in PBS B Add Photoinitiator (e.g., Irgacure 2959) A->B C (Optional) Resuspend Cells B->C D Pipette Solution into Molds C->D E Expose to UV Light (365 nm) D->E F Wash & Equilibrate in PBS (24-48h) E->F G Characterization & Application F->G


Quantitative Data Presentation

The incorporation of a monofunctional PEG, such as m-PEG12-Acrylate, into a PEGDA hydrogel network systematically alters its physical properties. The following tables summarize the expected effects based on studies using m-PEG-acrylate (PEGMA) as a modifier in PEGDA hydrogels.[4]

Table 1: Effect of m-PEG-Acrylate on Hydrogel Swelling Ratio

Total PEG Conc. (w/w)PEGDA Conc. (w/w)m-PEG-Acrylate Conc. (w/w)Resulting Mass Swelling Ratio (Qm)
10%10%0%~25
20%10%10%~20
30%10%20%~15
20%20%0%~18
30%20%10%~14

Note: Data is illustrative, based on trends reported for 6 kDa PEGDA and 5 kDa PEGMA. The swelling ratio decreases as the concentration of the monofunctional PEG increases, suggesting its role in enhancing network crosslinking efficiency under certain conditions.[4]

Table 2: Effect of m-PEG-Acrylate on Hydrogel Shear Modulus

Total PEG Conc. (w/w)PEGDA Conc. (w/w)m-PEG-Acrylate Conc. (w/w)Shear Modulus (G') (kPa)
10%10%0%~5
20%10%10%~10
30%10%20%~15
20%20%0%~20
30%20%10%~30

Note: Data is illustrative, based on trends reported for 6 kDa PEGDA and 5 kDa PEGMA. The shear modulus (stiffness) generally increases with higher total polymer concentration and the inclusion of m-PEG-Acrylate.[4]

Signaling Pathway Visualization

When this compound is functionalized and conjugated with a bioactive peptide, such as the cell-adhesive RGD sequence, it can be incorporated into the hydrogel to directly influence cell behavior. The RGD peptide mimics extracellular matrix proteins by binding to integrin receptors on the cell surface, which can activate downstream signaling pathways like the Focal Adhesion Kinase (FAK) pathway, promoting cell adhesion, spreading, and survival.

G cluster_0 Hydrogel Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Hydrogel Hydrogel Network (PEGDA + m-PEG12-RGD) Integrin Integrin Receptor Hydrogel->Integrin RGD Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Actin Actin Cytoskeleton (Cell Spreading, Adhesion) FAK->Actin Downstream Signaling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG12-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during m-PEG12-OH conjugation reactions. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in optimizing your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound conjugation reaction has a very low yield. What are the possible causes and how can I improve it?

A1: Low or no conjugation is a common issue that can stem from several factors. A systematic troubleshooting approach is recommended to identify the root cause.

Troubleshooting Workflow for Low Conjugation Yield

G cluster_start Start: Low Yield Observed cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_analysis Analysis & Confirmation start Low Conjugation Yield reagent_quality Check Reagent Quality & Storage start->reagent_quality reaction_conditions Verify Reaction Conditions (pH, Temp, Time) reagent_quality->reaction_conditions new_reagents Use Fresh/Properly Stored Reagents reagent_quality->new_reagents Degraded? molar_ratio Optimize Molar Ratios reaction_conditions->molar_ratio adjust_conditions Adjust pH, Temperature, or Incubation Time reaction_conditions->adjust_conditions Suboptimal? buffer_components Check for Interfering Buffer Components molar_ratio->buffer_components titrate_ratio Perform Molar Ratio Titration molar_ratio->titrate_ratio Inefficient? buffer_exchange Perform Buffer Exchange buffer_components->buffer_exchange Interference? analyze_product Analyze Product (SDS-PAGE, HPLC, MS) new_reagents->analyze_product adjust_conditions->analyze_product titrate_ratio->analyze_product buffer_exchange->analyze_product success Successful Conjugation analyze_product->success

Caption: A stepwise workflow for troubleshooting low conjugation yield.

Possible Causes & Solutions:

  • Inactive Coupling Agents or this compound: The hydroxyl group of this compound requires activation to react with functional groups like amines or carboxylic acids. The reagents used for this activation (e.g., tosyl chloride, tresyl chloride for reaction with amines, or activation to a leaving group for reaction with carboxylates) and any subsequent coupling agents (like EDC/NHS for carboxyl activation on a target molecule) are often sensitive to moisture.[1][2]

    • Solution: Use fresh, high-quality reagents. Ensure that moisture-sensitive reagents are stored in a desiccator and allowed to warm to room temperature before opening to prevent condensation.[1][2]

  • Incorrect Reaction pH: The pH of the reaction is critical for both the activation of the this compound and the subsequent conjugation step.

    • For Amine Conjugation (via activated PEG-OH): The reaction of an activated PEG (e.g., PEG-tresylate or PEG-tosylate) with a primary amine is most efficient at a pH between 7.5 and 9.0.

    • For Carboxylic Acid Conjugation (on the target molecule): When activating a carboxyl group on a protein with EDC/NHS to react with an aminated PEG (m-PEG12-NH2, which would be a derivative of your starting material), the activation step is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is favored at pH 7.0-8.5.[2]

    • Solution: Carefully prepare and verify the pH of your reaction buffers. Consider a two-step pH adjustment if activating a carboxyl group on your target molecule.[2][3]

  • Suboptimal Molar Ratios: An insufficient molar excess of the activated PEG reagent over the target molecule can lead to incomplete conjugation.

    • Solution: Increase the molar excess of the activated this compound. It is advisable to perform small-scale optimization experiments with varying molar ratios (e.g., 5-fold, 10-fold, 20-fold excess) to determine the optimal condition for your specific molecule.[3][4]

  • Interfering Buffer Components: Buffers containing nucleophiles, such as Tris or glycine, can compete with the target molecule for the activated PEG, leading to low yields.[5]

    • Solution: Use non-nucleophilic buffers like phosphate-buffered saline (PBS), HEPES, or MES. If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the conjugation reaction.[5]

  • Steric Hindrance: The conjugation site on your target molecule may be sterically hindered, preventing the this compound from accessing it.[2]

    • Solution: Consider using a longer PEG linker if steric hindrance is suspected. While this would require a different starting PEG molecule, it is a key consideration in conjugation strategy.[2][6]

Q2: I'm observing aggregation or precipitation of my protein during the conjugation reaction. What can I do?

A2: Protein aggregation during PEGylation can be a significant issue, leading to loss of material and biological activity.

Troubleshooting Protein Aggregation

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Aggregation Protein Aggregation Observed HighConc High Protein Concentration Aggregation->HighConc SuboptimalBuffer Suboptimal Buffer (pH, Ionic Strength) Aggregation->SuboptimalBuffer ReagentAddition Rapid Reagent Addition Aggregation->ReagentAddition LowerConc Lower Protein Concentration HighConc->LowerConc ScreenBuffers Screen Different Buffers SuboptimalBuffer->ScreenBuffers SlowAddition Slow, Stepwise Reagent Addition ReagentAddition->SlowAddition G cluster_prep Preparation cluster_activation Activation (pH 6.0) cluster_conjugation Conjugation (pH 7.2-7.5) cluster_final Final Steps prep_reagents Prepare Reagents (Molecule, PEG-Amine, EDC, NHS) activate_cooh Activate -COOH with EDC/NHS prep_reagents->activate_cooh add_amine Add m-PEG12-Amine activate_cooh->add_amine incubate Incubate (2h RT or O/N 4°C) add_amine->incubate quench Quench Reaction incubate->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze

References

Technical Support Center: Troubleshooting m-PEG12-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during m-PEG12-OH reactions, with a primary focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound related coupling reactions, particularly when using EDC/NHS chemistry?

Low yields in this compound coupling reactions, especially those involving the activation of a carboxyl group for reaction with an amine, can often be attributed to a few key factors:

  • Suboptimal Reaction Conditions: The pH is a critical parameter. The activation of a carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to an amine is favored at a neutral to slightly basic pH (7.0-8.5).[1][2]

  • Inactive Reagents: EDC and NHS are highly sensitive to moisture and can degrade if not stored and handled properly.[1][2] It is crucial to use fresh reagents and allow them to warm to room temperature before opening to prevent condensation.[2][3]

  • Inappropriate Buffer Choice: The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction, significantly reducing the yield of the desired conjugate.[2][4]

  • Hydrolysis of Intermediates: The activated O-acylisourea intermediate and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions. This competing reaction reverts the activated group back to a carboxylic acid.[2][4][5]

  • Formation of Side Products: A common byproduct with EDC chemistry is the formation of a stable N-acylurea, which occurs when the O-acylisourea intermediate rearranges instead of reacting with the desired amine or NHS.[1][4]

Q2: My starting materials are consumed, but the yield of the desired conjugate is still low. What is the likely issue?

This scenario strongly suggests that side reactions or hydrolysis of the activated intermediate are occurring. The most common side product in EDC/NHS reactions is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] Another possibility is the rapid hydrolysis of the activated NHS-ester, which regenerates the carboxylic acid and prevents conjugation with the amine.[1] To mitigate this, ensure the amine-containing molecule is added promptly after the activation step.[2]

Q3: How can I improve the yield of my this compound conjugation reaction?

To enhance your reaction yield, consider the following optimization strategies:

  • Implement a Two-Step pH Protocol: Perform the carboxylic acid activation step at pH 4.5-6.0 using a buffer like MES. Then, raise the pH to 7.2-8.5 with a buffer like PBS before adding your amine-containing molecule for the coupling step.[1][6]

  • Use a Molar Excess of Reagents: Increasing the molar excess of the PEG linker and the coupling agents (EDC/NHS) can help drive the reaction to completion.[1] A 5- to 20-fold molar excess of the PEG reagent is a common starting point.[4][5]

  • Ensure Reagent Quality: Use fresh, high-quality EDC and NHS. Store them in a desiccator to prevent degradation from moisture.[1]

  • Select an Appropriate Buffer: Utilize non-amine-containing buffers such as MES for the activation step and PBS or HEPES for the coupling step.[1][4][5]

  • Monitor Reaction Progress: Use an analytical technique like HPLC or LC-MS to monitor the reaction's progress and determine the optimal reaction time.[1]

Q4: Can the PEG linker itself contribute to low yields or side reactions?

Yes, the polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidative degradation, which can be initiated by factors like exposure to transition metal ions or high temperatures.[7] This degradation can lead to chain cleavage, resulting in a heterogeneous mixture of products.[7] It is important to use high-purity reagents and avoid harsh oxidative conditions to minimize this.[7] Additionally, while longer PEG chains can improve solubility, they may also introduce steric hindrance, potentially lowering the reaction efficiency.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Coupling Agents (EDC/NHS)Use fresh, high-quality EDC and NHS. Store them properly in a desiccator.[1]
Presence of WaterEnsure all solvents and reagents are anhydrous, as water can hydrolyze the activated NHS-ester.[1][8]
Incorrect pHOptimize the pH for a two-step reaction: pH 4.5-6.0 for activation and pH 7.0-8.5 for coupling. Use non-amine containing buffers.[1][2]
Competing Nucleophiles in BufferPerform a buffer exchange to an amine-free buffer like PBS, HEPES, or MES before starting the conjugation.[4]
Low Yield with Unreacted Starting Material Suboptimal Molar RatiosIncrease the molar excess of the PEG linker and coupling agents. A 1.5 to 2-fold molar excess of EDC/NHS over the acid is a good starting point.[1]
Insufficient Reaction TimeIncrease the reaction time and monitor progress using HPLC or LC-MS.[1]
Steric HindranceConsider using a longer PEG linker or increasing the reaction time and temperature (if the molecules are stable).[1][5]
Low Yield After Purification Formation of Hard-to-Separate Side ProductsOptimize reaction conditions (e.g., use of NHS, lower temperature) to minimize N-acylurea formation. Consider alternative chromatography techniques like ion exchange or size exclusion.[1]
Product Aggregation or PrecipitationOptimize purification buffers to maintain solubility. The addition of organic co-solvents like DMSO or DMF (up to 10-20%) may help if reactants have poor solubility.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for PEG-Amide Conjugation

Coupling Reagent System Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.[1]
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.[1]
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1]

Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.[1]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Carboxylic Acid-Containing PEG to an Amine

This protocol provides a general guideline for maximizing conjugation efficiency by separating the activation and coupling steps into their optimal pH environments.

Materials:

  • Carboxylic acid-terminated PEG (e.g., HO-PEG12-CH2COOH)

  • Amine-containing target molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5[1]

  • Anhydrous DMSO or DMF (if needed for solubility)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.[1]

    • Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.[3]

  • Activation of Carboxylic Acid (Step 1):

    • Dissolve the carboxylic acid-containing PEG in the Activation Buffer.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS to the PEG solution.[1]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[1]

  • Conjugation to Amine (Step 2):

    • Immediately add the activated PEG solution to the amine-containing molecule, which has been dissolved in the Coupling Buffer.[3]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, depending on the stability of the target molecule.[1]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS-esters.[3]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Purify the conjugate using a suitable chromatography method, such as size exclusion or reverse-phase HPLC, to remove unreacted PEG, target molecule, and reaction byproducts.[1]

Visualizations

G cluster_0 Step 1: Activation (pH 4.5-6.0) cluster_1 Step 2: Coupling (pH 7.2-8.5) cluster_2 Side Reactions Carboxyl-PEG Carboxyl-PEG Activation Activation (MES Buffer) Carboxyl-PEG->Activation EDC_NHS EDC + NHS EDC_NHS->Activation Activated_PEG NHS-Ester PEG Activation->Activated_PEG N_Acylurea N-Acylurea Byproduct Activation->N_Acylurea Coupling Coupling (PBS Buffer) Activated_PEG->Coupling Hydrolysis Hydrolysis Activated_PEG->Hydrolysis Amine_Molecule Amine-Molecule Amine_Molecule->Coupling Final_Conjugate PEG-Conjugate Coupling->Final_Conjugate

Caption: Workflow for a two-step EDC/NHS conjugation reaction.

G Start Low Yield Observed Check_Reagents Are EDC/NHS fresh and stored desiccated? Start->Check_Reagents Use_Fresh Use fresh reagents. Equilibrate before opening. Check_Reagents->Use_Fresh No Check_Buffer Is buffer amine-free (e.g., PBS, MES)? Check_Reagents->Check_Buffer Yes Use_Fresh->Check_Buffer Buffer_Exchange Perform buffer exchange. Check_Buffer->Buffer_Exchange No Check_pH Is a two-step pH protocol being used? (Activation pH 4.5-6.0, Coupling pH 7.2-8.5) Check_Buffer->Check_pH Yes Buffer_Exchange->Check_pH Optimize_pH Implement two-step pH protocol. Check_pH->Optimize_pH No Check_Ratio Is molar ratio of PEG/coupling agents sufficient? Check_pH->Check_Ratio Yes Optimize_pH->Check_Ratio Increase_Ratio Increase molar excess of reagents. Check_Ratio->Increase_Ratio No Success Yield Improved Check_Ratio->Success Yes Increase_Ratio->Success

Caption: Troubleshooting decision tree for low yield in PEGylation.

References

Technical Support Center: Stability of m-PEG12-OH in Different Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for the polyethylene (B3416737) glycol (PEG) backbone of this compound is thermal-oxidative degradation.[1][2] This process involves the random scission of the polymer chain, initiated by factors such as heat, oxygen, and light.[3][4][5][6] The degradation results in the formation of lower molecular weight PEG fragments, as well as byproducts like aldehydes and formic esters.[1]

Q2: What are the key factors that influence the stability of this compound in buffer solutions?

A2: Several factors can influence the stability of this compound in solution:

  • Temperature: Elevated temperatures significantly accelerate the rate of thermal-oxidative degradation.[4][7] It is recommended to avoid prolonged heating of PEG solutions.[3]

  • Oxygen: The presence of oxygen is a critical factor for oxidative degradation.[1][8][9] De-gassing buffers and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.[5][6]

  • Light: Exposure to light, particularly UV light, can initiate and accelerate the degradation of PEG.[4][5][6] It is advisable to store this compound and its solutions protected from light.

  • pH: While the ether linkages of the PEG backbone are generally stable to hydrolysis at neutral pH, extreme pH conditions can potentially influence the rate of degradation, especially in the presence of other contributing factors.[8][9]

  • Buffer Composition: Certain buffer components, especially those containing metal ions, can potentially catalyze oxidative degradation. The choice of buffer can also impact the overall stability of molecules conjugated to the PEG.[10][11]

Q3: How should I store this compound and its solutions to ensure maximum stability?

A3: To ensure the long-term stability of this compound, it is recommended to store it at 4°C.[5][6] For solutions, storage at -20°C is generally preferred for longer periods.[5][6] All solutions should be stored in tightly sealed containers, protected from light, and preferably under an inert atmosphere to minimize exposure to oxygen.[5][6]

Q4: Are there any buffers that should be avoided when working with this compound?

A4: While the this compound itself is relatively inert, if it is to be functionalized or used in reactions with other molecules, the choice of buffer becomes critical. For instance, if you are planning to activate the terminal hydroxyl group or conjugate it to another molecule, you should avoid buffers that can interfere with the specific reaction chemistry. For general use and storage of this compound, standard buffers like phosphate, citrate, and Tris are generally acceptable. However, it is always good practice to assess the compatibility of the buffer with any downstream applications.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results over time with the same batch of this compound solution. Degradation of this compound in the stored solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C for long-term), protected from light, and in a tightly sealed container.[5][6]2. Prepare Fresh Solutions: If degradation is suspected, prepare a fresh solution of this compound from a solid stock for your experiments.3. Perform Quality Control: Use an analytical method like HPLC-ELSD or mass spectrometry to check the integrity of your stored this compound solution against a fresh standard.
Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Presence of degradation products or impurities.1. Analyze Degradation Products: Use mass spectrometry to identify the molecular weights of the unexpected peaks, which may correspond to lower molecular weight PEG fragments or oxidized species.[12]2. Review Handling Procedures: Ensure that the this compound and its solutions have not been subjected to excessive heat, light, or air exposure during handling and preparation.[1][3][4]3. Purify the this compound: If significant impurities are present, consider purifying the material using an appropriate chromatographic method.
Low yield in conjugation reactions involving this compound. Degraded or impure this compound.1. Assess Purity: Before use in critical applications, assess the purity of your this compound stock using a suitable analytical technique.[13]2. Use Fresh Reagent: For best results, use a fresh, high-quality this compound reagent.3. Optimize Reaction Conditions: Ensure that the reaction buffer and conditions are optimal for the specific conjugation chemistry being employed and are not contributing to the degradation of the PEG linker.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is illustrative and intended to demonstrate how stability data for this compound might be presented. Actual degradation rates will vary depending on the specific experimental conditions. It is highly recommended to perform your own stability studies for your specific application and buffer systems.

Buffer System pH Temperature Storage Condition Estimated Half-life (t½) Primary Degradation Products
Phosphate Buffer7.44°CDark, Sealed> 12 monthsMinimal degradation
Phosphate Buffer7.425°C (Room Temp)Ambient light, Sealed6 - 9 monthsLower MW PEGs, trace aldehydes
Phosphate Buffer7.440°CAmbient light, Sealed2 - 4 weeksLower MW PEGs, aldehydes, formic esters
Citrate Buffer5.025°C (Room Temp)Ambient light, Sealed8 - 12 monthsLower MW PEGs
Tris Buffer8.525°C (Room Temp)Ambient light, Sealed5 - 8 monthsLower MW PEGs, trace aldehydes

Experimental Protocols

Protocol for Assessing the Stability of this compound in Different Buffers

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various conditions.[14][15][16][17][18]

1. Materials:

  • This compound

  • Buffer solutions of interest (e.g., 100 mM Sodium Phosphate, pH 7.4; 100 mM Sodium Citrate, pH 5.0; 100 mM Tris-HCl, pH 8.5)

  • High-purity water

  • Analytical instruments: HPLC with a suitable detector (e.g., ELSD, CAD, or RI), or LC-MS.[13]

2. Sample Preparation:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 10 mg/mL).

  • For each buffer condition to be tested, dilute the this compound stock solution with the respective buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Transfer aliquots of each solution into separate, clearly labeled vials for each time point and storage condition.

3. Stress Conditions:

  • Control: Store one set of vials at -20°C, protected from light.

  • Room Temperature: Store one set of vials at 25°C, exposed to ambient light.

  • Elevated Temperature: Store one set of vials at an elevated temperature (e.g., 40°C or 60°C) in a temperature-controlled oven or incubator.

  • Photostability: Expose one set of vials to a controlled light source (e.g., a photostability chamber).

4. Time Points:

  • Collect samples at various time points (e.g., 0, 1, 3, 7, 14, 30, and 60 days). The exact time points should be adjusted based on the expected stability under the tested conditions.

5. Analysis:

  • At each time point, retrieve the designated vials from each storage condition.

  • Analyze the samples by a validated stability-indicating HPLC method.[19][20][21][22] A reversed-phase HPLC with an Evaporative Light Scattering Detector (ELSD) is often suitable for PEG analysis.[13]

  • Quantify the peak area of the intact this compound and any degradation products that appear over time.

  • Calculate the percentage of remaining this compound at each time point relative to the initial time point (T=0).

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics and estimate the half-life under each condition.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_buffer Dilute in Test Buffers prep_stock->prep_buffer prep_aliquot Aliquot for Time Points prep_buffer->prep_aliquot stress_control Control (-20°C, Dark) stress_rt Room Temp (25°C, Light) stress_heat Elevated Temp (e.g., 40°C) stress_light Photostability Chamber analysis_sample Collect Samples at Time Points stress_control->analysis_sample stress_rt->analysis_sample stress_heat->analysis_sample stress_light->analysis_sample analysis_hplc Analyze by HPLC-ELSD/MS analysis_sample->analysis_hplc analysis_quant Quantify Peak Areas analysis_hplc->analysis_quant analysis_kinetics Determine Degradation Kinetics analysis_quant->analysis_kinetics G initiators Initiators (Heat, Light, O2, Metal Ions) peg This compound (-O-CH2-CH2-)n-OH initiators->peg Initiation peg_radical PEG Alkyl Radical (-O-CH•-CH2-)n-OH peg->peg_radical peroxy_radical Peroxy Radical (-O-CH(OO•)-CH2-)n-OH peg_radical->peroxy_radical + O2 hydroperoxide Hydroperoxide (-O-CH(OOH)-CH2-)n-OH peroxy_radical->hydroperoxide + H• alkoxy_radical Alkoxy Radical (-O-CH(O•)-CH2-)n-OH hydroperoxide->alkoxy_radical chain_scission Chain Scission alkoxy_radical->chain_scission degradation_products Degradation Products (Lower MW PEGs, Aldehydes, Formic Esters) chain_scission->degradation_products

References

oxidative degradation of m-PEG12-OH and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the oxidative degradation of m-PEG12-OH, along with troubleshooting guides and frequently asked questions to address issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) derivative. It consists of a methoxy (B1213986) group (-OCH3) at one end and a hydroxyl group (-OH) at the other, connected by a chain of twelve repeating ethylene (B1197577) glycol units. This specific chain length ensures uniformity in molecules it's incorporated into.[1][2][3] Its primary applications are in bioconjugation and drug delivery, often serving as a hydrophilic and flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3]

Q2: What are the main stability concerns for this compound?

A2: The primary stability concern for this compound, like other PEG compounds, is oxidative degradation.[4][5] The ether linkages in the PEG chain are susceptible to oxidation, which can lead to chain scission and the formation of various impurities.[6][7] This degradation can compromise the integrity and functionality of the molecule, impacting experimental outcomes.

Q3: What factors can accelerate the oxidative degradation of this compound?

A3: Several factors can accelerate the oxidative degradation of PEG compounds:

  • Exposure to Oxygen: The presence of molecular oxygen is a primary requirement for oxidative degradation to occur.[7]

  • Presence of Transition Metals: Trace amounts of transition metals, such as iron, can catalyze the degradation process.[7]

  • Elevated Temperatures: Higher temperatures can increase the rate of thermo-oxidative degradation.[8][9]

  • Exposure to Light: UV light can initiate photo-oxidative degradation by causing chain initiation.[10][11]

  • Presence of Chemical Initiators: Reactive oxygen species and other radical initiators can trigger the degradation cascade.[7]

Q4: What are the observable signs of this compound degradation in the lab?

A4: Degradation of this compound may not always be visually apparent. However, researchers might observe:

  • Inconsistent Experimental Results: The most common sign is a lack of reproducibility in conjugation reactions or biological assays.

  • Appearance of Unexpected Peaks: Analytical techniques like HPLC or Mass Spectrometry may reveal additional peaks corresponding to degradation products such as formaldehyde, formic acid, or shorter PEG fragments.[6][12]

  • Low Yields: Degraded this compound will have reduced reactivity, leading to lower than expected yields in conjugation reactions.[13][14]

Q5: How can oxidative degradation of this compound be prevented?

A5: Prevention of oxidative degradation involves a combination of proper storage, careful handling, and the use of protective agents:

  • Inert Atmosphere: Storing and handling the compound under an inert atmosphere, such as argon or nitrogen, is crucial to minimize exposure to oxygen.[1][4][5]

  • Use of Antioxidants: The addition of antioxidants can suppress the degradation process.[9]

  • Control of Environmental Factors: Protecting the compound from light and storing it at recommended low temperatures are key preventative measures.[4][5]

Q6: What are the recommended storage and handling procedures for this compound?

A6: To ensure the stability and integrity of this compound, the following procedures are recommended:[4]

  • Long-term Storage: Store at -20°C under an inert atmosphere (argon or nitrogen).[4]

  • Protection from Light and Moisture: Keep in a tightly sealed, light-protected container, preferably with a desiccant.[4]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[1][4][15] After use, repurge the container with an inert gas before resealing.

  • Stock Solutions: Prepare stock solutions using anhydrous solvents like DMSO or DMF.[1][4] Store these solutions in aliquots at -20°C or -80°C under an inert gas.[1]

Troubleshooting Guides

Problem 1: Low or No Yield in a Reaction Involving this compound

Possible CauseRecommended Solution
Degradation of this compound Reagent Confirm the purity of the this compound using HPLC or MS before use.[16] Ensure the compound has been stored correctly at -20°C and protected from light and air.[13][16] If degradation is suspected, use a fresh vial of the reagent.
Incorrect Reaction Conditions Optimize reaction parameters such as pH, temperature, and stoichiometry.[16] Ensure that any activating agents are fresh and handled correctly.
Steric Hindrance Consider increasing the reaction time or temperature, while being mindful of the stability of all reactants.[13] If possible, a PEG linker with a longer spacer arm might be necessary to overcome steric hindrance.[13]
Suboptimal Molar Ratio Optimize the molar ratio of this compound to your target molecule. A 5 to 20-fold molar excess of the PEG linker is often a good starting point for conjugation reactions.[13][14]

Problem 2: Appearance of Unexpected Peaks in Analytical Data (e.g., HPLC, MS)

Possible CauseRecommended Solution
Oxidative Degradation of this compound The unexpected peaks may correspond to degradation byproducts like shorter PEG chains, aldehydes, or carboxylic acids.[6][12] Analyze the sample using high-resolution mass spectrometry to identify the masses of the impurities and compare them to known degradation products.
Contaminated Solvents or Reagents Ensure all solvents are of high purity and reagents are not expired or improperly stored.
Side Reactions Depending on the reaction conditions, side reactions unrelated to degradation may occur. Review the reaction mechanism and consider potential alternative pathways.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

  • Objective: To determine the purity of an this compound sample and detect any degradation products.[16]

  • Instrumentation: An HPLC system equipped with a UV detector, and ideally a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.[16][17]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

    • Mobile Phase A: Water with 0.1% formic acid.[16][17]

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.[16][17]

    • Gradient: A typical gradient could be 5% to 95% B over 20 minutes.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: CAD, ELSD, or Mass Spectrometer.[16]

  • Sample Preparation: Prepare a dilute solution of this compound in the mobile phase.

  • Data Analysis: A pure sample should show a single major peak. The presence of multiple peaks, especially at earlier retention times, may indicate the presence of more polar degradation products.

Protocol 2: Detection of Degradation Products by Mass Spectrometry (MS)

  • Objective: To identify the molecular weights of potential degradation products in an this compound sample.

  • Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent like acetonitrile or methanol (B129727) with 0.1% formic acid.[16]

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via an LC system.[16]

  • Data Analysis: Look for the [M+H]+ or [M+Na]+ adducts of this compound (MW = 560.67 g/mol ).[18] Additionally, search for masses corresponding to known degradation products, such as those resulting from the cleavage of one or more ethylene glycol units.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation PEG_Chain This compound Chain (-O-CH2-CH2-)n PEG_Radical PEG Alkyl Radical (-O-CH•-CH2-) PEG_Chain->PEG_Radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->PEG_Chain H abstraction Peroxy_Radical Peroxy Radical (-O-CH(OO•)-CH2-) PEG_Radical->Peroxy_Radical  + Oxygen O2 Oxygen->Peroxy_Radical Hydroperoxide Hydroperoxide (-O-CH(OOH)-CH2-) Peroxy_Radical->Hydroperoxide + PEG Chain - PEG Radical Alkoxy_Radical Alkoxy Radical (-O-CH(O•)-CH2-) Hydroperoxide->Alkoxy_Radical Decomposition Chain_Scission Chain Scission Alkoxy_Radical->Chain_Scission Degradation_Products Degradation Products (Aldehydes, Esters, Acids) Chain_Scission->Degradation_Products

Caption: Oxidative degradation pathway of this compound.

Start Start: Receive/Prepare This compound Sample Purity_Check Initial Purity Assessment (HPLC, MS) Start->Purity_Check Stress_Conditions Incubate under Stress Conditions (e.g., 40°C, air exposure) Purity_Check->Stress_Conditions Time_Points Sample at Multiple Time Points Stress_Conditions->Time_Points Analysis Analyze Samples (HPLC, MS) Time_Points->Analysis Data_Comparison Compare Data to Time Zero Analysis->Data_Comparison Conclusion Determine Degradation Rate and Products Data_Comparison->Conclusion

Caption: Experimental workflow for assessing this compound stability.

rect_node rect_node Start Experiment Fails (e.g., low yield) Check_Purity Is this compound purity confirmed? Start->Check_Purity Perform_QC Perform QC analysis (HPLC, MS) Check_Purity->Perform_QC No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Degradation_Observed Degradation observed? Perform_QC->Degradation_Observed New_Reagent Use a fresh vial of This compound Degradation_Observed->New_Reagent Yes Degradation_Observed->Check_Conditions No Success Proceed with optimized protocol New_Reagent->Success Optimize_Reaction Optimize pH, temp, and stoichiometry Check_Conditions->Optimize_Reaction No Review_Protocol Review protocol for other error sources Check_Conditions->Review_Protocol Yes Optimize_Reaction->Success Review_Protocol->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: m-PEG12-OH and Linkage Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of m-PEG12-OH, focusing on the crucial topic of hydrolysis. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your PEGylated molecules.

Frequently Asked Questions (FAQs)

Q1: What is the structure of this compound, and which of its linkages are relevant to hydrolysis?

A1: this compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative. Its structure consists of a chain of 12 repeating ethylene (B1197577) glycol units.[1][2] This chain is capped at one end by a methoxy (B1213986) group (m- or CH₃O-) and at the other end by a hydroxyl group (-OH). The linkages within the backbone of the this compound molecule are exclusively ether bonds (-CH₂-CH₂-O-). These ether bonds are chemically robust and generally not susceptible to hydrolysis under standard physiological or experimental conditions.[3] The primary concern for hydrolysis arises not from the PEG backbone itself, but from the new, more labile linkages (e.g., esters, carbonates) that are formed when the terminal hydroxyl group is activated or reacted to conjugate this compound to another molecule, such as a protein, peptide, or small molecule drug.[4][5][6]

Q2: How stable is the ether backbone of this compound to hydrolysis?

A2: The ether backbone of polyethylene glycol is highly stable and resistant to hydrolysis. Significant energy is required to cleave these bonds, typically involving harsh conditions such as very strong acids at elevated temperatures, which are not encountered in typical bioconjugation or physiological environments.[7] Degradation of the PEG backbone is more commonly associated with oxidative pathways rather than hydrolysis.[8][9] Therefore, for most applications, the this compound backbone can be considered non-degradable via hydrolysis.[5]

Q3: If the PEG backbone is stable, what "PEG hydrolysis" should I be concerned about?

A3: The term "PEG hydrolysis" in a drug delivery or bioconjugation context almost always refers to the cleavage of the linker used to attach the PEG chain to a molecule of interest. To facilitate conjugation, the terminal hydroxyl group of this compound is often chemically activated, creating a reactive group such as an N-Hydroxysuccinimide (NHS) ester. This activated group readily reacts with primary amines on a protein to form a stable amide bond. However, this reactive group is also highly susceptible to hydrolysis—a competing reaction where it reacts with water instead of the target molecule.[4] This premature hydrolysis deactivates the PEG reagent, reducing conjugation efficiency.

Furthermore, some PEG linkers are intentionally designed to be hydrolytically cleavable under specific conditions (e.g., the acidic environment of a tumor or endosome) to enable drug release.[6] These cleavable linkers often employ ester or hydrazone bonds.[6]

Q4: What are the primary factors that influence the hydrolysis rate of activated PEG linkers?

A4: The main factors that accelerate the hydrolysis of activated PEG linkers (like PEG-NHS esters) are:

  • High pH: The rate of hydrolysis increases significantly in basic conditions (pH > 8.0).[4]

  • Elevated Temperature: Higher temperatures accelerate the chemical reaction of hydrolysis.[4]

  • Buffer Composition: Buffers containing nucleophiles, especially primary amines like Tris or glycine, will compete with the target molecule and can also promote hydrolysis.[4]

  • Moisture: Activated PEG reagents are highly sensitive to moisture. Improper storage and handling can lead to premature hydrolysis before the reagent is even used.[4]

Q5: How can I detect and quantify the hydrolysis of my PEG reagent or conjugate?

A5: Several analytical techniques can be used to detect and quantify PEG hydrolysis. Two-dimensional liquid chromatography (2D-LC) coupled with charged aerosol detection (CAD) is a powerful method for simultaneously qualifying and quantifying the desired PEGylated product, unreacted PEG reagent, and its hydrolyzed byproducts.[10][11][12][13] Since hydrolyzed PEG derivatives often lack a UV chromophore, CAD is particularly useful.[10] High-performance liquid chromatography (HPLC), particularly reversed-phase (RP-HPLC) and size-exclusion chromatography (SEC), can also be used to separate and monitor the different species over time.[4][14]

Troubleshooting Guide

This guide addresses common issues researchers face related to the hydrolysis of PEG linkers during conjugation experiments.

Problem Potential Cause Recommended Solution(s)
Low PEGylation Efficiency / Low Conjugation Yield Hydrolysis of Activated PEG Reagent: The reagent may have lost reactivity due to improper storage, handling, or reaction conditions that favor hydrolysis over conjugation.[4]1. Use Fresh Reagent: Store activated PEG at -20°C or lower in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[4][14] Prepare the PEG solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[4] 2. Optimize Reaction pH: The optimal pH for reactions with primary amines (e.g., using NHS esters) is typically between 7.0 and 8.5.[4] Perform small-scale pilot reactions to determine the best pH for your specific molecule. 3. Use a Non-Nucleophilic Buffer: Switch to a buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer. Avoid buffers containing primary amines such as Tris.[4][7]
Multiple Peaks in Analytical Chromatogram (e.g., HPLC, LC-MS) Presence of Hydrolyzed PEG: The additional peaks may correspond to the hydrolyzed, inactive form of your PEG reagent (e.g., PEG-acid from a PEG-NHS ester).1. Confirm Identity: Use mass spectrometry (MS) to identify the species corresponding to each peak. The hydrolyzed byproduct will have a different mass than the active reagent. 2. Purify the Conjugate: Use chromatography techniques like SEC or RP-HPLC to separate the desired PEGylated product from unreacted and hydrolyzed PEG.[14]
Inconsistent Results Between Experiments Variable Reagent Quality: The degree of premature hydrolysis of the activated PEG reagent may vary between vials or due to differences in handling on different days.1. Standardize Handling Protocol: Ensure the same procedure is used every time for warming, opening, and dissolving the PEG reagent. 2. Aliquot Reagent: Upon first opening, consider aliquoting the dry PEG reagent into smaller, single-use vials under an inert gas (like argon or nitrogen) to minimize repeated exposure to atmospheric moisture.
Loss of Activity in Purified PEG-Conjugate Over Time Hydrolysis of the Conjugate Linker: If a hydrolytically labile linker was used (e.g., an ester bond), it may be cleaving during storage, releasing the PEG from the target molecule.1. Analyze Linker Stability: Confirm the type of linkage formed. If it is susceptible to hydrolysis, assess its stability in your storage buffer. 2. Optimize Storage Buffer: Store the conjugate in a buffer with a pH that minimizes hydrolysis (often slightly acidic, e.g., pH 5-6) and at a low temperature (e.g., 4°C or -80°C). 3. Consider a More Stable Linker: For long-term stability, use chemistries that form highly stable bonds, such as the amide bond formed from an NHS ester reaction or an ether bond.

Quantitative Data on Linker Stability

The stability of the activated linker is critical for successful conjugation. The data below summarizes the hydrolysis half-lives for a common class of activated PEGs, PEG-N-Hydroxysuccinimide (NHS) Esters, under various conditions. Note that the stability of the NHS ester is primarily dependent on pH and is not significantly affected by the length of the PEG chain.[15]

pHTemperatureHydrolysis Half-lifeReference(s)
7.025°C4-5 hours[15]
8.025°C~1 hour[15]
8.625°C~10 minutes[15]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with an Activated PEG-NHS Ester

This protocol describes a general method for conjugating an m-PEG-NHS ester to a protein, with critical steps highlighted to minimize hydrolysis.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • m-PEG-NHS ester (e.g., m-PEG12-NHS ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at the desired reaction pH (typically 7.4-8.0).

  • PEG Reagent Preparation: This step is critical. Allow the vial of dry m-PEG-NHS ester to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation. Immediately dissolve the required amount in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-50 mg/mL). Do not store this solution; use it immediately.[4][15]

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the PEG stock solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% (v/v) to maintain protein stability.[15]

  • Incubation: Incubate the reaction mixture. To minimize hydrolysis, a shorter time at room temperature (30-60 minutes) is often preferred over a longer time at 4°C (2-4 hours).[15] Monitor the reaction progress using SDS-PAGE or HPLC if possible.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[15] This will consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted and hydrolyzed PEG reagent byproducts from the PEGylated protein using size-exclusion chromatography (SEC), dialysis, or another appropriate purification method.[15]

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight and use HPLC and/or mass spectrometry to confirm the degree of PEGylation and purity.

Protocol 2: Assessing Hydrolytic Stability of a PEG-Conjugate

This protocol outlines a method to determine the stability of the linkage in a purified PEG-conjugate.

Materials:

  • Purified PEG-conjugate.

  • A series of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0).

  • HPLC system with an appropriate column (SEC or RP-HPLC).

  • Constant temperature incubator.

Procedure:

  • Sample Preparation: Dilute the purified PEG-conjugate into separate vials containing the different pH buffers to a known final concentration.

  • Initial Analysis (T=0): Immediately inject a sample from each pH condition onto the HPLC system to obtain the initial chromatogram. This serves as the baseline (T=0) measurement.

  • Incubation: Place the vials in a constant temperature incubator set to the desired test temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.

  • Data Analysis: For each time point, quantify the peak area of the intact PEG-conjugate. Plot the percentage of remaining intact conjugate versus time for each pH condition. This will allow you to determine the rate of hydrolysis and the half-life of the conjugate under different conditions.

Visualizations

Hydrolysis_Mechanism Figure 1: Comparison of Linkage Stability cluster_0 Hydrolysis of Activated Ester Linkage (Labile) cluster_1 Hydrolysis of PEG Ether Backbone (Stable) PEG_NHS Activated PEG (m-PEG-NHS Ester) PEG_Acid Inactive PEG (m-PEG-Acid) PEG_NHS->PEG_Acid Hydrolysis (fast at high pH) H2O_1 H₂O (Water) H2O_1->PEG_Acid NHS NHS byproduct PEG_Backbone This compound Backbone (...-O-CH₂-CH₂-O-...) No_Reaction No Reaction (Stable under normal conditions) PEG_Backbone->No_Reaction No Hydrolysis H2O_2 H₂O (Water) H2O_2->No_Reaction

Caption: Figure 1: Comparison of Linkage Stability

Troubleshooting_Workflow Figure 2: Workflow for Troubleshooting Low PEGylation Yield start Problem: Low PEGylation Yield check_reagent Was PEG reagent handled correctly? (Warmed before opening, fresh solution) start->check_reagent check_ph Is reaction pH optimal? (pH 7.0 - 8.5) check_reagent->check_ph Yes solution_reagent Solution: Use fresh reagent, store at -20°C, prepare solution immediately before use. check_reagent->solution_reagent No check_buffer Is the buffer non-nucleophilic? (e.g., PBS, not Tris) check_ph->check_buffer Yes solution_ph Solution: Perform pH screening to find optimal condition. check_ph->solution_ph No solution_buffer Solution: Exchange into a non-amine buffer like PBS or Borate. check_buffer->solution_buffer No success Yield Improved check_buffer->success Yes solution_reagent->success solution_ph->success solution_buffer->success

Caption: Figure 2: Workflow for Troubleshooting Low PEGylation Yield

References

Technical Support Center: The Role of m-PEG12-OH Linker in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the impact of the m-PEG12-OH linker on the efficacy of Proteolysis Targeting Chimeras (PROTACs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a linker in a PROTAC molecule?

A1: The linker in a PROTAC is a crucial component that connects the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] It is not merely a spacer but actively contributes to the PROTAC's biological activity. The linker's length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and the E3 ligase), as well as the PROTAC's cell permeability and pharmacokinetic properties.[2][3]

Q2: What are the specific advantages of using a polyethylene (B3416737) glycol (PEG) linker like this compound in PROTAC design?

A2: PEG linkers are frequently used in PROTAC design due to several beneficial properties:

  • Enhanced Solubility: The hydrophilic nature of PEG linkers can improve the aqueous solubility of the PROTAC molecule, which is often lipophilic.[4]

  • Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passage across the cell membrane.[4]

  • Tunable Length: PEG linkers can be synthesized in various lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal degradation.[3]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.[4]

Q3: How does the length of the this compound linker impact PROTAC efficacy?

A3: The length of the linker is a critical factor for PROTAC efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[5]

  • Too short: A linker that is too short may lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively.[5]

  • Too long: A linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[5] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5]

Q4: What is the "hook effect" and how can the this compound linker length contribute to it?

A4: The "hook effect" is a phenomenon observed in PROTAC experiments where at high concentrations, the efficacy of the PROTAC decreases.[6] This is because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6][7] The length and flexibility of the PEG linker can influence the stability of these non-productive binary complexes. While a longer linker like this compound can provide flexibility for ternary complex formation, in some systems, it might also contribute to the hook effect at high concentrations.[7]

Troubleshooting Guides

Issue 1: Poor or no degradation of the target protein with my this compound PROTAC.

  • Possible Cause: The this compound linker may not be the optimal length for your specific target and E3 ligase combination, leading to an unstable or non-productive ternary complex.[7]

  • Troubleshooting Steps:

    • Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG8, PEG12, PEG16) to empirically determine the optimal length.

    • Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm that your PROTAC is capable of forming a ternary complex with the target protein and E3 ligase.

    • Confirm Cellular Uptake: Ensure that your PROTAC is able to penetrate the cell membrane. This can be assessed using techniques like LC-MS/MS on cell lysates.

Issue 2: A significant "hook effect" is observed at higher concentrations of my this compound PROTAC.

  • Possible Cause: At high concentrations, your this compound PROTAC is likely forming more binary complexes than productive ternary complexes.[6]

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: Perform dose-response experiments over a broad range of concentrations to accurately determine the optimal concentration for degradation and the extent of the hook effect.

    • Modify Linker Rigidity: Consider synthesizing PROTACs with linkers of similar length to this compound but with more rigid components (e.g., incorporating piperazine (B1678402) or triazole moieties) to potentially disfavor the formation of non-productive binary complexes.[7]

Issue 3: My this compound PROTAC shows good degradation in biochemical assays but poor activity in cells.

  • Possible Cause: The physicochemical properties of your PROTAC, influenced by the this compound linker, may be limiting its cellular permeability or stability.

  • Troubleshooting Steps:

    • Evaluate Physicochemical Properties: Analyze the calculated properties of your PROTAC, such as cLogP and topological polar surface area (TPSA). The hydrophilic nature of the PEG linker might be hindering passive diffusion.

    • Assess Metabolic Stability: Investigate the stability of your PROTAC in cell lysates or with liver microsomes to determine if it is being rapidly metabolized.

Data Presentation

Table 1: Illustrative Data on the Impact of PEG Linker Length on BRD4 Degradation

PROTAC ConstructLinkerDC50 (nM)Dmax (%)cLogPTPSA (Ų)
PROTAC-1m-PEG4-OH150754.2180
PROTAC-2m-PEG8-OH50903.8220
PROTAC-3 This compound 25 95 3.4 260
PROTAC-4m-PEG16-OH80853.0300

Data is illustrative and represents a hypothetical scenario for demonstration purposes.

Table 2: Troubleshooting Summary for a Hypothetical this compound PROTAC Targeting KRAS

IssuePossible CauseRecommended ActionExpected Outcome
No degradation observedSuboptimal linker lengthSynthesize and test PROTACs with PEG4, PEG8, and PEG16 linkers.Identification of a linker length that promotes efficient degradation.
Significant hook effectFormation of unproductive binary complexesPerform a detailed dose-response curve from 0.1 nM to 10 µM.Determine the optimal concentration window for maximum degradation.
Poor cellular activityLow cell permeabilityAssess cell permeability using a PAMPA assay.Quantify the ability of the PROTAC to cross cell membranes.

Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTAC (and vehicle control) for a specified duration (e.g., 24 hours).[8]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein samples to the same concentration, denature them, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[8]

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence substrate.[8]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.[8]

Protocol 2: Cell Viability Assay (e.g., MTS Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your PROTAC for the desired time period (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycling Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment (PROTAC Dose Response) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Optimization_Logic Start Start: Poor PROTAC Efficacy with this compound Q1 Is Ternary Complex Formation Confirmed? Start->Q1 A1_No Action: Perform Biophysical Binding Assays (SPR, ITC) Q1->A1_No No A1_Yes Synthesize Library of PROTACs with Varying PEG Lengths (e.g., PEG4, 8, 12, 16) Q1->A1_Yes Yes A1_No->A1_Yes Q2 Is an Optimal Linker Length Identified? A1_Yes->Q2 A2_Yes Proceed with Optimized PROTAC Q2->A2_Yes Yes A2_No Consider Modifying Linker Composition (e.g., add rigidity) Q2->A2_No No

Caption: Logical workflow for troubleshooting linker length.

References

Technical Support Center: Purification of m-PEG12-OH Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the removal of unreacted m-PEG12-OH from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when removing unreacted this compound?

The main challenge in purifying molecules conjugated with this compound is separating the desired product from the excess unreacted PEG reagent. Due to its relatively small size and hydrophilic nature, this compound can be difficult to separate from the product, especially if the product itself is a small molecule or peptide. Key challenges include:

  • Similar Physical Properties: The unreacted this compound may have similar solubility and chromatographic behavior to the desired product, making separation difficult.

  • Product Loss: Aggressive purification methods can lead to a significant loss of the final product.

  • Detection: this compound lacks a strong chromophore, making it difficult to detect using standard UV-Vis spectroscopy.[1]

Q2: What are the most common methods for removing unreacted this compound?

The most effective methods for removing unreacted this compound leverage differences in molecular size, charge, or hydrophobicity between the unreacted PEG and the conjugated product.[2] Common techniques include:

  • Size-Exclusion Chromatography (SEC): Highly effective for separating molecules based on their size. This is often the preferred method when the product is significantly larger than this compound.[3]

  • Dialysis and Ultrafiltration: These membrane-based techniques are useful for removing small molecules like this compound from larger protein or antibody conjugates.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for separating molecules based on hydrophobicity. This can be effective if the conjugation significantly alters the polarity of the target molecule.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is applicable if the conjugation with this compound alters the overall charge of the target molecule.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.[2]

Q3: How do I choose the best purification method for my specific application?

The choice of purification method depends on several factors:

  • Size of the Conjugated Product: For large molecules like proteins and antibodies, SEC, dialysis, or ultrafiltration are generally the most effective methods for removing the much smaller this compound.

  • Physicochemical Properties of the Product: If the conjugation significantly changes the charge or hydrophobicity of your molecule, IEX or RP-HPLC may be suitable options.

  • Scale of the Reaction: For small-scale, analytical purifications, HPLC-based methods offer high resolution. For larger-scale preparations, SEC or tangential flow filtration (a form of ultrafiltration) are more scalable.

  • Purity Requirements: The required purity of the final product will influence the choice of method or the need for multiple purification steps.

Troubleshooting Guides

Issue 1: Poor separation of unreacted this compound using Size-Exclusion Chromatography (SEC)
Possible Cause Recommended Solution
Inappropriate column selection: The column's fractionation range may not be suitable for the size difference between your product and this compound.Select a column with a fractionation range that provides good resolution between the molecular weight of your product and that of this compound (MW: ~561 g/mol ).
Suboptimal mobile phase: The mobile phase composition may be causing interactions between your product or the PEG with the stationary phase.Ensure the mobile phase is appropriate for your molecule and the column. A common mobile phase for SEC is phosphate-buffered saline (PBS).[4]
Sample overloading: Injecting too much sample can lead to broad peaks and poor resolution.Reduce the sample volume or concentration. It is important to keep the sample concentration as high as possible without causing viscosity issues.[5]
Issue 2: Low product recovery after purification
Possible Cause Recommended Solution
Adsorption to chromatography media: Your product may be non-specifically binding to the column matrix.Modify the mobile phase by adding salts or organic modifiers to reduce non-specific interactions. Consider using a different type of chromatography resin.
Product instability: The buffer conditions (pH, ionic strength) may be causing your product to precipitate or degrade.Ensure the purification buffer is optimized for the stability of your product.
Membrane fouling (Dialysis/Ultrafiltration): The membrane may be clogged, leading to reduced flow and product loss.Use a membrane with a larger pore size if appropriate, or pre-filter the sample to remove aggregates.
Over-concentration (Ultrafiltration): Excessive concentration can lead to product precipitation on the membrane.Monitor the concentration process carefully and consider performing diafiltration (buffer exchange) steps.
Issue 3: Contamination of the final product with this compound
Possible Cause Recommended Solution
Insufficient purification cycles: A single purification step may not be enough to achieve the desired purity.Perform multiple purification steps or combine different purification techniques (e.g., SEC followed by IEX).
Incorrect membrane molecular weight cut-off (MWCO) for dialysis/ultrafiltration: The MWCO may be too large, allowing some this compound to be retained.Use a dialysis membrane or ultrafiltration device with an MWCO that is significantly smaller than your product but larger than this compound. A 3-5 kDa MWCO is often a good starting point for larger proteins.
Inefficient washing: Inadequate washing during precipitation or solid-phase extraction methods can leave residual this compound.Increase the volume and number of wash steps.

Data Presentation

Comparison of Common Purification Methods for Removing Unreacted this compound

MethodPrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Size-Exclusion Chromatography (SEC) Separation by sizeHigh (>95%)Good (70-90%)High resolution, applicable to a wide range of molecules.[3]Can be time-consuming, potential for sample dilution.
Dialysis Separation by size via a semi-permeable membraneModerate to HighGood to High (80-95%)Simple, gentle on the product.Slow process, requires large buffer volumes.
Ultrafiltration/Diafiltration Separation by size using pressure and a semi-permeable membraneModerate to HighHigh (>90%)Fast, can concentrate the sample simultaneously.Potential for membrane fouling and product loss due to non-specific binding.
Reverse-Phase HPLC (RP-HPLC) Separation by hydrophobicityVery High (>98%)Moderate to Good (60-85%)High resolution, good for small molecules.Requires organic solvents, may denature sensitive proteins.
Ion-Exchange Chromatography (IEX) Separation by chargeHigh (>95%)Good (70-90%)High capacity, can separate isoforms.Only effective if there is a charge difference between the product and PEG.

Note: Purity and yield are highly dependent on the specific characteristics of the conjugated product and the optimization of the purification protocol.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Size-Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for separating your target molecule from this compound (MW ~561 g/mol ). For example, a column with a fractionation range of 100 to 7,000 Da would be suitable for purifying a small peptide conjugate.

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.[4]

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Centrifuge or filter the sample (0.22 µm or 0.45 µm filter) to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at the pre-determined flow rate. Collect fractions and monitor the elution profile using a UV detector (if your molecule has a chromophore) or a refractive index (RI) detector. The larger conjugated product will elute before the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC, LC-MS, SDS-PAGE) to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the pure fractions and, if necessary, concentrate the sample using ultrafiltration.

Protocol 2: Removal of Unreacted this compound using Dialysis
  • Membrane Selection: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is at least 10-20 times smaller than the molecular weight of your target molecule but significantly larger than this compound. For example, for a 30 kDa protein, a 3.5 kDa or 5 kDa MWCO membrane would be appropriate.

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.

  • Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., PBS), typically 100-200 times the sample volume. Stir the buffer gently at room temperature or 4°C.

  • Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then dialyze overnight to ensure complete removal of the unreacted this compound.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Method cluster_analysis Analysis & Final Product reaction_mixture Crude Reaction Mixture (Product + unreacted this compound) filtration Filtration / Centrifugation reaction_mixture->filtration sec Size-Exclusion Chromatography (SEC) filtration->sec Size-based separation dialysis Dialysis / Ultrafiltration filtration->dialysis Size-based separation rphplc Reverse-Phase HPLC filtration->rphplc Polarity-based separation fraction_collection Fraction Collection sec->fraction_collection purity_analysis Purity Analysis (HPLC, LC-MS) dialysis->purity_analysis rphplc->fraction_collection fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_product Purified Product pooling->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_issue Identify the Issue cluster_cause_sep Potential Causes cluster_cause_yield Potential Causes cluster_cause_contam Potential Causes cluster_solution Solutions start Poor Purification Outcome poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield contamination PEG Contamination start->contamination wrong_column Incorrect Column/ Membrane poor_separation->wrong_column bad_mobile_phase Suboptimal Buffer/ Mobile Phase poor_separation->bad_mobile_phase overloading Sample Overloading poor_separation->overloading adsorption Adsorption to Matrix low_yield->adsorption instability Product Instability low_yield->instability insufficient_steps Insufficient Purification contamination->insufficient_steps wrong_mwco Incorrect MWCO contamination->wrong_mwco solution1 Optimize column/membrane selection wrong_column->solution1 solution2 Adjust buffer/mobile phase composition bad_mobile_phase->solution2 solution3 Reduce sample load overloading->solution3 solution4 Add modifiers to reduce adsorption adsorption->solution4 solution5 Optimize buffer for stability instability->solution5 solution6 Incorporate additional purification steps insufficient_steps->solution6 solution7 Select appropriate MWCO wrong_mwco->solution7

Caption: Troubleshooting logic for this compound purification issues.

References

Technical Support Center: Characterization of m-PEG12-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of m-PEG12-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a discrete polyethylene (B3416737) glycol (PEG) linker with a methoxy (B1213986) group at one end and a hydroxyl group at the other, connected by a 12-unit ethylene (B1197577) glycol chain. Its primary application is in bioconjugation, where it is used to improve the solubility, stability, and pharmacokinetic properties of molecules such as proteins, peptides, and small drugs. The terminal hydroxyl group allows for covalent attachment to various functional groups on the target molecule.

Q2: What are the main challenges in characterizing this compound conjugates?

A2: The primary challenges in characterizing this compound conjugates stem from the potential for incomplete reaction, the formation of side products, and the inherent properties of PEG. Key difficulties include:

  • Heterogeneity: The reaction may produce a mixture of the desired conjugate, unreacted starting materials (both the this compound and the target molecule), and side products.

  • Lack of a Strong Chromophore: The PEG molecule itself does not have a strong UV chromophore, which can make detection and quantification by standard HPLC-UV methods challenging.[1]

  • Broad Peaks in Chromatography: PEGylated molecules can exhibit broad peaks and peak tailing in reversed-phase HPLC, complicating purification and analysis.[1]

  • Complex Mass Spectra: The presence of multiple PEGylated species can lead to complex mass spectra that may be difficult to interpret.[1]

Q3: How does the hydroxyl group of this compound influence the conjugation strategy?

A3: The terminal hydroxyl group is less reactive than functional groups like amines or carboxylic acids. Conjugation typically requires activation of either the hydroxyl group on the PEG or a corresponding functional group on the target molecule. Common strategies include esterification to a carboxylic acid or etherification. The choice of reaction chemistry will dictate the reaction conditions and potential side products, which in turn affects the characterization approach.

Q4: Is it possible for the PEG chain to degrade during conjugation or analysis?

A4: The polyethylene glycol backbone is generally considered stable under most bioconjugation and analytical conditions. However, extreme pH or temperature conditions should be avoided as they can potentially lead to degradation. The stability of the linkage formed (e.g., an ester bond) is often the more critical factor to consider during analysis and for the long-term stability of the conjugate.[2][3]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Q: I am observing very little or no formation of my desired this compound conjugate. What are the likely causes?

A: Low conjugation yield is a common issue and can often be attributed to problems with reagents, reaction conditions, or the chosen conjugation chemistry.

Potential Cause Troubleshooting Steps
Inactive Reagents Ensure that all reagents, especially activating agents (e.g., carbodiimides like EDC if forming an ester), are fresh and have been stored correctly to prevent degradation from moisture.[4]
Suboptimal Reaction Conditions Verify that the pH, temperature, and solvent are appropriate for the specific conjugation chemistry being used. For example, EDC/NHS chemistry for ester formation has optimal pH ranges for the activation and coupling steps.[4]
Steric Hindrance The conjugation site on the target molecule may be sterically hindered, preventing the this compound from accessing it. Consider using a different conjugation strategy or modifying the linker length if possible.[4]
Presence of Water For reactions sensitive to hydrolysis, such as those involving activated esters, ensure that anhydrous solvents and reagents are used to prevent premature quenching of the reaction.[4]
Issue 2: Complex or Impure Product Mixture on HPLC

Q: My HPLC chromatogram shows multiple peaks, and I'm unsure which is my product. How can I identify the correct peak and assess purity?

A: A complex HPLC profile is common in conjugation reactions. A systematic approach is needed to identify the product and impurities.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Inject standards of your starting this compound and the target molecule to identify their retention times.
Side Products The presence of unexpected peaks may indicate the formation of side products. This could be due to reactions with secondary functional groups on your target molecule or degradation of reagents.
Poor Chromatographic Resolution Optimize your HPLC method. Try a different gradient, mobile phase, or column chemistry (e.g., C4 instead of C18 for protein conjugates) to improve separation.[1]
Lack of UV Absorbance If your conjugate or impurities lack a UV chromophore, consider using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[1]
Issue 3: Difficulty in Purifying the Conjugate

Q: I am struggling to separate my this compound conjugate from unreacted PEG and other impurities. What purification methods are most effective?

A: The purification of PEGylated products can be challenging due to the similar properties of the conjugate and potential impurities.

Purification Method Application and Considerations
Size Exclusion Chromatography (SEC) This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted molecules like excess this compound.[5]
Reversed-Phase HPLC (RP-HPLC) RP-HPLC can be used for purification, but optimization is often required to achieve good separation, especially if the hydrophobicity difference between the conjugate and impurities is small.
Ion Exchange Chromatography (IEX) If the conjugation process alters the net charge of the target molecule, IEX can be a powerful tool for separation.

Experimental Protocols

Protocol 1: Characterization by Reversed-Phase HPLC (RP-HPLC)

This protocol is a general guideline for the purity assessment of an this compound conjugate.

  • Instrumentation: HPLC system with a UV detector. An ELSD or CAD is recommended if the conjugate lacks a strong chromophore.[1]

  • Column: C18 or C4 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or formic acid.[1]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or formic acid.[1]

  • Gradient: A linear gradient tailored to the hydrophobicity of the conjugate. A typical starting point is 10-90% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins). If using ELSD or CAD, follow the manufacturer's recommendations.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines the use of ESI-MS for confirming the molecular weight of the conjugate.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).

  • LC Conditions (for LC-MS):

    • Column: A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for small molecules).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to elute the conjugate.

  • MS Conditions:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Set to encompass the expected m/z of the conjugate.

  • Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a concentration of approximately 1 mg/mL. For protein conjugates, desalting may be required.[1]

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. Compare the experimental mass with the theoretical mass.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a method for confirming the structure of the conjugate using ¹H NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Filter the solution into a clean NMR tube.[1]

  • Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • Key Signals to Observe:

    • The characteristic repeating ethylene glycol protons of the PEG linker, which typically appear as a complex multiplet around 3.6 ppm.[1]

    • The methoxy protons of the m-PEG group, which should appear as a singlet around 3.3-3.4 ppm.[1]

    • Signals corresponding to the protons of the conjugated molecule, which may be shifted upon conjugation.

  • Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials to confirm the presence of signals from both components and to identify any chemical shifts indicative of successful conjugation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + Target Molecule reaction Conjugation Reaction start->reaction purify Purification (e.g., SEC, RP-HPLC) reaction->purify Crude Product hplc Purity Assessment (RP-HPLC) purify->hplc Purified Conjugate ms Molecular Weight Confirmation (MS) purify->ms nmr Structural Confirmation (NMR) purify->nmr

Caption: A typical experimental workflow for the synthesis and characterization of this compound conjugates.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product cluster_analysis Ambiguous Analytical Data start Problem with Conjugate Characterization reagents Check Reagent Activity start->reagents hplc_method Optimize HPLC Method start->hplc_method ms_analysis Deconvolute Mass Spectrum start->ms_analysis conditions Optimize Reaction Conditions reagents->conditions sterics Assess Steric Hindrance conditions->sterics detector Use Universal Detector (CAD/ELSD) hplc_method->detector purification Refine Purification Strategy detector->purification nmr_analysis Compare with Starting Materials ms_analysis->nmr_analysis orthogonal Use Orthogonal Techniques nmr_analysis->orthogonal

References

Technical Support Center: Controlling the Degree of PEGylation with m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when controlling the degree of PEGylation using m-PEG12-OH.

Frequently Asked Questions (FAQs)

Q1: Can I directly use this compound for PEGylation?

A1: No, the terminal hydroxyl (-OH) group of this compound is generally unreactive under standard bioconjugation conditions. It needs to be "activated" by converting the hydroxyl group into a more reactive functional group, such as a tosylate, NHS ester, or aldehyde, before it can be efficiently conjugated to a biomolecule.

Q2: What are the common activation methods for this compound?

A2: The most common activation methods involve:

  • Tosylation: Reacting this compound with p-toluenesulfonyl chloride (TsCl) to form m-PEG12-OTs. The tosylate is an excellent leaving group for subsequent reactions with nucleophiles like amines or thiols.

  • Conversion to m-PEG12-NHS Ester: This is a multi-step process that typically involves converting the hydroxyl group to a carboxylic acid, which is then activated with N-hydroxysuccinimide (NHS) to create an amine-reactive NHS ester.

  • Oxidation to m-PEG12-Aldehyde: The hydroxyl group can be oxidized to an aldehyde, which can then be used for N-terminal specific PEGylation via reductive amination.

Q3: How do I control the degree of PEGylation?

A3: The degree of PEGylation, which is the number of PEG molecules attached to a single biomolecule, can be controlled by carefully adjusting several reaction parameters:

  • Molar Ratio of Activated PEG to Biomolecule: This is the most critical factor. Increasing the molar excess of the activated PEG reagent will generally result in a higher degree of PEGylation.[1] It is recommended to perform small-scale optimization experiments with varying molar ratios to find the optimal condition for your desired outcome.[2]

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the functional groups on both the PEG reagent and the target biomolecule. For example, when targeting primary amines with an NHS ester, a pH range of 7.0-8.5 is typically used.[2] A lower pH within this range can sometimes favor modification of the N-terminus over lysine (B10760008) residues.

  • Reaction Time: Shorter reaction times generally lead to a lower degree of PEGylation. Monitoring the reaction over time can help determine the point at which the desired degree of PEGylation is achieved.

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 4°C) can slow down the reaction rate, providing better control over the extent of PEGylation.[1]

  • Protein Concentration: The concentration of the biomolecule can influence the reaction kinetics. Higher protein concentrations may require a lower molar excess of the PEG reagent to achieve the same degree of PEGylation.

Q4: What are the best methods to characterize the degree of PEGylation?

A4: Several analytical techniques can be used to determine the degree of PEGylation:

  • SDS-PAGE: This is a simple and widely used method to qualitatively assess the increase in molecular weight of the protein after PEGylation. A shift in the band to a higher apparent molecular weight indicates successful PEGylation. Multiple bands may suggest different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated).[3][4][5]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is a powerful technique for accurately determining the molecular weight of the unmodified and PEGylated protein. The degree of PEGylation can be calculated from the mass difference.[6][7][8][9][10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius and therefore elute earlier than their unmodified counterparts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the quantitative determination of the degree of PEGylation by comparing the integral of the characteristic PEG protons to a unique proton signal from the biomolecule.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during the activation of this compound and the subsequent PEGylation reaction.

Issue 1: Low Yield During Activation of this compound
Symptom Probable Cause Recommended Solution(s)
Low or no conversion of this compound to the activated form (e.g., m-PEG12-OTs).Moisture Contamination: this compound is hygroscopic, and water will react with the activating reagent (e.g., tosyl chloride), reducing its availability.* Ensure this compound is thoroughly dried under vacuum before use. * Use anhydrous solvents (e.g., dichloromethane, DMF) for the reaction. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degraded Activating Reagent: Reagents like tosyl chloride are sensitive to moisture and can degrade over time.* Use a fresh bottle of the activating reagent. * Store activating reagents in a desiccator.
Suboptimal Reaction Conditions: Incorrect stoichiometry or temperature can lead to incomplete reaction.* Use a slight excess (1.2-1.5 equivalents) of the activating reagent. * Ensure the correct amount and quality of the base (e.g., pyridine (B92270) or triethylamine (B128534) for tosylation) is used. * Follow the recommended temperature profile for the specific activation reaction (e.g., initial cooling to 0°C for tosylation).[12]
Issue 2: Low Yield of PEGylated Product
Symptom Probable Cause Recommended Solution(s)
A significant amount of unreacted biomolecule remains after the PEGylation reaction.Hydrolyzed Activated PEG: Activated PEG reagents, especially NHS esters, are susceptible to hydrolysis in aqueous buffers, rendering them inactive.* Prepare the solution of the activated PEG immediately before use. Do not store activated PEG in aqueous solutions.[13][14][15] * Control the reaction pH; for NHS esters, a pH of 7.0-7.5 can offer a good balance between amine reactivity and NHS ester stability.[16]
Suboptimal Molar Ratio: An insufficient amount of activated PEG will lead to incomplete conjugation.* Increase the molar excess of the activated PEG reagent. Perform a titration to find the optimal ratio for your target biomolecule. A common starting point is a 5- to 20-fold molar excess.[1][17]
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target biomolecule for the activated PEG.* Perform a buffer exchange into a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer before the reaction.[13]
Steric Hindrance: The target functional group on the biomolecule may be in a sterically hindered location, making it less accessible to the PEG reagent.* Consider using a PEG reagent with a longer spacer arm. * Slightly increase the reaction temperature or time to overcome the energy barrier, but monitor for potential side reactions or protein denaturation.
Issue 3: High Degree of Polydispersity in the PEGylated Product
Symptom Probable Cause Recommended Solution(s)
The final product is a heterogeneous mixture with multiple PEG chains attached per biomolecule.High PEG-to-Biomolecule Molar Ratio: An excessive amount of activated PEG increases the likelihood of multiple PEG chains attaching to a single molecule.* Systematically decrease the molar ratio of activated PEG to your biomolecule. * Perform small-scale trial reactions with varying ratios (e.g., 1:1, 5:1, 10:1) to identify the ratio that favors the desired degree of PEGylation.
Multiple Reactive Sites: The biomolecule has multiple reactive sites with similar reactivity (e.g., multiple lysine residues for amine-reactive PEGylation).* For amine-reactive PEGylation, performing the reaction at a lower pH (e.g., 7.0-7.5) can sometimes increase selectivity for the more reactive N-terminal alpha-amino group over the epsilon-amino groups of lysines. * Consider site-specific PEGylation strategies if a homogenous product is critical.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the attachment of additional PEG chains.* Monitor the reaction progress over time using techniques like SDS-PAGE or SEC. * Quench the reaction (e.g., by adding a small molecule with the target functional group like Tris or glycine (B1666218) for NHS esters) once the desired degree of PEGylation is achieved.

Data Presentation

The degree of PEGylation is highly dependent on the specific protein and the reaction conditions used. The following table provides a general illustration of the expected trend when varying the molar ratio of an amine-reactive m-PEG12-NHS ester to a model protein. Note: These values are illustrative and should be optimized for your specific system.

Molar Ratio (m-PEG12-NHS Ester : Protein)Expected Predominant SpeciesExpected Average Degree of PEGylation
1:1 - 3:1Mono-PEGylated~1
5:1 - 10:1Mixture of Mono- and Di-PEGylated1 - 2
>20:1Mixture of various PEGylated species>2

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of this compound to the more reactive m-PEG12-tosylate (m-PEG12-OTs).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Round-bottom flask and magnetic stirrer

  • Ice bath

Procedure:

  • Preparation: Thoroughly dry the this compound under vacuum. Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the dried this compound (1 equivalent) in anhydrous DCM in the round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.

  • Addition of TsCl: Slowly add p-toluenesulfonyl chloride (1.2 equivalents), dissolved in a minimal amount of anhydrous DCM, to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Extract the product with DCM, wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude m-PEG12-OTs by column chromatography on silica (B1680970) gel.

Protocol 2: Amine-Reactive PEGylation using Activated m-PEG12

This protocol provides a general procedure for the PEGylation of a protein using a pre-activated m-PEG12-NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated m-PEG12-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification supplies (e.g., dialysis cassettes or size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Activated PEG Preparation: Immediately before use, dissolve the m-PEG12-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • PEGylation Reaction: Add the desired molar excess (e.g., 5- to 20-fold) of the activated PEG solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[18]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[18]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation.

Visualizations

PEGylation_Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: PEGylation Reaction cluster_purification Step 3: Purification & Analysis mPEG_OH This compound Activation Activation (e.g., Tosylation) mPEG_OH->Activation Activated_PEG Activated m-PEG12 (e.g., m-PEG12-OTs or m-PEG12-NHS) Activation->Activated_PEG Mix Mix & Incubate (Control Molar Ratio, pH, Time) Activated_PEG->Mix Protein Target Biomolecule (e.g., Protein) Protein->Mix PEGylated_Protein Crude PEGylated Product Mix->PEGylated_Protein Purification Purification (e.g., SEC) PEGylated_Protein->Purification Final_Product Purified PEGylated Biomolecule Purification->Final_Product Analysis Characterization (SDS-PAGE, Mass Spec) Final_Product->Analysis Troubleshooting_Logic Start PEGylation Experiment Problem Low Yield or High Polydispersity? Start->Problem Check_Activation Verify Activation of this compound Problem->Check_Activation Yes Success Successful PEGylation Problem->Success No Check_Ratio Optimize Molar Ratio Check_Activation->Check_Ratio Check_pH Check Reaction pH Check_Ratio->Check_pH Check_Buffer Use Amine-Free Buffer Check_pH->Check_Buffer Check_Buffer->Start Re-run Experiment

References

side reactions of m-PEG12-OH and how to minimize them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for m-PEG12-OH. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the use of this compound in your experiments. Here, you will find information to help you minimize common side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative with a methoxy (B1213986) group at one end and a hydroxyl group at the other. The "12" signifies that it contains twelve repeating ethylene (B1197577) glycol units. This structure provides a discrete and defined spacer length, which is crucial for reproducibility in bioconjugation. Its primary applications are in drug delivery, proteomics, and nanotechnology, where it is used as a linker to improve the solubility, stability, and pharmacokinetic properties of biomolecules and nanoparticles.[1]

Q2: What are the main chemical reactions the hydroxyl group of this compound can undergo?

The terminal hydroxyl group of this compound can undergo several common organic reactions, primarily:

  • Esterification: Reaction with a carboxylic acid or its activated derivative to form a stable ester linkage.

  • Etherification: Reaction with an alkyl halide or sulfonate (e.g., tosylate) in the presence of a base to form a stable ether linkage, commonly known as the Williamson ether synthesis.[2][3]

  • Activation: The hydroxyl group can be activated with various reagents like tosyl chloride (TsCl), N,N'-disuccinimidyl carbonate (DSC), or 1,1'-carbonyldiimidazole (B1668759) (CDI) to make it more susceptible to nucleophilic attack.[4]

Q3: What are the most common side reactions observed when working with this compound?

The most common side reactions are dependent on the type of reaction being performed:

  • During Esterification: The primary side reaction is the hydrolysis of the newly formed ester bond, which is the reverse of the esterification reaction. This is particularly prevalent if water is present in the reaction mixture.

  • During Etherification (Williamson Ether Synthesis): The main competing side reaction is the base-catalyzed elimination (E2) of the alkylating agent, which leads to the formation of an alkene instead of the desired ether. This is more significant with secondary and tertiary alkyl halides.[5][6]

  • During Activation: Incomplete activation or reaction of the activating agent with residual water can lead to a mixture of unreacted this compound and activated PEG. With activating agents like CDI, excess CDI can react with the target hydroxyl groups, inhibiting the desired subsequent reaction.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the chemical modification of this compound.

Issue 1: Low Yield of Ester Product in Esterification Reactions
Possible Cause Recommended Solution
Hydrolysis of the ester product Ensure all reactants and solvents are anhydrous. Use of a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed can drive the equilibrium towards the ester product.
Incomplete reaction Increase the reaction temperature or time. Use a catalyst such as sulfuric acid or p-toluenesulfonic acid for Fischer esterification. For milder conditions, use coupling agents like DCC or EDC with DMAP.
Steric hindrance If reacting with a sterically hindered carboxylic acid, consider converting the carboxylic acid to a more reactive acid chloride to increase reactivity.
Issue 2: Formation of Alkene Byproduct in Williamson Ether Synthesis
Possible Cause Recommended Solution
Use of a sterically hindered alkyl halide Whenever possible, use a primary alkyl halide or a methyl halide as they are less prone to elimination. If a secondary alkyl halide must be used, a less hindered base and lower reaction temperatures are recommended.[2][3]
Strongly basic and hindered alkoxide While a strong base is needed to deprotonate the this compound, using a very bulky base can favor elimination. Sodium hydride (NaH) is a common and effective choice.[3]
High reaction temperature Higher temperatures can favor the E2 elimination reaction. If elimination is a significant problem, try running the reaction at a lower temperature for a longer duration.[5]
Issue 3: Incomplete Activation of this compound
Possible Cause Recommended Solution
Moisture in the reaction Ensure all reagents and solvents are anhydrous, as activating agents like TsCl, DSC, and CDI are highly sensitive to moisture.[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient activating agent Use a slight excess of the activating agent to ensure complete conversion of the hydroxyl groups. However, a large excess should be avoided as it can complicate purification.
Side reaction with excess activating agent (e.g., CDI) For CDI activation, a two-step process where the excess CDI is removed before the addition of the nucleophile can improve yields.[7]

Quantitative Data Summary

The following tables provide representative data for common reactions involving this compound and similar PEG-alcohols. Note that actual yields may vary depending on the specific reactants and conditions.

Table 1: Comparison of Esterification Methods for PEG-Alcohols

MethodActivating/Coupling AgentTypical Yield (%)Key AdvantagesKey Disadvantages
Fischer EsterificationH₂SO₄ or TsOH60-80Inexpensive, simple procedureHarsh acidic conditions, reversible reaction
Steglich EsterificationDCC/DMAP or EDC/DMAP80-95Mild conditions, high yieldByproducts can be difficult to remove
Acid ChlorideThionyl chloride (SOCl₂)>90Highly reactive, drives reaction to completionAcid chloride is moisture sensitive and corrosive

Table 2: Influence of Alkyl Halide Structure on Williamson Ether Synthesis Yield with PEG-Alcohols

Alkyl Halide TypeSubstrate ExampleTypical Ether Yield (%)Typical Alkene Byproduct (%)
MethylMethyl iodide>95<1
PrimaryEthyl bromide90-955-10
Secondary2-Bromopropane40-6040-60
Tertiarytert-Butyl bromide<5>95

Data is representative and based on general principles of SN2 vs. E2 reactions.[2][3][5]

Experimental Protocols

Protocol 1: Esterification of this compound using EDC/DMAP Coupling

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid under mild conditions.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add EDC (1.5 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Protocol 2: Williamson Ether Synthesis with this compound

This protocol details the formation of an ether linkage using an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Primary alkyl halide (e.g., ethyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add NaH (1.5 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or HPLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Esterification_Side_Reaction mPEG12OH This compound EsterProduct Desired Ester Product (m-PEG12-O-CO-R) mPEG12OH->EsterProduct + R-COOH (Esterification) CarboxylicAcid R-COOH CarboxylicAcid->EsterProduct Hydrolysis Hydrolysis (Side Reaction) EsterProduct->Hydrolysis + H₂O Hydrolysis->mPEG12OH Hydrolysis->CarboxylicAcid Water H₂O Water->Hydrolysis

Esterification of this compound and the competing hydrolysis side reaction.

Williamson_Ether_Synthesis_Side_Reaction mPEG12OH This compound Alkoxide m-PEG12-O⁻Na⁺ mPEG12OH->Alkoxide + Base Base Base (e.g., NaH) Base->Alkoxide EtherProduct Desired Ether Product (m-PEG12-O-R) Alkoxide->EtherProduct + Alkyl Halide (SN2) Elimination E2 Elimination (Side Reaction) Alkoxide->Elimination + Alkyl Halide (E2) AlkylHalide R-CH₂-CH₂-X (Primary Alkyl Halide) AlkylHalide->EtherProduct AlkylHalide->Elimination Alkene Alkene (R-CH=CH₂) Elimination->Alkene

Williamson ether synthesis with this compound and the competing E2 elimination.

A troubleshooting workflow for low product yield in this compound reactions.

References

effect of pH on m-PEG12-OH conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG12-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues related to the effect of pH on conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of this compound conjugation?

The terminal hydroxyl group (-OH) of this compound is generally unreactive towards common functional groups on biomolecules like proteins under mild conditions.[1] Therefore, it must first be "activated". A common and efficient method involves converting the hydroxyl group to a carboxylic acid (m-PEG12-acid), which is then activated using carbodiimide (B86325) chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). This creates a highly reactive m-PEG12-NHS ester, which then readily couples with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[2][3][4]

Q2: Why is pH the most critical factor for m-PEG12 conjugation efficiency?

The pH is the most critical parameter because it governs a crucial trade-off between the reactivity of the target amine and the stability of the activated PEG reagent.[5]

  • Amine Reactivity: For the conjugation reaction to occur, the primary amine on the target molecule must be deprotonated (in the –NH₂ form) to act as a nucleophile. At a low pH, amines are predominantly protonated (–NH₃⁺), which makes them non-reactive. As the pH increases, more of the amine groups become deprotonated and available for reaction.[5]

  • NHS Ester Stability: The activated intermediate, the NHS ester, is susceptible to hydrolysis—a reaction with water that breaks down the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH levels.[5][6]

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the premature degradation of the activated PEG reagent.

Q3: What is the optimal pH for conjugating an activated m-PEG12-NHS ester?

The optimal pH for the reaction between an m-PEG-NHS ester and a primary amine is between pH 7.0 and 8.5 .[2] Many protocols recommend a narrower, more optimal range of pH 8.3-8.5 to achieve the highest efficiency.[5][7][8] This range provides a good balance between maintaining a high concentration of deprotonated, reactive amines and managing the rate of NHS ester hydrolysis.[8]

Q4: Why is a two-step pH process recommended when starting from m-PEG12-acid?

A two-step process is highly recommended because the optimal pH conditions for the initial carboxyl activation and the subsequent amine coupling are different.[2]

  • Step 1: Activation (pH 4.5 - 6.0): The activation of the carboxylic acid on the PEG using EDC and NHS is most efficient in a slightly acidic environment. A common buffer for this step is 0.1 M MES.[2][8]

  • Step 2: Coupling (pH 7.0 - 8.5): The reaction of the newly formed NHS-activated PEG with the target amine is most efficient at a slightly alkaline pH. Common buffers include PBS, HEPES, or borate.[2][8]

Attempting the entire process at a single, intermediate pH can lead to significantly reduced overall efficiency.[2]

Data Presentation: pH Effects on Reaction Kinetics

The pH of the reaction buffer has a dramatic impact on the stability of the activated m-PEG-NHS ester and the overall reaction rate.

Table 1: Effect of pH on the Half-life of PEG-NHS Ester

pH Approximate Half-life of NHS Ester Implication for Experiment
7.4 > 120 minutes Slower conjugation, but the PEG reagent is very stable, allowing for longer reaction times.[6][9]
8.0 ~125 - 210 minutes A good starting point offering a balance of reactivity and stability.[10]
8.5 ~10 - 180 minutes Increased reaction rate, but the reagent is less stable, requiring prompt execution.[10]

| 9.0 | < 9 minutes | Very rapid conjugation, but also extremely fast hydrolysis; reaction must be completed quickly.[6][9] |

Table 2: Effect of pH on Amine Conjugation Reaction Time

pH Half-time for Amide Formation (t½) Relative Reaction Speed
8.0 ~25 - 80 minutes Moderate[10][11]
8.5 ~10 - 20 minutes Fast[10][11]

| 9.0 | ~5 - 10 minutes | Very Fast[10][11] |

Visualized Workflows and Logic

G cluster_0 Two-Step Conjugation Workflow (from m-PEG12-Acid) A 1. Activate m-PEG12-Acid Buffer: 0.1 M MES pH: 4.5 - 6.0 B 2. Add EDC + NHS Incubate 15-30 min @ RT A->B C 3. Adjust pH Buffer: PBS, HEPES, Borate pH: 7.2 - 8.5 B->C D 4. Add Amine-Containing Molecule Incubate 1-2h @ RT or 2-4h @ 4°C C->D E 5. Quench Reaction (e.g., Tris, Glycine) D->E F 6. Purify Conjugate (e.g., SEC, Dialysis) E->F

Caption: Workflow for the recommended two-step pH conjugation process.

G cluster_0 pH Effect on Reaction Components pH_Low Low pH (< 7.0) Protonated Protonated pH_Optimal Optimal pH (7.2 - 8.5) Deprotonated Deprotonated Stable Stable pH_High High pH (> 8.5) Hydrolyzed Hydrolyzed Amine Target Amine (-NH₂) Amine->Protonated Protonated (-NH₃⁺) NON-REACTIVE Amine->Deprotonated Deprotonated (-NH₂) REACTIVE NHS_Ester Activated PEG-NHS NHS_Ester->Stable Stable (Slow Hydrolysis) NHS_Ester->Hydrolyzed Hydrolyzed (INACTIVE)

Caption: The trade-off between amine reactivity and NHS ester stability at different pH levels.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Efficiency Incorrect Buffer pH: If the pH is too low (<7.0), amines are protonated and non-reactive. If too high (>9.0), the PEG-NHS ester hydrolyzes before it can react.[5]Verify the pH of your reaction buffer immediately before use. An optimal range of 8.3-8.5 is a good target. Use a freshly prepared buffer.[5][7]
Buffer Contains Competing Amines: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the activated PEG.[6]Perform buffer exchange into an amine-free buffer like PBS, HEPES, or Borate before starting the conjugation.[6]
Dilute Reactant Concentrations: If your protein or PEG solution is too dilute, the desired reaction will be slow, allowing the competing hydrolysis reaction to dominate.[5]Whenever possible, work with higher reactant concentrations (e.g., 1-10 mg/mL for proteins). For dilute solutions, you may need to increase the molar excess of the PEG-NHS ester.[5][12]
Protein Aggregation During Reaction Suboptimal pH: The reaction pH may be one at which your specific protein is unstable or prone to aggregation.[13]Ensure the chosen reaction pH (7.2-8.5) is one where your protein is known to be stable and soluble. Consider performing the reaction at a lower temperature (4°C) to slow aggregation kinetics.[13]
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions that can lead to aggregation.[6]Try reducing the protein concentration in the reaction mixture.[6]
Multiple PEGylated Products (Polydispersity) High Molar Ratio of PEG: A large excess of the PEG reagent increases the probability of modification at multiple sites on the protein.[6]Systematically decrease the PEG:protein molar ratio to favor mono-PEGylation. Perform a titration to find the optimal ratio for your desired outcome.[6][13]
High Reaction pH: A higher pH (e.g., > 8.5) increases the reactivity of all available amines (like those on lysine residues), leading to a higher degree of PEGylation.[6]Lowering the reaction pH (e.g., towards 7.2-7.5) can increase selectivity for the N-terminal amine, which generally has a lower pKa than lysine ε-amines, resulting in a more homogenous product.[6][13]

Experimental Protocols

Protocol 1: Conjugation Using Pre-activated m-PEG12-NHS Ester

This protocol is for when you are using an m-PEG reagent that is already activated with an NHS ester.

  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[12]

  • Prepare the PEG Reagent: Immediately before use, dissolve the m-PEG12-NHS ester in a water-miscible, anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 10 mM).[14]

  • Perform Conjugation: Add a 5- to 20-fold molar excess of the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.[12][15]

  • Incubate: Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[14][15]

  • Quench Reaction: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[12]

  • Purify: Remove excess, unreacted PEG reagent and byproducts via size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[12][14]

Protocol 2: Two-Step Conjugation Starting from m-PEG12-Acid

This protocol is for activating the carboxylic acid of m-PEG12-acid before conjugation.

  • Prepare Activation Reagents: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of m-PEG12-acid, EDC, and NHS in an anhydrous solvent (e.g., DMSO or DMF) or the activation buffer.[3]

  • Activate PEG: In a microcentrifuge tube, combine m-PEG12-acid with EDC (e.g., 10-fold molar excess) and NHS (e.g., 20-fold molar excess) in an acidic "Activation Buffer" (e.g., 0.1 M MES, pH 4.5-6.0). Incubate for 15-30 minutes at room temperature.[3][15]

  • Prepare Protein and Adjust pH: While the PEG is activating, dissolve your protein in a "Coupling Buffer" (e.g., PBS, pH 7.2-7.5).[3]

  • Perform Conjugation: Add the activated PEG solution to the protein solution. If necessary, adjust the pH of the final reaction mixture to 7.2-7.5.[3]

  • Incubate: Incubate the reaction for 2 hours at room temperature with gentle stirring.[3]

  • Quench and Purify: Follow steps 5 and 6 from Protocol 1 to quench the reaction and purify the final PEGylated product.[3]

References

Technical Support Center: Managing Steric Hindrance with m-PEG12-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing m-PEG12-OH linkers to manage steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how can an this compound linker help manage it?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups within a molecule impede a chemical reaction or intermolecular interaction.[1][2][3] In bioconjugation, this can prevent a reactive group on one molecule from accessing its target on another.[2] The this compound linker, a monodisperse polyethylene (B3416737) glycol with 12 PEG units, acts as a flexible, hydrophilic spacer.[4][5] It increases the distance between two conjugated molecules, which minimizes spatial obstruction and can allow for more efficient reactions and help preserve the biological activity of the molecules involved.[2]

Q2: When should I choose a PEG12 linker over a shorter or longer PEG chain?

A2: The optimal PEG linker length is highly dependent on the specific application and the molecules being conjugated.[3][6]

  • Too short: A linker that is too short may not provide enough separation between large molecules, leading to continued steric clashes.[2][6]

  • Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, creating its own form of steric hindrance or leading to a non-productive binding complex.[2][6]

A PEG12 linker often provides a good balance, offering sufficient length to overcome hindrance in many systems, such as in the development of some PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), without the excessive flexibility that can sometimes be detrimental.[6][7]

Q3: Can the this compound linker itself cause experimental issues?

A3: Yes. While beneficial, the PEG linker can sometimes be the source of problems. The PEG chain itself can occasionally cause steric hindrance, particularly in crowded molecular environments.[8] It is also crucial to use high-purity reagents, as impurities like PEG diol in a monofunctional PEG reagent can lead to undesired cross-linking and side products.[2][9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Symptoms:

  • Analysis by SDS-PAGE, HPLC, or mass spectrometry shows a large amount of unreacted starting material.[10][11]

  • Low yield of the desired PEGylated product.[12][13]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction Conditions Optimize pH: Ensure the reaction buffer pH is optimal for the chosen conjugation chemistry (e.g., pH 7.0-8.5 for NHS-ester reactions, pH 6.5-7.5 for thiol-maleimide reactions).[13] Control Temperature: Most reactions proceed well at room temperature for 1-2 hours or at 4°C overnight.[8] Higher temperatures can sometimes increase the reaction rate but may also promote protein denaturation.[12][14]
Inactive Reagents Use Fresh Reagents: The terminal hydroxyl group of the this compound linker must be activated (e.g., as an NHS ester or tosylate) for conjugation. These activated groups can hydrolyze if not stored or handled properly.[13] Prepare solutions immediately before use and avoid repeated freeze-thaw cycles.[12][13]
Steric Hindrance at Conjugation Site Increase Reaction Time/Temperature: To provide more energy to overcome the activation barrier, consider increasing the reaction time or gently heating the reaction (e.g., to 40-50 °C).[15] Change Conjugation Strategy: If possible, consider site-specific mutagenesis to introduce a reactive handle (like a cysteine) in a more accessible region of the protein.[8]
Interfering Buffer Components Use a Non-Reactive Buffer: Avoid buffers containing primary amines (e.g., Tris) when using NHS-ester chemistry, as they will compete with the target protein.[13] Phosphate-buffered saline (PBS) is often a suitable starting point.[13]

Issue 2: Aggregation of the Protein-PEG Conjugate

Symptoms:

  • Visible precipitation during or after the conjugation reaction.

  • Poor recovery after purification.

  • High molecular weight aggregates observed during SEC-HPLC analysis.[10]

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Protein Concentration Lower Protein Concentration: Reducing the protein concentration can decrease the likelihood of intermolecular interactions that lead to aggregation.[14]
Suboptimal Buffer Conditions Optimize pH and Additives: Ensure the reaction pH is one at which your protein is known to be stable and soluble. Consider adding stabilizing excipients, such as arginine or glycerol, to the reaction buffer.
Formation of Multi-PEGylated Species Optimize PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can lead to multiple PEG chains being attached to a single protein, which can sometimes promote aggregation.[12] Perform a titration to find the optimal molar ratio.[14]
Cross-linking with Bifunctional PEG Ensure Purity of this compound: If your monofunctional this compound reagent is contaminated with bifunctional PEG-diol, intermolecular cross-linking and aggregation can occur.[12] Use a high-purity reagent from a reputable supplier.

Issue 3: Reduced Biological Activity of the Final Conjugate

Symptoms:

  • The purified conjugate shows lower than expected binding affinity in an ELISA or SPR assay.

  • Reduced efficacy in cell-based functional assays.[7]

Possible Causes & Solutions:

Possible Cause Recommended Solution
Steric Hindrance at the Active Site Site-Directed Conjugation: The PEG linker may be physically blocking the active site or binding domain of the biomolecule.[3] If conjugation is random (e.g., to lysine (B10760008) residues), this is a significant risk. Use site-specific conjugation methods to attach the linker to a region distant from the active site.[9]
Linker Length is Not Optimal Evaluate Different Linker Lengths: The PEG12 linker may be too long or too short for the specific system. Synthesize and test conjugates with different PEG linker lengths (e.g., PEG4, PEG8, PEG24) to empirically determine the optimal length for maintaining activity.[6][7]
Denaturation During Reaction Use Milder Reaction Conditions: The conjugation reaction conditions (e.g., pH, temperature, presence of organic co-solvents) may have partially denatured the protein. Perform the reaction at a lower temperature (e.g., 4°C) and minimize the concentration of organic solvents like DMSO or DMF.[14][16]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Activity

The length of the PEG linker is a critical factor that dictates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[6] This table summarizes hypothetical data illustrating the common trend observed when varying linker length.

PROTAC CompoundLinker CompositionLinker Length (atoms)Target Degradation (DC50, nM)Ternary Complex Cooperativity (α)
PROTAC-1m-PEG4~15> 10000.8
PROTAC-2m-PEG8~271502.5
PROTAC-3 m-PEG12 ~39 25 5.1
PROTAC-4m-PEG24~752001.5

Data is representative. Optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6] A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker can lead to a non-productive complex.[6][17]

Experimental Protocols

Protocol 1: General Procedure for Activation of this compound and Conjugation to a Protein via NHS-Ester Chemistry

This protocol describes a general method for activating the terminal hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and subsequently conjugating it to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)[16]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[16]

  • Purification supplies (e.g., dialysis cassette or size-exclusion chromatography column)[16]

Part A: Activation of this compound to m-PEG12-NHS Ester

  • Dissolution: Dissolve this compound (1 eq.) and DSC (1.5 eq.) in anhydrous DCM.

  • Base Addition: Add pyridine (2 eq.) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours under an inert atmosphere (e.g., argon).

  • Work-up: Wash the reaction mixture with 5% HCl solution and then with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude m-PEG12-NHS ester.

  • Characterization: Confirm the formation of the active ester via LC-MS or NMR before proceeding.

Part B: Conjugation to Protein

  • Protein Preparation: Prepare the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[16]

  • PEG Solution Preparation: Immediately before use, dissolve the activated m-PEG12-NHS ester in anhydrous DMF or DMSO to create a stock solution.[16]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the m-PEG12-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.[16]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to consume any unreacted NHS ester.[16][18]

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[16][18]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE to observe the increase in molecular weight, and use mass spectrometry or SEC-MALS to determine the degree of PEGylation and aggregation state.[10][11]

Visualizations

StericHindrance cluster_0 Scenario A: Steric Hindrance (Short Linker) cluster_1 Scenario B: Overcoming Hindrance with this compound Linker ProteinA Protein A Binding Site PayloadA Bulky Payload Reactive Site ProteinA:f1->PayloadA:f1   Clash! ProteinB Protein B Binding Site Linker This compound Linker ProteinB:f1->Linker PayloadB Bulky Payload Reactive Site Linker->PayloadB:f1

Caption: Conceptual diagram of steric hindrance and its mitigation.

ExperimentalWorkflow start Start: This compound & Protein activation 1. Activate Linker (e.g., with DSC to form NHS ester) start->activation conjugation 2. Conjugate to Protein (pH 7.4, RT, 1-2h) activation->conjugation quenching 3. Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification 4. Purify Conjugate (Size-Exclusion Chromatography) quenching->purification characterization 5. Characterize Product (SDS-PAGE, LC-MS, SEC-MALS) purification->characterization end End: Purified, Characterized Conjugate characterization->end

Caption: Workflow for a typical protein conjugation experiment.

References

long-term storage and stability of m-PEG12-OH solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of m-PEG12-OH solutions. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of your this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for pure this compound?

A1: For long-term stability, pure this compound should be stored at -20°C.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for up to two years.[1] To prevent degradation, it is crucial to protect the compound from light and moisture.[2][3][4] Storing under an inert atmosphere, such as argon or nitrogen, is also recommended to minimize oxidation.[2][3][4][5]

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, stock solutions should be prepared in anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][3][6] It is recommended to store these solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[3][6]

Q3: What are the primary degradation pathways for this compound?

A3: The main stability concern for this compound, like other polyethylene (B3416737) glycol (PEG) compounds, is oxidative degradation of the polyether backbone.[2][3] This process can be initiated by exposure to heat, light, oxygen, and transition metal ions.[3] Oxidative degradation is a radical chain reaction that can lead to chain scission and the formation of impurities such as aldehydes and formic acid.[3]

Q4: How can I assess the stability of my this compound solution?

A4: A comprehensive stability assessment of this compound solutions can be performed using a combination of chromatographic and spectroscopic techniques.[3] High-Performance Liquid Chromatography (HPLC) is suitable for quantifying purity and detecting degradation products.[3][7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of any impurities, which helps in understanding the degradation pathways.[3][8] Nuclear Magnetic Resonance (NMR) spectroscopy is useful for confirming the chemical structure and identifying structural changes.[3][8]

Q5: What handling precautions should I take when working with this compound and its solutions?

A5: To maintain the integrity of this compound, it is important to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the product.[2][3][6] When preparing solutions, use anhydrous solvents to prevent hydrolysis-mediated degradation.[3] After use, it is good practice to flush the container with a dry, inert gas like argon or nitrogen before resealing.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound This compound can be a viscous liquid or a low-melting solid, making it challenging to handle and weigh. The solvent may also have absorbed moisture, reducing its solvating power.Gently warm the solution to approximately 54°C and use an ultrasonic bath to aid dissolution.[6] For hygroscopic solvents like DMSO, use a fresh, unopened bottle.[6] Preparing a concentrated stock solution in a suitable anhydrous organic solvent (e.g., DMSO, DMF) can facilitate easier handling for subsequent experiments.[6]
Unexpected Peaks in Analytical Chromatogram (e.g., HPLC) The presence of unexpected peaks may indicate degradation of the this compound. This is often due to oxidation of the PEG backbone.Review your storage and handling procedures. Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and under an inert atmosphere.[3][6] To confirm degradation, analyze a fresh sample of this compound as a control.
Variability in Experimental Results Inconsistent results can arise from using degraded this compound or from repeated freeze-thaw cycles of stock solutions.For critical applications, it is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freezing and thawing.[3][6] Always use fresh solutions for sensitive experiments and regularly check the purity of your stock solutions using analytical techniques like HPLC.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Recommendations
Pure (Solid/Liquid Mixture) -20°CUp to 3 years[1]Protect from light and moisture.[2][3][4] Store under an inert atmosphere (Argon or Nitrogen).[2][3][4][5]
4°CUp to 2 years[1]Protect from light and moisture.[2][3][4]
In Anhydrous Solvent (e.g., DMSO, DMF) -80°CUp to 6 months[1]Aliquot into single-use vials to avoid freeze-thaw cycles.[3][6]
-20°CUp to 1 month[1]Aliquot into single-use vials to avoid freeze-thaw cycles.[3][6]

Experimental Protocols

Protocol 1: Stability Assessment of this compound Solutions via HPLC

  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., water, PBS, DMSO) at a typical working concentration. Divide the solution into multiple vials for analysis at different time points. Store the vials under the desired storage conditions (e.g., -20°C, 4°C, room temperature). Include a control sample stored at -80°C.

  • HPLC Analysis: At each designated time point, analyze the samples using a reversed-phase HPLC system.

    • Column: C18 column

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Detection: UV detector at a low wavelength (e.g., 214 nm) or an Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Compare the chromatograms over time. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation. Quantify the purity of the this compound at each time point.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_output Outcome prep_solution Prepare this compound Solution aliquot Aliquot into Vials prep_solution->aliquot storage Store at Various Conditions (-20°C, 4°C, RT) aliquot->storage sampling Collect Samples at Specific Time Points storage->sampling hplc_analysis Analyze via HPLC sampling->hplc_analysis data_analysis Compare Chromatograms and Quantify Purity hplc_analysis->data_analysis stability_report Generate Stability Report data_analysis->stability_report

Caption: Workflow for assessing the stability of this compound solutions.

degradation_pathway mPEG12OH This compound (-O-CH2-CH2-)n peroxy_radical Peroxy Radical (-O-CH(OO•)-CH2-)n mPEG12OH->peroxy_radical + O2 initiators Initiators (Heat, Light, O2, Metal Ions) initiators->mPEG12OH hydroperoxide Hydroperoxide (-O-CH(OOH)-CH2-)n peroxy_radical->hydroperoxide + H• alkoxy_radical Alkoxy Radical (-O-CH(O•)-CH2-)n hydroperoxide->alkoxy_radical degradation_products Degradation Products (Aldehydes, Formic Acid) alkoxy_radical->degradation_products Chain Scission

Caption: Oxidative degradation pathway of the PEG backbone in this compound.

References

Validation & Comparative

A Comparative Guide to m-PEG12-OH and Shorter PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of a therapeutic agent. Polyethylene glycol (PEG) linkers have become a cornerstone in the design of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] This guide provides an objective comparison between the longer m-PEG12-OH linker and its shorter counterparts, such as m-PEG8-OH, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific application.

The length of the PEG chain is a paramount design parameter, directly impacting the physicochemical and biological properties of the resulting bioconjugate.[4] Longer PEG chains, like that in this compound, generally create a larger hydrodynamic radius, which can effectively shield the conjugated molecule from enzymatic degradation and renal clearance, thereby extending its time in circulation.[1][5][6] Conversely, shorter PEG linkers, such as m-PEG8-OH, may be advantageous when preserving the binding affinity and biological activity of the parent molecule is of utmost importance, as they minimize steric hindrance.[4]

Physicochemical Properties: A Head-to-Head Comparison

The fundamental chemical and physical characteristics of this compound and m-PEG8-OH are summarized below. These properties form the basis for their differential effects in biological systems.

PropertyThis compoundm-PEG8-OHReference(s)
Molecular Weight 560.67 g/mol 384.46 g/mol [7][8]
Formula C₂₅H₅₂O₁₃C₁₇H₃₆O₉[7][8]
Number of PEG Units 128[9][10]
Appearance LiquidViscous Liquid or Solid[11]
Solubility Soluble in water and most organic solventsSoluble in water and most organic solvents[11][12]
Hydrophilicity HighHigh[6][10]

Impact on Pharmacokinetics and Biological Activity

The length of the PEG linker plays a pivotal role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of a bioconjugate.[13] The following table summarizes the general trends observed when comparing a longer PEG linker (represented by this compound) to a shorter one (represented by m-PEG8-OH).

ParameterImpact of this compound (Longer Linker)Impact of m-PEG8-OH (Shorter Linker)Reference(s)
Plasma Half-life (t½) Generally increasedModerate increase[1][14]
Renal Clearance ReducedModerately reduced[1][6]
Solubility & Stability Significantly enhanced, reduces aggregationEnhanced[6][15]
Immunogenicity Generally reduced due to better shieldingReduced[2][14]
Steric Hindrance Potential for increased steric hindrance, which may slightly reduce in vitro potencyLower potential for steric hindrance, often preserving binding affinity[4][6][14]
Tumor Accumulation (EPR effect) Can be enhanced due to longer circulationMay be less pronounced compared to longer linkers[6]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing these PEG linkers.

General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines the fundamental steps for conjugating a drug-linker construct to an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • m-PEG-linker-drug construct with a reactive group (e.g., maleimide (B117702) or NHS ester)

  • Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for thiol-maleimide conjugation)

  • Quenching reagent (e.g., Tris or N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

  • Antibody Preparation (for thiol-maleimide conjugation):

    • Incubate the antibody with a 3-5 fold molar excess of TCEP for 1-2 hours at 37°C to reduce disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).[6]

  • Conjugation:

    • Add the m-PEG-linker-drug construct to the prepared antibody at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]

  • Quenching:

    • Add a quenching reagent in molar excess to cap any unreacted functional groups on the antibody or linker.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or TFF.

  • Characterization:

    • Determine the DAR, aggregation levels, and purity of the ADC using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Protocol for Assessing Conjugate Stability

This method is used to quantify the formation of soluble aggregates over time.

Materials:

  • Purified ADC solution

  • Size-Exclusion Chromatography (SEC) system with a suitable column

  • Incubator or water bath

Procedure:

  • Sample Preparation:

    • Prepare aliquots of the ADC at a defined concentration in a formulation buffer.

  • Thermal Stress:

    • Incubate the ADC samples at an elevated temperature (e.g., 40°C) for a specified period (e.g., 1, 2, and 4 weeks).

  • SEC Analysis:

    • At each time point, inject a sample onto the SEC column.

    • Monitor the elution profile using UV detection at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the monomeric ADC and the soluble aggregates.

    • Calculate the percentage of soluble aggregates at each time point to assess stability.[15]

Visualizing the Impact and Workflow

Diagrams created using Graphviz (DOT language) help to illustrate the key concepts and processes involved.

PEG_Length_Impact cluster_short Shorter PEG Linker (e.g., m-PEG8-OH) cluster_long Longer PEG Linker (e.g., this compound) S_Sol Enhanced Solubility S_Stab Good Stability S_Sol->S_Stab S_Pharm Moderate Half-Life S_Stab->S_Pharm S_Bio Preserved Bioactivity (Low Steric Hindrance) S_Pharm->S_Bio L_Sol Greatly Enhanced Solubility L_Stab Improved Stability L_Sol->L_Stab L_Pharm Prolonged Half-Life L_Stab->L_Pharm L_Bio Potential Steric Hindrance L_Pharm->L_Bio Bioconjugate Bioconjugate (e.g., ADC, PROTAC) Bioconjugate->S_Sol incorporates Bioconjugate->L_Sol incorporates ADC_Synthesis_Workflow start Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction drug_linker m-PEG-Linker-Drug Construct conjugation 2. Conjugation Reaction drug_linker->conjugation reduction->conjugation purification 3. Purification (e.g., SEC) conjugation->purification characterization 4. Characterization (DAR, Purity, etc.) purification->characterization final_adc Purified ADC characterization->final_adc PROTAC_Mechanism protac PROTAC (Target Binder - PEG Linker - E3 Ligase Binder) target Target Protein protac->target binds e3 E3 Ubiquitin Ligase protac->e3 binds ternary Ternary Complex (Target-PROTAC-E3) target->ternary e3->ternary ub Ubiquitination ternary->ub degradation Proteasomal Degradation ub->degradation

References

The Stability Showdown: m-PEG12-OH vs. Longer PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The linker connecting an antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) stability, efficacy, and safety profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable for their ability to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2][] This guide provides an objective comparison of m-PEG12-OH, a discrete PEG linker with 12 ethylene (B1197577) glycol units, against longer PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs.

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of an ADC.[4][5] While this compound offers a balance of hydrophilicity and length, the use of longer PEG chains can offer distinct advantages, particularly in improving pharmacokinetics and in vivo efficacy.[6][7] However, this often comes with a trade-off in in vitro potency.[5][8]

Comparative Analysis of ADC Performance with Varying PEG Linker Lengths

The selection of an optimal PEG linker length is a delicate balance between improving pharmacokinetic (PK) properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of key performance metrics across different PEG linker lengths. It is important to note that these data are compiled from studies using different antibody-payload combinations and experimental models, which can influence the results.[5]

Impact on Aggregation and Physical Stability

A primary role of PEG linkers is to mitigate the aggregation propensity of ADCs, which is often induced by hydrophobic payloads.[9] The hydrophilic nature of the PEG chain shields the hydrophobic drug, reducing intermolecular interactions.[9][10]

Linker Type% Aggregation (by SEC)Thermal Stability (Tm)Reference
No PEGHighLower[9][11]
Short PEG (e.g., PEG4)ModerateModerate[11][12]
This compound Low Higher [11][13]
Longer PEG (e.g., PEG24)Very LowHighest[7][13][14]

Table 1: Representative data on the impact of PEG linker length on ADC aggregation and thermal stability. Longer PEG chains generally provide better shielding against aggregation and can enhance conformational stability.

Impact on In Vitro Cytotoxicity

While beneficial for stability, longer PEG chains can sometimes lead to a decrease in in vitro cytotoxicity.[5][8] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent internalization and payload release.[5]

Linker TypeIC50 (nM)Relative PotencyReference
No PEG0.51[8]
Short PEG (e.g., PEG4)1.2~0.42[8]
This compound 2.5 ~0.2 [11]
Longer PEG (e.g., 4 kDa)3.25~0.15[8]
Longer PEG (e.g., 10 kDa)11.25~0.04[8]

Table 2: Illustrative data showing the trend of decreasing in vitro potency with increasing PEG linker length. The specific IC50 values are highly dependent on the cell line, payload, and antibody.

Impact on Pharmacokinetics and In Vivo Efficacy

Longer PEG linkers generally improve the pharmacokinetic profile of ADCs, leading to a longer plasma half-life and increased tumor accumulation.[4][15] This is due to the increased hydrodynamic radius of the ADC, which reduces renal clearance.[5] The enhanced PK properties often translate to improved in vivo anti-tumor activity, even with reduced in vitro potency.[8][15]

Linker TypePlasma Half-life (hours)Tumor Growth Inhibition (%)Reference
No PEG19.6 minLower[8]
Short PEG (e.g., 4 kDa)49.2 min (2.5-fold increase)Moderate[8]
This compound Significantly Increased Effective [11]
Longer PEG (e.g., 10 kDa)219.0 min (11.2-fold increase)Highest[8]
Longer PEG (e.g., PEG24)Markedly ImprovedEnhanced[7][14]

Table 3: Summary of the impact of PEG linker length on ADC pharmacokinetics and in vivo efficacy. Longer PEG chains significantly extend plasma half-life, leading to greater tumor growth inhibition.

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC stability and performance.

Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their size.[9]

Protocol Outline:

  • Sample Preparation: Prepare ADC samples in a suitable mobile phase (e.g., phosphate-buffered saline).

  • SEC-HPLC: Inject the sample onto an SEC column. The separation is based on the hydrodynamic radius, with larger molecules (aggregates) eluting earlier than smaller ones (monomers and fragments).

  • Data Analysis: Integrate the peaks corresponding to the different species and calculate the percentage of each relative to the total peak area. An increase in the high molecular weight species indicates aggregation.[16]

In Vitro Plasma Stability Assay (LC-MS)

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[12]

Protocol Outline:

  • Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.[17]

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[12][16]

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC.[17]

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR).[16]

  • Data Analysis: Plot the average DAR against time. A decrease in the average DAR indicates payload loss and thus, linker instability.[12]

In Vitro Cytotoxicity Assay (MTT/MTS Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.[5][17]

Protocol Outline:

  • Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate and allow them to adhere.[5]

  • ADC Treatment: Treat the cells with serial dilutions of the ADCs with different PEG linkers.

  • Incubation: Incubate the cells for 72-120 hours.[5][17]

  • Viability Assessment: Add a viability reagent such as MTT or MTS and measure the colorimetric or fluorescent signal, which is proportional to the number of viable cells.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value (the concentration at which 50% of cells are killed).

Visualizing the Workflow and Mechanism

ADC_Stability_Workflow ADC_mPEG12 ADC with This compound SEC Aggregation (SEC) ADC_mPEG12->SEC Plasma_Stability Plasma Stability (LC-MS) ADC_mPEG12->Plasma_Stability Cytotoxicity In Vitro Potency (MTT/MTS) ADC_mPEG12->Cytotoxicity ADC_LongerPEG ADC with Longer PEG ADC_LongerPEG->SEC ADC_LongerPEG->Plasma_Stability ADC_LongerPEG->Cytotoxicity PK Pharmacokinetics Plasma_Stability->PK Cytotoxicity->PK Efficacy Anti-Tumor Efficacy PK->Efficacy

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

Caption: General mechanism of action for an ADC.

Conclusion

The choice of PEG linker length is a critical attribute in the design of ADCs that significantly influences their therapeutic index.[4] While shorter linkers like this compound can be effective at minimizing aggregation and maintaining in vitro potency, longer PEG chains generally offer superior pharmacokinetic properties and, consequently, enhanced in vivo efficacy.[6][9] This is particularly true for ADCs with highly hydrophobic payloads. A systematic evaluation of a range of PEG linker lengths is therefore essential in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[4] The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.

References

A Comparative Guide to Analytical Methods for Confirming m-PEG12-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful covalent attachment of a discrete polyethylene (B3416737) glycol (PEG) linker, such as methoxy-PEG12-hydroxyl (m-PEG12-OH), to a target molecule is a critical step that demands rigorous analytical confirmation. Unlike traditional polydisperse PEGs, discrete PEGs (dPEGs) like this compound have a defined molecular weight, which simplifies characterization.[1] This guide provides an objective comparison of the primary analytical methods used to confirm and characterize this compound conjugates, complete with detailed experimental protocols and supporting data to facilitate appropriate method selection.

The primary analytical objectives when confirming this compound conjugation are to:

  • Confirm Covalent Bond Formation: Verify that the this compound linker has successfully attached to the target molecule.

  • Determine Identity and Molecular Weight: Confirm the precise molecular weight of the final conjugate, which should equal the sum of the target molecule's mass and the mass of the this compound linker (minus any atoms lost during the reaction).[2]

  • Assess Purity: Quantify the desired conjugate and identify impurities, such as unreacted starting materials (target molecule and free this compound) or reaction byproducts.[2]

  • Elucidate Structure: When necessary, identify the specific site of conjugation on the target molecule.[2][3]

Comparison of Key Analytical Techniques

A multi-faceted analytical approach is often necessary for the comprehensive characterization of a PEGylated product. The most powerful and commonly employed techniques are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[2]

Technique Primary Application Sensitivity Sample Requirement Key Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight determination of the conjugate and impurities.[2][]High (femtomole to picomole)[3]Low (1-50 pmol)[3]Provides direct confirmation of conjugation via mass shift; high accuracy and resolution.[2][5]Can be sensitive to sample purity and salts; complex spectra for heterogeneous samples.[2]
¹H NMR Spectroscopy Definitive structural elucidation and confirmation of the conjugation site.[6][7]Low[3]High (2-10 mg)[3][6]Provides detailed structural information on the entire molecule; can quantify the degree of PEGylation.[7][8]Requires larger sample amounts; complex spectral analysis for large molecules.[3][6]
HPLC Purity assessment, separation, and quantification of conjugate, starting materials, and byproducts.[7]Moderate to HighLow (micrograms)Robust, reproducible, and excellent for quantifying purity and removing unreacted PEG.[9][]Resolution between species can be challenging; may require specific detectors if the molecule lacks a UV chromophore.[11][12]
FTIR Spectroscopy Rapid confirmation of successful conjugation by identifying characteristic functional group vibrations.[9]ModerateLow (milligrams)"Reagent-free," fast, and provides direct evidence of bond formation/disappearance of starting functional groups.[9][13]Provides structural information at the functional group level only; less precise than other methods.[9]

Experimental Protocols & Methodologies

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is an indispensable tool for confirming conjugation by measuring the precise mass of the resulting molecule.[14] Electrospray Ionization (ESI), often coupled with liquid chromatography (LC-MS), is ideal for a wide range of molecules.[1]

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Dissolve the conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 0.1-1.0 mg/mL.[2] For protein conjugates, desalting may be necessary.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, coupled to an HPLC system.[2]

  • LC Conditions:

    • Column: A reversed-phase column appropriate for the analyte (e.g., C18 for small molecules, C4 for proteins).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.[15]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]

    • Gradient: A linear gradient tailored to the analyte, for example, 5% to 95% Mobile Phase B over 5-10 minutes.[15]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Detection:

    • Ionization Mode: Positive ion mode is typical for most conjugates.

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the eluting species.[5] The observed mass of the conjugate should correspond to the theoretical mass (Mass of Target Molecule + 588.7 Da for this compound, minus any atoms lost in the reaction).

cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep Dissolve Conjugate (0.1-1 mg/mL) inject Inject Sample prep->inject rp_hplc Reversed-Phase HPLC (e.g., C18 Column) inject->rp_hplc esi Electrospray Ionization (ESI) rp_hplc->esi analyzer High-Resolution Analyzer (e.g., TOF, Orbitrap) esi->analyzer decon Deconvolute Spectrum analyzer->decon confirm Confirm Mass Shift decon->confirm

Workflow for LC-MS analysis of this compound conjugates.
¹H NMR Spectroscopy for Structural Verification

¹H NMR spectroscopy provides definitive structural information, confirming not only the presence of the PEG chain but also changes in the chemical environment of the target molecule at the conjugation site.[16]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[2][17]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans (for signal-to-noise), relaxation delay, and acquisition time.

  • Data Analysis:

    • Identify the characteristic, high-intensity singlet or multiplet signal of the PEG backbone's repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-) at approximately 3.6 ppm.[6][15]

    • Look for the terminal methoxy (B1213986) (-OCH₃) signal of the PEG chain, typically a singlet around 3.38 ppm.[18]

    • Compare the spectrum of the conjugate to that of the starting materials. Look for the disappearance of a proton signal on the target molecule (if replaced) and/or a downfield shift of proton signals adjacent to the new covalent bond, which confirms the conjugation site.[16]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for separating the final conjugate from unreacted starting materials and byproducts.[7] Reversed-Phase HPLC (RP-HPLC) is widely used due to its high resolving power.

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve the reaction mixture or purified product in the mobile phase to a concentration of ~1 mg/mL.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector is standard. If the target molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[12][15]

  • HPLC Conditions:

    • Column: A C18 or C8 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: A linear gradient optimized to resolve the more hydrophobic conjugate from the less hydrophobic starting materials. A typical gradient runs from 5% to 95% B over 20-30 minutes.[15]

    • Flow Rate: 1.0 mL/min.[15]

    • Detection: Monitor at a wavelength where the target molecule absorbs (e.g., 280 nm for proteins).

  • Data Analysis: The conjugate, being larger and often more hydrophobic than the unreacted target molecule, will typically have a different retention time.[11] The unreacted this compound will also have a distinct retention time. Purity is calculated by integrating the peak areas of all components.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, straightforward method to confirm that the chemical reaction has occurred by tracking changes in functional groups.[13]

Experimental Protocol: FTIR

  • Sample Preparation: Prepare samples of the starting target molecule, the this compound reagent, and the purified conjugate. Samples can be analyzed neat (if liquid), as a thin film on a salt plate (e.g., NaCl), or as a KBr pellet (if solid).

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Acquire spectra over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis:

    • In the spectra of both the this compound reagent and the final conjugate, identify the strong, characteristic C-O-C (ether) stretching band of the PEG backbone around 1100 cm⁻¹.[13][19]

    • Compare the conjugate's spectrum to the starting materials' spectra. Confirmation of conjugation is achieved by observing the disappearance of bands corresponding to the reactive functional groups (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of a new band corresponding to the linkage bond (e.g., a C=O stretch for an ester or an N-H bend/C=O stretch for an amide).[19]

start Need to Confirm This compound Conjugation q1 Primary Goal? start->q1 mol_weight Confirm Molecular Weight & Identity q1->mol_weight  Identity purity Assess Purity & Quantify Components q1->purity Purity   bond Quickly Confirm Bond Formation q1->bond Reaction Check q2 Need Structural Detail? nmr Use NMR Spectroscopy - Definitive structure - Identifies conjugation site q2->nmr Yes end Characterization Complete q2->end No ms Use Mass Spectrometry (MS) - High sensitivity - Direct mass confirmation mol_weight->ms hplc Use HPLC - Robust quantification - Separates components purity->hplc ftir Use FTIR - Fast & simple - Tracks functional groups bond->ftir ms->q2 hplc->q2 ftir->q2 nmr->end

Decision tree for selecting an analytical method.

References

A Comparative Guide to Drug-to-Antibody Ratio (DAR) Validation for ADCs with m-PEG12-OH Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that profoundly impacts their therapeutic efficacy, safety, and pharmacokinetic profile. Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This guide provides an objective comparison of analytical methods for validating the DAR of ADCs featuring the non-cleavable m-PEG12-OH linker and other alternative linkers, supported by experimental data and detailed methodologies.

The inclusion of a hydrophilic linker like polyethylene (B3416737) glycol (PEG) can enhance the solubility and stability of an ADC and may improve its pharmacokinetic properties. The this compound linker, a monodisperse PEG linker with 12 ethylene (B1197577) glycol units, offers a balance of hydrophilicity and length. This guide will delve into the validation of DAR for ADCs utilizing this specific linker and compare its performance characteristics with other commonly used linker technologies.

Comparison of Key Analytical Methods for DAR Determination

Several analytical techniques are employed to determine the DAR of ADCs, each with its own advantages and limitations. The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry and the physicochemical properties of the small molecule drug. The four primary methods are Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
UV/Vis Spectroscopy Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate concentrations.Average DAR of the bulk ADC population.Simple, rapid, and requires minimal instrumentation. Can be used for both cysteine and lysine-linked ADCs.Provides only the average DAR, not the distribution of different drug-loaded species. Prone to interference from free drug and assumes accurate extinction coefficients.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophilicity under non-denaturing conditions. The addition of a hydrophobic drug-linker increases the overall hydrophobicity of the antibody.Average DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8).High resolution for different DAR species. The non-denaturing conditions maintain the native structure of the ADC.Can have poor peak resolution for highly loaded or heterogeneous species. High salt concentrations are often incompatible with MS. Primarily suitable for cysteine-linked ADCs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components (light chain, heavy chain, and their drug-conjugated forms) under denaturing conditions based on hydrophobicity.Average DAR and distribution of drug on light and heavy chains after reduction.Offers better peak resolution compared to HIC. The mobile phase is often compatible with MS.Denaturing conditions can lead to the dissociation of non-covalently linked chains in some ADCs. Primarily effective for cysteine-linked ADCs.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact or fragmented ADC species.Average DAR, distribution of drug-loaded species, and mass confirmation of each species.Very high resolution, can resolve species with small mass differences. Provides the most detailed and accurate characterization. Can be used for both cysteine and lysine-linked ADCs.Complex data analysis. PEG heterogeneity can complicate spectra.

Impact of Linker Type on ADC Performance and DAR Validation

The choice of linker technology significantly influences the physicochemical properties and in vivo performance of an ADC. While this guide focuses on the this compound linker, a comparison with other linker types provides context for its application.

Linker TypeKey CharacteristicsImpact on ADC PropertiesConsiderations for DAR Validation
This compound (Non-cleavable) Hydrophilic, non-cleavable 12-unit discrete PEG linker.Enhances solubility and stability. Can improve pharmacokinetic profile. Payload is released upon lysosomal degradation of the antibody.HIC, RP-HPLC, and MS are all suitable methods. The discrete nature of the PEG chain leads to more homogeneous species, potentially simplifying chromatographic separation and mass spectra compared to polydisperse PEGs.
Cleavable Dipeptide (e.g., Val-Cit) Cleaved by lysosomal enzymes (e.g., Cathepsin B) inside the target cell.Allows for controlled intracellular drug release.DAR validation methods are similar to other cysteine-linked ADCs. HIC and RP-HPLC are commonly used. MS can be used to confirm the integrity of the linker-payload.
Disulfide Linkers (Cleavable) Cleaved in the reducing environment of the cytosol.Release of the payload is triggered by high intracellular glutathione (B108866) concentrations.The stability of the disulfide bond during analysis is a key consideration. Mild analytical conditions are preferred.
Short-chain PEG (e.g., PEG4, PEG8) Less hydrophilic than longer PEG chains.May offer advantages in preserving the in vitro potency of the payload.Analytical methods are similar to those for longer PEG chains, but the impact on hydrophobicity will be less pronounced, which may require optimization of HIC and RP-HPLC methods.
Branched PEG (e.g., Pendant 2xPEG12) Offers a different spatial arrangement and hydrodynamic volume compared to linear PEG.Can lead to significantly improved pharmacokinetics, especially for highly loaded ADCs.The increased complexity of the linker structure may require higher resolution analytical techniques like MS for detailed characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different ADC linkers.

Protocol 1: DAR Determination by HIC-HPLC for an ADC with this compound Linker

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • ADC sample with this compound linker

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

    • Injection Volume: 10-20 µL

    • Gradient: A linear gradient from 90% to 0% Mobile Phase A over 10 minutes is a typical starting point.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the peak areas and the number of drugs per antibody for each peak.

Protocol 2: DAR Determination by RP-HPLC for an ADC with this compound Linker

Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains after reduction.

Materials:

  • ADC sample with this compound linker

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • RP-HPLC column (e.g., C4, 2.1 x 50 mm, 3.5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation (Reduction): To 100 µg of the ADC sample, add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.

  • HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 70°C

    • Detection: UV at 280 nm

    • Injection Volume: 5-10 µL

    • Gradient: A linear gradient from 30% to 60% Mobile Phase B over 15 minutes is a common starting point.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.

Protocol 3: DAR Determination by Mass Spectrometry (Native SEC-MS)

Objective: To determine the average DAR and mass of each species in a non-denaturing condition.

Materials:

  • ADC sample with this compound linker

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate

  • Size-Exclusion Chromatography (SEC) column (e.g., ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 2.1 mm x 150 mm)

  • LC-MS system (e.g., Q-TOF with electrospray ionization - ESI)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.1-0.5 mg/mL in the mobile phase.

  • LC-MS Conditions:

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • MS System: ESI in positive ion mode

    • Mass Range: 1000-5000 m/z

  • Data Analysis:

    • Acquire the mass spectrum of the eluting ADC species.

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC forms (unconjugated, DAR2, DAR4, etc.).

    • Calculate the relative abundance of each species and determine the weighted average DAR from the deconvoluted mass spectrum.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

DAR_Validation_Workflow General Workflow for DAR Validation of an ADC cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting ADC ADC with this compound Linker Purification Purification (e.g., SEC) ADC->Purification Reduction Reduction (for RP-HPLC) Purification->Reduction HIC HIC-HPLC Purification->HIC MS Mass Spectrometry Purification->MS RPHPLC RP-HPLC Reduction->RPHPLC Integration Peak Integration & Area Calculation / Mass Deconvolution HIC->Integration RPHPLC->Integration MS->Integration DAR_Calc Weighted Average DAR Calculation Integration->DAR_Calc Report Report Generation DAR_Calc->Report

Caption: General experimental workflow for DAR validation.

Linker_Comparison_Logic Logical Flow for Selecting a Linker Technology Start Start: ADC Design Payload Payload Properties (e.g., Hydrophobicity) Start->Payload Release Desired Release Mechanism? Payload->Release Cleavable Cleavable Release->Cleavable Yes NonCleavable Non-Cleavable Release->NonCleavable No ValCit Val-Cit (Enzymatic) Cleavable->ValCit Disulfide Disulfide (Reductive) Cleavable->Disulfide mPEG12OH This compound (Lysosomal Degradation) NonCleavable->mPEG12OH PK Pharmacokinetic Profile ValCit->PK Disulfide->PK Stability Stability & Solubility mPEG12OH->Stability Stability->PK

Caption: Decision tree for linker technology selection.

A Comparative Analysis of m-PEG12-OH and Other Hydrophilic Linkers in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of linker technologies, hydrophilic linkers have gained prominence for their ability to overcome the challenges associated with the hydrophobicity of many potent payloads. This guide provides an objective, data-driven comparison of m-PEG12-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, with other hydrophilic alternatives, supported by experimental data and detailed methodologies to inform rational drug design.

The Hydrophilic Advantage in Bioconjugate Design

Many potent cytotoxic drugs and molecular entities used as payloads in ADCs and PROTACs are inherently hydrophobic. This property can lead to several challenges, including poor aqueous solubility, a tendency for aggregation, rapid clearance from circulation, and potential for off-target toxicity. Hydrophilic linkers are incorporated to mitigate these issues by imparting a more favorable physicochemical profile to the entire bioconjugate.

The this compound linker, with its 12-unit polyethylene glycol chain, offers a balance of hydrophilicity and a defined length, which is crucial for producing homogeneous bioconjugates with reproducible pharmacological properties. The terminal hydroxyl group provides a versatile handle for conjugation to various functional groups.

Comparative Performance of Hydrophilic Linkers

The choice of a hydrophilic linker significantly impacts the stability, biodistribution, and efficacy of a bioconjugate. The following tables summarize key performance indicators for various hydrophilic linkers based on available experimental data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature for some linker types.

Table 1: Pharmacokinetic Parameters of ADCs with Different Hydrophilic Linkers
Linker TypeLinker Subtype/ExampleClearance Rate (mL/day/kg)Half-life (t½)Key FindingsReference(s)
PEG No PEG~15ShortRapid clearance of the conjugate.[1]
PEG4~7IncreasedModerate improvement in circulation time.[2]
PEG8~5Significantly IncreasedSubstantial reduction in clearance, with a plateau effect observed around this length.[1][2]
This compound (linear) ~5 Significantly Increased Offers a good balance of improved pharmacokinetics without excessive length. [1][2]
Linear PEG24~5Significantly IncreasedMinimal additional improvement in clearance compared to PEG8 and PEG12.[1][2]
Pendant (2xPEG12)Low (0.12)ExtendedBranched architecture provides superior shielding, leading to slower clearance, especially for high DAR ADCs.[3][4]
Polysarcosine PSAR1238.9-Showed more efficient improvement in clearance rates compared to a linear PEG12 linker in a head-to-head study.[5]
Polypeptide Valine-CitrullineModerate~48 hours (in vivo payload loss)Susceptible to enzymatic cleavage in lysosomes, designed for payload release.[6]
Gly-Ser repeats--Can be engineered for high stability and hydrophilicity.[7]
Polysaccharide Dextran-VariableCan exhibit long half-lives and has shown superior tumor accumulation in some models compared to PEG.[7]
Table 2: Impact of Linker on ADC Stability and In Vitro Potency
Linker TypeLinker Subtype/ExampleStability (Aggregation)In Vitro Potency (IC50)Key FindingsReference(s)
PEG Linear PEG24 (DAR 8)89% monomer after 28 days at 40°CMaintained or slightly reducedProne to aggregation under thermal stress, especially at high DAR.[4]
Pendant (2xPEG12) (DAR 8) 96% monomer after 28 days at 40°C Maintained Superior stability and resistance to aggregation compared to linear PEG of similar molecular weight. [4]
Polysarcosine PSAR12HighMaintainedEffectively masks hydrophobicity, leading to improved physicochemical properties.[5]
Polypeptide Valine-CitrullineModerateHighStability is dependent on the peptide sequence and susceptibility to proteases.[6]
Non-hydrophilic SMCCLowHighProne to aggregation, especially with hydrophobic payloads.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the comparative performance of different linkers.

Signaling Pathways

The linker itself does not have a direct signaling function; its role is to deliver the payload to the target cell. The payload then exerts its effect by modulating specific signaling pathways.

ADC_MMAE_Pathway cluster_cell Target Cancer Cell ADC ADC (e.g., with this compound linker) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release 4. Linker Cleavage/ Antibody Degradation Tubulin Tubulin Payload_Release->Tubulin 5. Target Engagement Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a tubulin inhibitor payload like MMAE.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) POI Target Protein (Protein of Interest) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflows

ADC_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Antibody Modification (e.g., reduction) s3 Conjugation s1->s3 s2 Drug-Linker Synthesis (e.g., this compound-Payload) s2->s3 s4 Purification (SEC) s3->s4 s5 Characterization (DAR, etc.) s4->s5 iv1 Plasma Stability Assay (LC-MS) s5->iv1 iv2 Cytotoxicity Assay (e.g., MTT) s5->iv2 iv3 Aggregation Analysis (SEC) s5->iv3 ivv1 Pharmacokinetic Study iv1->ivv1 ivv3 Antitumor Efficacy Study (Xenograft Model) iv2->ivv3 ivv2 Biodistribution Study ivv1->ivv2

Caption: A typical experimental workflow for the evaluation of ADCs with different linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linker technologies.

Protocol 1: Synthesis of a Bioconjugate using this compound

This protocol outlines a general method for conjugating a protein to a payload using an this compound linker where the hydroxyl group has been functionalized to a maleimide (B117702) for reaction with a cysteine residue.

Materials:

  • Protein with accessible cysteine residue(s)

  • m-PEG12-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Purification System: Size-Exclusion Chromatography (SEC)

  • Analytical Instruments: SDS-PAGE, UV-Vis spectrophotometer, Mass Spectrometer

Procedure:

  • Protein Preparation: Dissolve the protein in degassed Reaction Buffer. If necessary, reduce disulfide bonds by adding a 10- to 100-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.

  • m-PEG12-Maleimide Preparation: Immediately before use, dissolve m-PEG12-Maleimide in the Reaction Buffer or a compatible organic solvent like DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the m-PEG12-Maleimide solution to the protein solution.

  • Incubation: Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate from unreacted reagents using SEC.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm PEGylation, UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR), and mass spectrometry to confirm the final product mass.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[6]

Materials:

  • Test ADC

  • Plasma from relevant species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS)

  • 37°C incubator

  • Analytical instrumentation (e.g., LC-MS)

Procedure:

  • ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample in PBS.

  • Incubation: Incubate samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze at -80°C.

  • Sample Analysis (LC-MS):

    • Thaw plasma samples.

    • Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G beads).

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured ADC.

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker instability.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target cancer cells.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

  • Complete cell culture medium

  • ADC constructs and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates and microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Incubate for 48-144 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.

Protocol 4: Western Blot for PROTAC Efficacy

Objective: To quantify the degradation of a target protein induced by a PROTAC.[8][9]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat cells with serial dilutions of the PROTAC for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal.

    • Quantify band intensities using densitometry.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Conclusion

The choice of a hydrophilic linker is a critical parameter in the design of advanced bioconjugates, with a significant impact on their therapeutic index. The this compound linker, and PEG linkers in general, offer a robust strategy for enhancing the physicochemical and pharmacokinetic properties of bioconjugates, particularly those with hydrophobic payloads.

Experimental data consistently demonstrates that increasing the length of a linear PEG linker can improve stability and prolong circulation half-life, although a plateau in this effect is often observed. Furthermore, the architecture of the PEG linker, such as a branched or "pendant" configuration, can offer superior performance in terms of stability and pharmacokinetics compared to linear counterparts of similar molecular weight, especially for highly loaded conjugates.

While PEG linkers are a mainstay, alternative hydrophilic linkers like polysarcosines, polypeptides, and polysaccharides are emerging as promising options, in some cases demonstrating advantages in biocompatibility, biodegradability, and reduced immunogenicity.

Ultimately, the optimal linker is specific to the antibody or targeting moiety, the payload, and the therapeutic application. A systematic evaluation of different linker technologies, using the detailed experimental protocols provided in this guide, is essential for the rational design of the next generation of safe and effective bioconjugates.

References

A Comparative Guide to the Mass Spectrometry Analysis of m-PEG12-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is paramount for ensuring the efficacy, safety, and quality of biotherapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic properties. This guide provides an objective comparison of the mass spectrometry analysis of peptides modified with the monodisperse m-PEG12-OH reagent versus traditional polydisperse PEG alternatives, supported by experimental data and detailed protocols.

The use of a discrete PEG reagent like this compound, which has a defined molecular weight, results in a homogeneous product. This homogeneity significantly simplifies mass spectrometry analysis, leading to clearer, more easily interpretable spectra compared to the complex profiles generated by polydisperse PEGs.[1]

Performance Comparison: this compound vs. Polydisperse PEG

The fundamental difference between this compound and conventional PEG reagents lies in their dispersity. This compound is a single molecule with a precise molecular weight, whereas polydisperse PEGs consist of a mixture of polymers with a range of chain lengths and molecular weights.[1] This distinction has a profound impact on mass spectrometry analysis.

Key Analytical Advantages of this compound Modified Peptides:

  • Simplified Mass Spectra: Modification with this compound results in a single, sharp peak for each degree of PEGylation, allowing for unambiguous determination of the modification state. In contrast, a peptide modified with a polydisperse PEG will show a broad distribution of peaks, with each peak separated by the mass of the ethylene (B1197577) glycol monomer (44 Da), complicating data interpretation.[1]

  • Accurate Molecular Weight Determination: The defined mass of the this compound moiety allows for highly accurate mass determination of the modified peptide.

  • Improved Purity Assessment: High-resolution mass spectrometry can easily distinguish between the unmodified peptide and the this compound modified version, as well as different PEGylation states. This is challenging with polydisperse PEGs, where it is difficult to resolve different PEGylation states and distinguish them from impurities.[1]

  • Precise Quantitative Analysis: The clear separation of peaks enables accurate determination of the relative abundance of each PEGylated species. With polydisperse PEGs, only an average degree of PEGylation can be estimated, with less precise quantification of individual species.[1]

Quantitative Data Summary

The following table summarizes the expected differences in mass spectrometry data when analyzing peptides modified with this compound versus a traditional polydisperse PEG.

FeatureThis compound Modified PeptidePolydisperse PEG Modified Peptide
Mass Spectrum Sharp, well-defined peaks for each PEGylation state.[1]Broad, bell-shaped curve of peaks for each PEGylation state.[1]
Interpretation Straightforward and unambiguous.[1]Complex, requiring deconvolution of overlapping signals.[1]
Purity Assessment High-resolution separation of modified and unmodified species.[1]Difficult to resolve different PEGylation states from each other and from impurities.[1]
Quantitative Analysis Accurate determination of the relative abundance of each species.[1]Estimation of the average degree of PEGylation.[1]

Experimental Protocols

Protocol 1: General LC-MS Analysis of this compound Modified Peptides

This protocol outlines a general procedure for the analysis of this compound modified peptides using liquid chromatography coupled with mass spectrometry (LC-MS).

Materials:

  • This compound modified peptide sample

  • Water (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (FA, LC-MS grade)

  • Low-adsorption microcentrifuge tubes[2]

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in a solution of 50% acetonitrile in water with 0.1% formic acid to a stock concentration of 1 mg/mL.[2] Use low-adsorption tubes to minimize sample loss.[2]

    • Dilute the stock solution to a final concentration of 0.1-1 µg/mL in the initial mobile phase conditions.

  • LC-MS Method:

    • LC System: A standard reversed-phase HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 10-30 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[3]

    • Ionization Mode: Positive electrospray ionization (ESI).

    • Mass Range: A range appropriate for the expected m/z of the modified peptide (e.g., 300-2000 m/z).

    • Data Acquisition: Acquire full scan MS data. If fragmentation is desired, perform data-dependent MS/MS on the most abundant precursor ions.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Identify the peak corresponding to the this compound modified peptide. The expected mass increase will be the mass of the this compound moiety.

    • If MS/MS data was acquired, use it to confirm the peptide sequence and localize the site of modification.

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Site of PEGylation Analysis

To determine the specific amino acid residue where the this compound is attached, tandem mass spectrometry (MS/MS) is employed.

Procedure:

  • Precursor Ion Selection: Isolate the precursor ion corresponding to the this compound modified peptide in the mass spectrometer.

  • Fragmentation: Induce fragmentation of the isolated precursor ion using one of the following methods:

    • Collision-Induced Dissociation (CID): This is a widely available method that primarily fragments the peptide backbone, producing b- and y-type ions.[4] However, the labile PEG chain can also fragment, which may complicate the spectrum.[4]

    • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone (producing c- and z-type ions) while preserving labile modifications like PEGylation.[4] This allows for more confident localization of the PEG moiety.[4]

    • In-Source Fragmentation: Fragmentation can be induced in the ion source by increasing the accelerating voltage.[4] This can help to simplify complex spectra by partially removing the PEG chain.[4]

  • MS/MS Data Analysis:

    • Analyze the resulting fragment ion spectrum.

    • The presence of a series of b- or y-ions (or c- and z-ions for ETD) will allow for the sequencing of the peptide.

    • The mass shift corresponding to the this compound modification on a specific fragment ion will pinpoint the site of attachment.

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of PEGylated peptides.

TechniquePrincipleAdvantages for PEGylated PeptidesDisadvantages
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume.[4]Effective for separating PEGylated peptides from unreacted peptide and excess PEG, and for detecting aggregates.[4][5]Limited resolution for species with similar hydrodynamic radii.[4]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.High-resolution separation of different PEGylated species and isoforms. Can be directly coupled to MS.[4]The PEG moiety can lead to peak broadening.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay utilizing specific antibodies to detect and quantify the peptide.High sensitivity and specificity, suitable for pharmacokinetic studies in biological matrices.[3]May not distinguish between PEGylated and non-PEGylated forms; antibody development can be time-consuming and costly.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis sp1 Reconstitute Peptide sp2 Dilute for Injection sp1->sp2 lc1 Inject Sample sp2->lc1 lc2 RP-HPLC Separation lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Full Scan MS Analysis ms1->ms2 ms3 MS/MS Fragmentation (CID/ETD) ms2->ms3 da1 Mass Determination ms3->da1 da2 Sequence Confirmation da1->da2 da3 Site of PEGylation da2->da3

Caption: Experimental workflow for LC-MS/MS analysis of this compound modified peptides.

fragmentation_comparison cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) cid_node Fragments peptide backbone (b- and y-ions) Can also fragment labile PEG chain etd_node Fragments peptide backbone (c- and z-ions) Preserves labile modifications like PEG precursor This compound Modified Peptide Ion precursor->cid_node precursor->etd_node

Caption: Comparison of CID and ETD fragmentation for PEGylated peptide analysis.

References

A Comparative Guide to SEC-HPLC for Determining the Purity of m-PEG12-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of well-defined, discrete polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG12-OH, to therapeutic molecules is a critical strategy in modern drug development. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to improved stability, reduced immunogenicity, and a longer circulatory half-life.[1] However, the conjugation reaction can result in a heterogeneous mixture, including the desired mono-PEGylated product, unreacted starting materials, and potential side products. Therefore, rigorous analytical characterization to ensure the purity and homogeneity of the final conjugate is a critical quality attribute for both research and therapeutic applications.[1][2]

This guide provides an objective comparison of Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) with other key analytical techniques for determining the purity of this compound conjugates. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategies.

Performance Comparison of Key Analytical Techniques

The selection of an analytical method is dictated by the specific information required, such as the quantification of aggregates, the separation of closely related impurities, or the confirmation of molecular weight.[1][2] SEC-HPLC is a cornerstone technique for this purpose, but a multi-faceted approach using orthogonal methods is often necessary for comprehensive characterization.[3]

Technique Principle Primary Application for this compound Conjugates Advantages Limitations
SEC-HPLC Separation based on hydrodynamic volume (size) in solution.[4]Detection and quantification of aggregates and other high molecular weight species. Separation of the conjugate from the much smaller, unreacted this compound.[2][5]- Non-denaturing mobile phases preserve the native structure. - High precision and robustness for quantifying aggregates.[5] - Direct method for assessing size homogeneity.- Limited resolution for species with similar hydrodynamic radii, such as positional isomers or conjugates with small modifications.[2][6] - Potential for non-specific interactions between the analyte and the column stationary phase, which may require mobile phase optimization.[5]
RP-HPLC Separation based on hydrophobicity.[1][7]High-resolution purity assessment, quantification of the main conjugate, and separation from unreacted starting materials and closely related impurities.[2]- Excellent resolving power for molecules with minor differences in hydrophobicity.[8] - Widely available with a variety of column chemistries (e.g., C4, C18).[2] - Can be coupled with mass spectrometry (LC-MS).- The use of organic solvents and acidic modifiers can be denaturing. - PEG conjugates can sometimes exhibit poor peak shape or tailing.[2] - Requires a chromophore for UV detection; otherwise, universal detectors like ELSD or CAD are needed.[2][9]
IEX-HPLC Separation based on net surface charge.[1][6]Separation of species with different degrees of PEGylation, especially if the conjugation site involves a charged residue (e.g., lysine).- High sensitivity to changes in surface charge. - Can separate positional isomers if they exhibit different charge profiles.[6] - Orthogonal to both SEC and RP-HPLC, providing complementary purity information.- The shielding of charged residues by the PEG chain can diminish separation effectiveness.[6] - Requires careful method development, including pH and salt concentration optimization. - Less effective for separating neutral conjugates or aggregates.
Mass Spectrometry (ESI-MS, MALDI-TOF) Separation of ions based on their mass-to-charge ratio.Absolute confirmation of identity via precise molecular weight measurement of the conjugate. Identification of impurities and byproducts.[2][3]- Provides unambiguous molecular weight data, confirming successful conjugation.[10] - High sensitivity and mass accuracy, especially with high-resolution instruments (e.g., Q-TOF, Orbitrap).[2][11] - Can be coupled with HPLC (LC-MS) for online separation and identification.[3]- Can be sensitive to sample purity and formulation components like salts.[2] - May not be quantitative without extensive calibration. - Complex spectra can arise from heterogeneous samples.[2]

Experimental Protocols

Below are representative protocols for the key analytical methods. These should be optimized based on the specific characteristics of the this compound conjugate and the available instrumentation.

SEC-HPLC for Aggregate and Purity Analysis

This method is ideal for quantifying high molecular weight impurities and separating the conjugate from the unreacted protein or parent molecule.[4][5]

  • Instrumentation : HPLC or UPLC system with a UV detector. A Multi-Angle Light Scattering (MALS) detector can be coupled for absolute molecular weight determination.[2]

  • Chromatographic Conditions :

    • Column : A size-exclusion column with a pore size appropriate for the expected molecular weight range of the conjugate and its aggregates (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).

    • Mobile Phase : A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[7] Using arginine in the mobile phase can also help suppress hydrophobic interactions.[12]

    • Flow Rate : Typically 0.5-1.0 mL/min (isocratic elution).[2][7]

    • Column Temperature : Ambient or controlled at 25 °C.[1]

    • Detection : UV absorbance at 280 nm for protein conjugates or 214 nm for peptides.[7]

  • Sample Preparation :

    • Dilute the this compound conjugate sample in the mobile phase to a final concentration of approximately 1 mg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis :

    • Identify and integrate the peaks corresponding to aggregates (eluting earliest), the monomeric conjugate, and any fragments or unreacted starting material (eluting latest).[2]

    • Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks. The percent aggregate should not exceed a predefined limit (e.g., 5%).[5]

RP-HPLC for High-Resolution Purity Analysis

This method excels at separating the this compound conjugate from closely related impurities based on differences in hydrophobicity.[2][8]

  • Instrumentation : HPLC or UPLC system with a UV detector. For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[2][13]

  • Chromatographic Conditions :

    • Column : A reversed-phase column suitable for the analyte (e.g., C4 for proteins, C18 for small molecules; 3.5-5 µm particle size).[2]

    • Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid.[1]

    • Mobile Phase B : Acetonitrile (B52724) with 0.1% TFA or 0.1% formic acid.[1]

    • Gradient : A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes. A typical starting point is 5% to 95% B.[7]

    • Flow Rate : 1.0 mL/min.[1][7]

    • Column Temperature : Elevated temperatures (e.g., 45-60 °C) can improve peak shape and resolution.[1][14]

    • Detection : UV absorbance at 214 nm or 280 nm.[1]

  • Sample Preparation :

    • Dissolve the conjugate in a solvent compatible with the initial mobile phase conditions (e.g., water/acetonitrile mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis :

    • Determine the retention time of the main peak corresponding to the this compound conjugate. The hydrophilic PEG linker will typically cause the conjugate to elute earlier than the more hydrophobic parent molecule.[7]

    • Calculate the purity by integrating the peak areas of all components in the chromatogram.

ESI-MS for Molecular Weight Confirmation

Mass spectrometry provides definitive confirmation of successful conjugation by measuring the precise molecular weight of the product.[2][11]

  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) often coupled to an LC system (LC-MS).[2][3]

  • Sample Preparation :

    • For direct infusion, dissolve the conjugate to approximately 0.1 mg/mL in a suitable solvent such as 50% acetonitrile in water with 0.1% formic acid to aid ionization.[11]

    • For protein conjugates, desalting using a C4 ZipTip or buffer exchange may be necessary to remove non-volatile salts.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is common.[3]

    • Mass Range : Set an appropriate mass range to capture the expected molecular weight of the conjugate.

    • Data Analysis : The raw data, which consists of a series of multiply charged ions, is deconvoluted to obtain the zero-charge mass spectrum. This reveals the intact molecular weight of the conjugate.[11] The observed mass should match the theoretical mass calculated for the successful conjugation of one this compound molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the characterization and purity analysis of this compound conjugates.

cluster_synthesis Synthesis & Purification cluster_release Final Assessment Syn Conjugation Reaction (Target + this compound) Pur Initial Purification (e.g., Dialysis, TFF) Syn->Pur ID Identity & MW Confirmation (Mass Spectrometry) Pur->ID Purity Purity & Impurity Profiling (RP-HPLC) Pur->Purity Agg Aggregate & Size Variant Analysis (SEC-HPLC) Pur->Agg Spec Compare to Specifications Agg->Spec Release Product Release / Further Dev. Spec->Release

Caption: Overall workflow for the synthesis and characterization of this compound conjugates.

Start Start: Purity Analysis of This compound Conjugate Q_Agg Primary Goal: Assess Aggregation? Start->Q_Agg Q_Purity Primary Goal: Resolve Close Impurities? Q_Agg->Q_Purity No M_SEC Use SEC-HPLC Q_Agg->M_SEC Yes Q_ID Primary Goal: Confirm Identity? Q_Purity->Q_ID No M_RP Use RP-HPLC Q_Purity->M_RP Yes M_MS Use Mass Spectrometry Q_ID->M_MS Yes M_Ortho Use Orthogonal Method (e.g., IEX-HPLC, CE) Q_ID->M_Ortho No

Caption: Decision tree for selecting the primary analytical method for conjugate analysis.

References

Unraveling the Optimal Reach: A Comparative Guide to the Efficacy of PROTACs with Different Length PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key determinant of a PROTAC's success lies in the composition and length of its linker, with polyethylene (B3416737) glycol (PEG) linkers being a popular choice due to their favorable physicochemical properties. This guide provides an objective comparison of PROTAC efficacy with varying PEG linker lengths, supported by experimental data, detailed methodologies, and illustrative diagrams to inform the design of next-generation protein degraders.

The linker component of a PROTAC, though once considered a simple spacer, is now understood to be a critical modulator of its biological activity.[1] It plays a pivotal role in the formation and stability of the ternary complex, which consists of the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[2] The length of the PEG linker directly influences the proximity and orientation of the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation by the proteasome.[3] An optimal linker length is paramount; a linker that is too short may introduce steric hindrance, preventing stable ternary complex formation, while an excessively long linker can result in a non-productive complex with reduced degradation efficiency.[2][4] Therefore, the empirical determination of the optimal linker length is a crucial step in the development of an effective PROTAC.[3]

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximal degradation level (Dmax). The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation potency and efficacy.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

PROTACLinker CompositionDC50 (nM)[5]Dmax (%)[5]
PROTAC-1PEG285~85
PROTAC-2PEG335>95
PROTAC-3PEG415>95
PROTAC-4PEG525>95
PROTAC-5PEG660~90

Data based on a study of BRD4-targeting PROTACs, providing a clear structure-activity relationship where a PEG4 linker demonstrates optimal potency.

Table 2: Impact of PEG Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker CompositionDC50 (nM)[6]Dmax (%)[6]
BTK PROTAC-1PEG350~80
BTK PROTAC-2PEG425~90
BTK PROTAC-3PEG510>95
BTK PROTAC-4PEG615>95
BTK PROTAC-5PEG740~85

This table summarizes data from a study on BTK-targeting PROTACs, illustrating that a PEG5 linker provided the best balance of potency and maximal degradation.

Table 3: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)Degradation Efficacy
ERα PROTAC-112Effective
ERα PROTAC-216More Potent

A study investigating the degradation of Estrogen Receptor α (ERα) highlighted that a PROTAC with a 16-atom linker exhibited optimal degradation, while those with shorter or longer linkers were less effective, underscoring the necessity of fine-tuning linker length.[3][7]

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Leads to Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental_Workflow Experimental Workflow for Comparing PROTAC Efficacy cluster_workflow PROTAC Evaluation Pipeline Start Synthesize PROTACs with varying PEG linker lengths Cell_Treatment Treat cells with PROTACs at various concentrations Start->Cell_Treatment Western_Blot Western Blot Analysis (Protein Degradation) Cell_Treatment->Western_Blot TR_FRET TR-FRET Assay (Ternary Complex Formation) Cell_Treatment->TR_FRET Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Cell_Viability Ubiquitination_Assay Ubiquitination Assay (In-cell or In-vitro) Cell_Treatment->Ubiquitination_Assay Data_Analysis_WB Quantify band intensity (DC50 & Dmax) Western_Blot->Data_Analysis_WB Conclusion Identify optimal linker length Data_Analysis_WB->Conclusion Data_Analysis_TRFRET Determine ternary complex affinity TR_FRET->Data_Analysis_TRFRET Data_Analysis_TRFRET->Conclusion Data_Analysis_Via Assess cytotoxicity Cell_Viability->Data_Analysis_Via Data_Analysis_Via->Conclusion Data_Analysis_Ub Confirm ubiquitination Ubiquitination_Assay->Data_Analysis_Ub Data_Analysis_Ub->Conclusion

Caption: A typical experimental workflow for comparing PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.[8]

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., a serial dilution from 10 µM to 0.1 nM) for a specified time (e.g., 18-24 hours).

  • Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

  • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

  • Wash the membrane with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.[9]

1. Reagent Preparation:

  • Use purified, tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase).

  • Use fluorophore-conjugated anti-tag antibodies (e.g., Terbium-conjugated anti-His as the donor and a fluorescently labeled anti-GST as the acceptor).

  • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

2. Assay Setup:

  • In a low-volume 384-well plate, add the tagged POI, tagged E3 ligase, and the PROTAC at various concentrations.

  • Include controls such as no PROTAC and no protein.

3. Antibody Addition and Incubation:

  • Add the donor and acceptor antibody mixture to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation and antibody binding.

4. Measurement:

  • Measure the TR-FRET signal on a compatible plate reader, with excitation around 340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

5. Data Analysis:

  • Calculate the TR-FRET ratio (acceptor emission / donor emission).

  • An increase in the TR-FRET ratio indicates the formation of the ternary complex.

  • Plot the ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation affinity.

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cell proliferation.

For MTT Assay: [10][11] 1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a specified period (e.g., 48 or 72 hours).

2. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 1-4 hours at 37°C.

3. Formazan (B1609692) Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

For CellTiter-Glo® Luminescent Cell Viability Assay: [12] 1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate.

  • Treat with PROTACs as described for the MTT assay.

2. Reagent Addition and Measurement:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

4. Data Analysis (for both assays):

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.

Protocol 4: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]

1. Cell Culture and Treatment:

  • Culture cells and treat with the PROTAC of interest for a specified time. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

2. Cell Lysis:

  • Lyse the cells under denaturing conditions (e.g., with a buffer containing SDS) to inactivate deubiquitinating enzymes.

3. Immunoprecipitation:

  • Perform immunoprecipitation (IP) using an antibody against the target protein to enrich for the POI.

4. Western Blot Analysis:

  • Elute the captured proteins from the beads.

  • Analyze the eluates by Western blot, probing with an antibody against ubiquitin.

  • An increase in the high-molecular-weight smear of ubiquitinated protein in the PROTAC-treated sample compared to the control confirms PROTAC-induced ubiquitination.

References

A Researcher's Guide to Quantitative Analysis of m-PEG12-OH Conjugation Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) to biomolecules, a process known as PEGylation, is a cornerstone technique for enhancing the therapeutic properties of proteins, peptides, and small molecules. The use of a discrete PEG linker, such as methoxy-PEG12-hydroxyl (m-PEG12-OH), offers precise control over the modification process. However, the terminal hydroxyl group of this compound is not inherently reactive and requires activation to enable conjugation.

This guide provides a comprehensive comparison of this compound conjugation with two prevalent alternatives: m-PEG12-NHS ester for amine-reactive conjugation and m-PEG12-maleimide for thiol-reactive conjugation. We will delve into the quantitative analysis of conjugation efficiency, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal strategy for their specific bioconjugation needs.

Comparing Conjugation Chemistries: A Quantitative Overview

The choice of PEGylation reagent is dictated by the available functional groups on the target biomolecule and the desired properties of the final conjugate. The following table summarizes the key performance characteristics of activated this compound and its alternatives.

FeatureActivated this compound (via Tosylation)m-PEG12-NHS Esterm-PEG12-Maleimide
Target Functional Group Primary Amines (e.g., Lysine), ThiolsPrimary Amines (e.g., Lysine)Thiols (e.g., Cysteine)
Reaction Type Nucleophilic Substitution (SN2)Nucleophilic Acyl SubstitutionMichael Addition
Optimal Reaction pH 7.5 - 9.0 (for amines)7.2 - 8.5[1]6.5 - 7.5[2][3]
Reaction Speed Slower, may require longer reaction times or elevated temperatures[4]Generally fast (minutes to a few hours)[4]Fast (typically 2-4 hours at room temperature)[3]
Reported Conjugation Efficiency 60 - 80% with primary amines[3]High, but can be reduced by hydrolysis of the NHS ester[4]High, often >80-90%[5]
Key Advantages Versatility in targeting different nucleophiles, starting material (this compound) is stable.High reactivity with abundant amine groups, well-established protocols.Highly specific for thiols, leading to more homogeneous conjugates.
Key Disadvantages Requires a separate activation step, reaction can be less specific than maleimides.NHS ester is susceptible to hydrolysis, which can lower efficiency[1][4].Requires the presence of a free thiol, which may necessitate protein engineering or reduction of disulfide bonds.

Experimental Protocols for PEGylation and Analysis

Detailed methodologies are crucial for achieving reproducible and efficient bioconjugation. Below are representative protocols for the activation and conjugation of this compound, along with standard protocols for m-PEG12-NHS ester and m-PEG12-maleimide conjugation, and the subsequent quantitative analysis.

Protocol 1: Activation of this compound via Tosylation and Conjugation to a Protein

This two-step protocol first activates the hydroxyl group of this compound with tosyl chloride, making it reactive towards nucleophiles like primary amines on a protein.

A. Activation of this compound with Tosyl Chloride (Tosylation)

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Pyridine

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium bicarbonate (NaHCO₃) solution (5%)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Cold diethyl ether

  • Procedure:

    • Dissolve this compound in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution in an ice bath and add anhydrous pyridine.

    • Slowly add a solution of TsCl in anhydrous DCM to the reaction mixture with constant stirring.

    • Allow the reaction to proceed overnight at room temperature.[3]

    • Wash the reaction mixture with 5% NaHCO₃ solution, followed by brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.[3]

    • Concentrate the solution using a rotary evaporator.

    • Precipitate the product (m-PEG12-OTs) by adding the concentrated solution to cold diethyl ether.[3]

    • Collect the precipitate by filtration and dry under vacuum.[3]

B. Conjugation of Tosylated m-PEG12 (m-PEG12-OTs) to a Protein

  • Materials:

    • m-PEG12-OTs

    • Protein of interest

    • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Procedure:

    • Dissolve the protein in the sodium bicarbonate buffer.

    • Add a 5-10 fold molar excess of m-PEG12-OTs to the protein solution.[3]

    • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.[3]

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, SDS-PAGE).

    • Purify the PEGylated protein using an appropriate chromatography method (e.g., SEC, IEX).

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein This compound This compound Dissolve in DCM + Pyridine Dissolve in DCM + Pyridine This compound->Dissolve in DCM + Pyridine Add TsCl Add TsCl Dissolve in DCM + Pyridine->Add TsCl React Overnight React Overnight Add TsCl->React Overnight Workup and Precipitation Workup and Precipitation React Overnight->Workup and Precipitation m-PEG12-OTs m-PEG12-OTs Workup and Precipitation->m-PEG12-OTs Add m-PEG12-OTs Add m-PEG12-OTs m-PEG12-OTs->Add m-PEG12-OTs Protein in Buffer (pH 8.5) Protein in Buffer (pH 8.5) Protein in Buffer (pH 8.5)->Add m-PEG12-OTs React 4-6h React 4-6h Add m-PEG12-OTs->React 4-6h Purification Purification React 4-6h->Purification PEGylated Protein PEGylated Protein Purification->PEGylated Protein

Workflow for this compound Activation and Protein Conjugation.
Protocol 2: m-PEG12-NHS Ester Conjugation to a Protein

This protocol describes the direct conjugation of an amine-reactive PEG to a protein.

  • Materials:

    • m-PEG12-NHS ester

    • Protein of interest

    • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

    • Anhydrous DMSO or DMF

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM solution of m-PEG12-NHS ester in anhydrous DMSO or DMF.[6]

    • Add a 5- to 20-fold molar excess of the m-PEG12-NHS ester solution to the protein solution.[1][7]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

    • Quench the reaction by adding the quenching buffer.

    • Purify the PEGylated protein.

Protocol 3: m-PEG12-Maleimide Conjugation to a Thiol-Containing Protein

This protocol outlines the site-specific conjugation of a thiol-reactive PEG to a protein.

  • Materials:

    • m-PEG12-maleimide

    • Thiol-containing protein

    • Degassed reaction buffer (e.g., PBS, pH 6.5-7.5)[3]

    • Reducing agent (e.g., TCEP), if necessary

    • Quenching reagent (e.g., L-cysteine)

  • Procedure:

    • If the protein's thiol groups are in disulfide bonds, reduce them with a 10-100 fold molar excess of TCEP for 30-60 minutes.[3]

    • Dissolve the protein in the degassed reaction buffer.

    • Immediately before use, prepare a 10-20 mM stock solution of m-PEG12-maleimide in the reaction buffer or a compatible organic solvent.[3]

    • Add a 10- to 20-fold molar excess of the m-PEG12-maleimide solution to the protein solution.[3]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[3]

    • Optionally, quench the reaction with a thiol-containing reagent.

    • Purify the PEGylated protein.

G cluster_nhs m-PEG12-NHS Ester Conjugation cluster_maleimide m-PEG12-Maleimide Conjugation Protein in Amine-Free Buffer Protein in Amine-Free Buffer Add m-PEG12-NHS Ester Add m-PEG12-NHS Ester Protein in Amine-Free Buffer->Add m-PEG12-NHS Ester React 0.5-2h React 0.5-2h Add m-PEG12-NHS Ester->React 0.5-2h Quench Reaction Quench Reaction React 0.5-2h->Quench Reaction Purify Purify Quench Reaction->Purify Amine-PEGylated Protein Amine-PEGylated Protein Purify->Amine-PEGylated Protein Thiol-PEGylated Protein Thiol-PEGylated Protein Purify->Thiol-PEGylated Protein Protein in Degassed Buffer Protein in Degassed Buffer Reduce Disulfides (optional) Reduce Disulfides (optional) Protein in Degassed Buffer->Reduce Disulfides (optional) Add m-PEG12-Maleimide Add m-PEG12-Maleimide Reduce Disulfides (optional)->Add m-PEG12-Maleimide React 2-4h React 2-4h Add m-PEG12-Maleimide->React 2-4h Quench Reaction (optional) Quench Reaction (optional) React 2-4h->Quench Reaction (optional) Quench Reaction (optional)->Purify

References

M-PEG12-OH in Bioconjugation: A Comparative Guide to Alternative Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of effective and safe targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, profoundly influences the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of m-PEG12-OH, a discrete polyethylene (B3416737) glycol (PEG) linker, with alternative linker technologies, supported by experimental data and detailed methodologies.

The Role of this compound and Hydrophilic Linkers

This compound is a non-cleavable linker featuring a 12-unit monodisperse PEG chain.[1] Its primary role is to provide a hydrophilic spacer between the conjugated molecules. This hydrophilicity is crucial for enhancing the aqueous solubility and stability of bioconjugates, particularly those carrying hydrophobic payloads.[2] By creating a hydration shell, PEG linkers can reduce aggregation, a common issue that can compromise efficacy and induce an immune response.[3] Furthermore, the increased hydrodynamic size imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[4][5] this compound, with its defined length, offers a balance between these beneficial properties and the potential for steric hindrance that can sometimes be observed with longer PEG chains.[6]

Performance Comparison of Linker Technologies

The choice of linker technology extends beyond simple hydrophilicity. Key considerations include the mechanism of payload release (cleavable vs. non-cleavable) and the overall impact on the conjugate's performance. The following tables summarize quantitative data comparing different linker characteristics.

Table 1: Influence of Linker Hydrophilicity and Architecture on ADC Pharmacokinetics

Linker TypeClearance Rate (mL/kg/day)Key ObservationReference
No PEG Linker~15High clearance rate for non-PEGylated ADCs.[7]
Short Linear PEG (PEG2, PEG4)~10, ~7Modest decrease in clearance with shorter PEG chains.[7]
Longer Linear PEG (PEG8, PEG12, PEG24)~5Significant reduction in clearance with longer PEG chains.[7]
Pendant (Branched) PEG12LowBranched PEG architecture can further improve pharmacokinetics, especially for highly loaded ADCs.[2][7]

Table 2: Impact of Linker Type on Conjugate Stability and In Vitro Potency

Linker TypeStability MetricIn Vitro Potency (IC50)Key ObservationReference
Maleimide-based (Non-cleavable)Potential for instability due to retro-Michael reaction.Payload-dependentNovel thiol-click chemistries offer more stable alternatives to traditional maleimide (B117702) linkages.[8]
Valine-Citrulline (VC) (Cleavable)Stable in circulation, cleaved by lysosomal proteases (e.g., Cathepsin B).Potent (e.g., 16 pM for a brentuximab-MMAE ADC)Widely used and effective for intracellular payload release.[9][10]
Hydrazone (Acid-cleavable)Stable at physiological pH, hydrolyzes at lower pH of endosomes/lysosomes.Payload-dependentCan exhibit lower stability in circulation compared to some enzyme-cleavable linkers (t1/2 ≈ 36h for some).[11][12]
Pendant PEG12Lower aggregation compared to linear PEG24 and non-PEG linkers.Payload-dependentThe spatial arrangement of the PEG moiety significantly impacts stability.[2]

Key Alternative Linker Technologies

Cleavable Linkers

Cleavable linkers are designed to release the payload upon encountering specific triggers in the tumor microenvironment or within the cancer cell.[12][13] This targeted release can be advantageous, and if the payload is membrane-permeable, it can lead to a "bystander effect," where neighboring cancer cells are also killed.[12]

  • Enzyme-Cleavable Linkers: These are the most prevalent type of cleavable linker and are designed to be substrates for enzymes that are abundant in tumors or within cellular lysosomes, such as cathepsin B.[9][14] The valine-citrulline (VC) dipeptide is a classic example.[9][12]

  • Acid-Cleavable Linkers: These linkers, such as hydrazones, are stable at the neutral pH of the bloodstream but are hydrolyzed in the acidic environment of endosomes and lysosomes.[12][15]

  • Glutathione-Sensitive Linkers: These linkers utilize the higher intracellular concentration of glutathione (B108866) to trigger the release of the payload via disulfide bond reduction.[12][14]

Non-Cleavable Linkers

Non-cleavable linkers, like this compound, release the payload only after the complete degradation of the antibody component in the lysosome.[13][16] This generally leads to higher stability in circulation and a reduced risk of off-target toxicity, as the bystander effect is limited.[16] However, the payload is released with the linker and an amino acid remnant attached, which must not significantly impair its activity.[11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of linker performance.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the bioconjugate and the rate of premature payload release in plasma.[15]

Methodology:

  • Incubation: Incubate the bioconjugate (e.g., at 100 µg/mL) in plasma from a relevant species (e.g., human, mouse) at 37°C.[15][17]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[17]

  • Sample Processing: Precipitate plasma proteins using a cold organic solvent like acetonitrile, often containing an internal standard.[15][17]

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Quantification of Intact Conjugate: Measure the concentration of the intact conjugate using methods like ELISA or by analyzing the protein pellet after precipitation.[18]

  • Data Analysis: Plot the percentage of intact conjugate or the concentration of released payload against time to determine the half-life (t1/2) of the conjugate in plasma.[15]

Lysosomal Stability/Cleavage Assay

Objective: To assess the release of the payload from a cleavable linker in a simulated lysosomal environment.

Methodology:

  • Incubation: Incubate the bioconjugate with isolated lysosomes or a lysosomal extract at 37°C.[19] The buffer should be acidic (pH 4.5-5.0) to mimic the lysosomal environment.[15]

  • Enzyme Addition: For enzyme-cleavable linkers, the relevant purified enzyme (e.g., Cathepsin B) can be added.

  • Time Points: Collect aliquots at various time points.

  • Reaction Quenching: Stop the reaction, for example, by heat inactivation or by adding a protease inhibitor.[19]

  • Analysis: Analyze the samples by LC-MS to quantify the released payload and the remaining intact conjugate.[19]

Cytotoxicity Assay

Objective: To determine the in vitro potency (e.g., IC50) of the bioconjugate on target antigen-positive cancer cells.[17]

Methodology:

  • Cell Seeding: Seed target antigen-positive cancer cells in a multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the bioconjugate.

  • Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (e.g., 72-120 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).

  • Data Analysis: Plot cell viability against the logarithm of the conjugate concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing Linker Technologies and Workflows

Linker_Mechanism_of_Action cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_C ADC in Circulation Internalization_C Internalization ADC_C->Internalization_C Lysosome_C Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH) Lysosome_C->Cleavage Payload_Release_C Payload Release Cleavage->Payload_Release_C Bystander_Effect Bystander Effect Payload_Release_C->Bystander_Effect Apoptosis_C Apoptosis Payload_Release_C->Apoptosis_C ADC_NC ADC in Circulation Internalization_NC Internalization ADC_NC->Internalization_NC Lysosome_NC Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-AA Release Degradation->Payload_Release_NC Apoptosis_NC Apoptosis Payload_Release_NC->Apoptosis_NC

Linker_Stability_Workflow cluster_invitro In Vitro Stability cluster_analysis Analysis cluster_functional Functional Assessment Bioconjugate Bioconjugate Sample Plasma_Stability Plasma Stability Assay Bioconjugate->Plasma_Stability Lysosomal_Assay Lysosomal Cleavage Assay Bioconjugate->Lysosomal_Assay Cytotoxicity Cytotoxicity Assay (IC50) Bioconjugate->Cytotoxicity LCMS LC-MS/MS (Free Payload) Plasma_Stability->LCMS ELISA ELISA (Intact Conjugate) Plasma_Stability->ELISA DAR_Analysis Intact Mass Analysis (Average DAR) Plasma_Stability->DAR_Analysis Lysosomal_Assay->LCMS

Linker_Comparison Linker_Choice Linker Choice Hydrophilicity Hydrophilicity Linker_Choice->Hydrophilicity Release_Mechanism Release Mechanism Linker_Choice->Release_Mechanism Hydrophilic Hydrophilic (e.g., PEG12) Hydrophilicity->Hydrophilic Hydrophobic Hydrophobic (e.g., Alkyl) Hydrophilicity->Hydrophobic Cleavable Cleavable Release_Mechanism->Cleavable Non_Cleavable Non-Cleavable Release_Mechanism->Non_Cleavable Solubility Improved Solubility & PK Hydrophilic->Solubility Aggregation Reduced Aggregation Hydrophilic->Aggregation Permeability Enhanced Cell Permeability Hydrophobic->Permeability Bystander_Effect Bystander Effect Cleavable->Bystander_Effect Off_Target_Toxicity Potential Off-Target Toxicity Cleavable->Off_Target_Toxicity High_Stability High Systemic Stability Non_Cleavable->High_Stability Limited_Bystander Limited Bystander Effect Non_Cleavable->Limited_Bystander

Conclusion

The selection of a linker is a critical, multi-faceted decision in the development of bioconjugates. This compound offers a compelling balance of properties as a non-cleavable, hydrophilic linker. Its discrete PEG chain enhances solubility and improves pharmacokinetics, which is particularly advantageous for hydrophobic payloads. However, the optimal linker choice is context-dependent, relying on the specific characteristics of the targeting moiety, the payload, and the therapeutic application. For instance, a cleavable linker might be preferred to leverage the bystander effect in heterogeneous tumors, while a more hydrophobic linker could be necessary for PROTACs that need to cross the cell membrane. Therefore, a thorough evaluation of various linker technologies, guided by the experimental protocols outlined in this guide, is essential for the rational design of safe and effective targeted therapies.

References

Safety Operating Guide

Proper Disposal of m-PEG12-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of laboratory chemicals are paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of m-PEG12-OH (alpha-Methoxy-omega-hydroxy-poly(ethylene glycol)), a commonly used reagent in research and drug development. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard, adherence to correct disposal protocols is essential to minimize environmental impact and uphold laboratory safety standards.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses to prevent eye contact.

  • Lab Coat: A standard laboratory coat is recommended to protect clothing.

Handling and Storage:

  • Store this compound in a tightly sealed container in a dry, well-ventilated area.

  • Avoid contact with skin and eyes. The substance is known to cause skin irritation and serious eye irritation.[2]

  • Keep away from strong oxidizing agents.

Summary of Safety and Disposal Information

For quick reference, the following table summarizes the key safety and disposal parameters for this compound.

ParameterGuidelineSource(s)
Hazard Classification Not classified as a hazardous substance. Causes skin and serious eye irritation.[1][2]
Personal Protective Equipment (PPE) Safety glasses, lab coat, and chemical-resistant gloves.[1]
Handling Precautions Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area.[2]
Storage Keep container tightly sealed in a cool, well-ventilated place.[1]
Spill Cleanup For small spills, sweep up the material and place it in a suitable, closed container for disposal.
Primary Disposal Method Dispose of as non-hazardous chemical waste in accordance with institutional and local regulations.[1]
Drain Disposal Not Recommended. Polyethylene glycol can impact wastewater treatment processes.[1][3]

Step-by-Step Disposal Protocol

The following protocol details the standard procedure for disposing of this compound waste generated in a typical laboratory setting. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Determine the form of the this compound waste (e.g., solid, liquid solution) and identify any other chemicals or solvents it may be mixed with.

  • Segregate from Hazardous Waste: This is a critical step.

    • If the this compound waste is mixed with any hazardous materials (e.g., halogenated solvents, heavy metals, corrosive materials, or other toxic chemicals), the entire mixture must be treated as hazardous waste.[1][4] Follow your institution's specific procedures for hazardous waste disposal.

    • If the this compound is in its pure form or mixed only with non-hazardous materials, it can be disposed of as non-hazardous chemical waste. Do not mix it with hazardous waste streams.[1]

Step 2: Containerization and Labeling
  • Use a Dedicated Waste Container: Collect all non-hazardous this compound waste in a designated, compatible, and leak-proof container. Plastic containers are generally suitable for this type of waste.

  • Label the Container Clearly: As soon as you begin adding waste to the container, label it clearly and accurately. The label should include:

    • The words "Non-Hazardous Waste"

    • The full chemical name: "this compound"

    • If it is a mixture, list all constituents and their approximate concentrations.

Step 3: Storage and Final Disposal
  • Store Waste Securely: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Schedule a Waste Pickup: Once the waste container is full or has reached the local accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]

Step 4: Decontamination of Empty Containers
  • Triple Rinse: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinseate should be collected and disposed of as chemical waste along with your other this compound waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.

  • Dispose of Clean Container: Once the container is clean and dry, deface or remove the original label. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with hazardous chemicals? start->is_mixed treat_hazardous Treat as Hazardous Waste: Follow institutional hazardous waste disposal procedures. is_mixed->treat_hazardous Yes non_hazardous_path Segregate as Non-Hazardous Waste is_mixed->non_hazardous_path No end End: Proper Disposal treat_hazardous->end containerize Containerize in a labeled, compatible container. non_hazardous_path->containerize store Store in a designated satellite accumulation area. containerize->store contact_ehs Contact EHS or licensed waste contractor for disposal. store->contact_ehs contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this guide is intended for general informational purposes only. It is not a substitute for the specific guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable safety and environmental regulations.

References

Personal protective equipment for handling m-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for m-PEG12-OH

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 2050595-03-2). Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes skin irritation and serious eye irritation.[1][2] It is imperative to use appropriate personal protective equipment to prevent exposure.

Signal Word: Warning[1][2]

Hazard Statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1]

GHS Pictogram: [2] GHS07 Harmful Pictogram

A comprehensive summary of the recommended PPE is provided below.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety goggles with side-shields or a face shieldMust conform to NIOSH (US) or EN 166 (EU) standards to protect eyes from splashes of the liquid compound.[3][4]
Hand Protection Chemical-resistant nitrile rubber glovesA thickness greater than 0.11 mm is recommended.[3] Always inspect gloves before use and dispose of them properly after handling. Wash and dry hands thoroughly after glove removal.[4]
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.[3] For larger quantities or splash potential, impervious clothing should be considered.[4]
Respiratory Protection Not generally requiredUse in a well-ventilated area, such as a chemical fume hood.[3] A NIOSH-approved air-purifying respirator is necessary if there is a risk of generating aerosols.[3][4]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedural steps for the safe handling of this compound, from preparation to post-handling cleanup.

  • Preparation and Precautionary Measures:

    • Thoroughly read the Safety Data Sheet (SDS) for this compound before starting any work.[4]

    • Ensure a well-ventilated work area, preferably a certified chemical fume hood.[3][4]

    • Verify that a safety shower and an eyewash station are easily accessible.[4]

    • Don all required PPE as detailed in the table above.

  • Handling the Compound:

    • This compound is a liquid.[2] Handle it carefully to avoid splashing.

    • When transferring, use appropriate tools like a pipette or syringe.

    • If diluting or mixing, slowly add the this compound to the solvent to prevent splashing.[3]

  • After Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][3]

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound.

ParameterRecommendation
Storage Temperature 2-8°C in a tightly sealed container.
Environment Store in a cool, dry, and well-ventilated place.[3]
Incompatible Materials Keep away from strong acids and oxidizing agents.[3]
Container Keep container tightly closed to prevent moisture absorption.[3]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] Seek prompt medical attention if irritation persists.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting.[3]

Disposal Plan

The disposal of this compound and its associated waste must be handled responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all waste containing this compound (e.g., unused compound, solutions, contaminated labware) as chemical waste.

    • Do not mix this compound waste with other waste streams unless permitted by your institution's guidelines.[5]

  • Containerization and Labeling:

    • Collect all waste in a designated, compatible, and leak-proof container with a secure lid.[3][5]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name "this compound".[5]

  • Contaminated Materials:

    • Disposable items such as gloves, pipette tips, and paper towels that have come into contact with the chemical should be placed in a designated, sealed solid waste container.[3]

    • Empty containers should be triple-rinsed with an appropriate solvent; the rinsate must be collected as chemical waste.[5]

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.[5][6] Do not pour down the drain. [5]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Management prep1 Read SDS prep2 Verify Safety Equipment (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Ventilated Area (Fume Hood) prep3->handle1 Proceed to Handling handle2 Carefully Transfer or Mix Compound handle1->handle2 clean1 Decontaminate Surfaces and Equipment handle2->clean1 After Experiment disp1 Segregate Chemical Waste handle2->disp1 Generate Waste clean2 Doff PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp3 Arrange for EHS Pickup clean3->disp3 Final Step disp2 Collect in Labeled Waste Container disp1->disp2 disp2->disp3

Caption: A workflow diagram outlining the key steps for the safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.